Product packaging for Ethyl imidazo[1,2-a]pyridine-6-carboxylate(Cat. No.:CAS No. 158001-04-8)

Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B173054
CAS No.: 158001-04-8
M. Wt: 190.2 g/mol
InChI Key: QPESMSWFRPZADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a high-value chemical scaffold in medicinal chemistry, serving as a versatile precursor for the development of novel therapeutic agents. Its significant research value is prominently demonstrated in two key areas: infectious disease and oncology. In anti-infective research, this core structure is central to the development of next-generation antitubercular agents. Compounds based on this scaffold, such as the clinical candidate Telacebec (Q203), function by potently inhibiting the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis , disrupting oxidative phosphorylation and demonstrating exceptional activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Simultaneously, in anticancer research, the imidazo[1,2-a]pyridine core is a critical pharmacophore in the design of potent phosphatidylinositol 3-kinase α (PI3Kα) inhibitors . When strategically incorporated into quinazoline-based structures, it yields lead compounds that induce cell cycle arrest and apoptosis in various cancer cell lines, showcasing its utility in targeting aberrantly activated survival pathways in tumors . The scaffold's adaptability for further structural modification makes it an indispensable tool for researchers exploring new chemical space in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B173054 Ethyl imidazo[1,2-a]pyridine-6-carboxylate CAS No. 158001-04-8

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPESMSWFRPZADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific analogue, this compound, serves as a crucial intermediate for the synthesis of more complex molecules, where the ethyl carboxylate group at the 6-position offers a versatile handle for further chemical modifications.

Primary Synthetic Route: Cyclocondensation

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the synthesis of this compound, the logical precursors are Ethyl 2-amino-5-pyridinecarboxylate and an α-halo-α-ketoester, such as ethyl bromopyruvate.

This reaction, often referred to as the Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds through an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product Ethyl 2-amino-5-pyridinecarboxylate Reaction Reaction Ethyl 2-amino-5-pyridinecarboxylate->Reaction Ethyl bromopyruvate Ethyl bromopyruvate->Reaction Solvent Ethanol (EtOH) Base Sodium Bicarbonate (NaHCO3) Temperature Reflux This compound Reaction->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on established cyclocondensation methodologies.

Synthesis of this compound

Materials:

  • Ethyl 2-amino-5-pyridinecarboxylate

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), absolute

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-amino-5-pyridinecarboxylate (1.0 eq) and absolute ethanol to form a solution.

  • Add sodium bicarbonate (1.0-1.2 eq) to the solution.

  • While stirring, add ethyl bromopyruvate (1.0-1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Ethyl 2-amino-5-pyridinecarboxylateC₈H₁₀N₂O₂166.18Solid93-96
Ethyl bromopyruvateC₅H₇BrO₃195.01LiquidN/A
This compound C₁₀H₁₀N₂O₂ 190.20 Solid 83-87 [1]

Characterization Data

Expected ¹H NMR Spectral Data:

  • Aromatic protons of the imidazo[1,2-a]pyridine core would appear in the range of δ 7.0-9.0 ppm.

  • The ethyl group of the carboxylate would show a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

Expected ¹³C NMR Spectral Data:

  • Aromatic carbons would resonate in the range of δ 110-150 ppm.

  • The carbonyl carbon of the ester would be observed around δ 160-170 ppm.

  • The carbons of the ethyl group would appear at approximately δ 60 ppm (CH₂) and δ 14 ppm (CH₃).

Mass Spectrometry:

  • Expected [M+H]⁺ peak at m/z 191.08.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

G cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification A Mix Ethyl 2-amino-5-pyridinecarboxylate, NaHCO3 in EtOH B Add Ethyl bromopyruvate A->B C Reflux for 4-6 hours B->C D Cool to Room Temperature C->D E Solvent Evaporation D->E F Liquid-Liquid Extraction (H2O/DCM) E->F G Dry Organic Layer (Na2SO4) F->G H Filter and Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS) I->J

Caption: Workflow diagram for the synthesis and purification of the target compound.

Conclusion

This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocol, based on the well-established cyclocondensation reaction, provides a clear pathway for researchers in the field. The provided quantitative data and expected characterization parameters will aid in the successful synthesis and identification of this valuable chemical intermediate. This information is intended to facilitate further research into the development of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological significance of ethyl imidazo[1,2-a]pyridine-6-carboxylate. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on structured data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound built upon the imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The ethyl ester functionality at the 6-position of the fused ring system offers a site for further chemical modification, making it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 158001-04-8[Internal Search]
Molecular Formula C₁₀H₁₀N₂O₂[Internal Search]
Molecular Weight 190.20 g/mol [Internal Search]
Boiling Point 434.2°C at 760 mmHg (Predicted)[Internal Search]
Appearance Data not available-
Melting Point Data not available-
Solubility Data not available-

Spectroscopic Data

Table 2: Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives

Data TypeDescription
¹H NMR A US patent discloses ¹H NMR data for a derivative, 2-(substituted)-ethyl)imidazo[1,2-a]pyridine-6-carboxylate, showing characteristic signals: δ 8.18 (s, 1H), 7.88 (d, J=9.8 Hz, 1H), 7.79 (d, J=8.4 Hz, 1H), 7.70-7.66 (m, 2H), 7.58 (d, J=8.4 Hz, 1H), 7.50-7.45 (m, 1H), 6.29 (d, J=8.2 Hz, 1H), 6.10 (d, J=7.8 Hz, 1H).[1] The exact shifts for the unsubstituted title compound may vary.
¹³C NMR Specific experimental data for this compound is not available. However, analysis of related structures suggests characteristic peaks for the fused ring system and the ethyl ester group.
IR Spectroscopy Specific experimental data is not available. Expected characteristic peaks would include C=O stretching for the ester (around 1700-1730 cm⁻¹), C=N and C=C stretching vibrations for the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching for the ester group (around 1100-1300 cm⁻¹).
Mass Spectrometry The exact mass can be calculated from the molecular formula C₁₀H₁₀N₂O₂.

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods reported in the literature. A common and versatile approach is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.

General Synthesis Workflow

A typical synthetic route to produce this compound involves the reaction of 2-amino-5-carboxypyridine with an ethyl haloacetate derivative followed by esterification, or by using a pre-formed ethyl 2-aminopyridine-5-carboxylate. The following diagram illustrates a generalized workflow for such a synthesis.

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Characterization A 2-Aminopyridine-5-carboxylic acid C Cyclocondensation A->C B Ethyl 2-bromoacetate B->C D Neutralization & Extraction C->D Reaction Mixture E Column Chromatography D->E Crude Product F Spectroscopic Analysis (NMR, MS, IR) E->F Purified Product G Ethyl Imidazo[1,2-a]pyridine- 6-carboxylate F->G Confirmed Structure G PI3K/Akt/mTOR Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Ethyl Imidazo[1,2-a]pyridine -6-carboxylate (Derivative) Inhibitor->PI3K Inhibits

References

Characterization of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl imidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in biologically active compounds, including those with anticancer properties. This document outlines the synthetic methodology, physicochemical properties, and the role of this class of compounds in relevant signaling pathways.

Physicochemical and Spectroscopic Characterization

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol Calculated
CAS Number 139022-25-6 (for the parent carboxylic acid)[1][2][3][4][5]
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like ethanol and DMSO[6]

Table 2: Spectroscopic Data (Predicted and Comparative)

TechniqueData
¹H NMR Predicted shifts for the aromatic protons of the imidazo[1,2-a]pyridine core are expected between δ 7.0 and 9.0 ppm. The ethyl ester protons would appear as a quartet around δ 4.3 ppm and a triplet around δ 1.3 ppm.
¹³C NMR Predicted chemical shifts for the imidazo[1,2-a]pyridine core would fall in the range of δ 110-150 ppm. The ester carbonyl carbon is expected around δ 165 ppm, with the ethyl group carbons appearing around δ 60 and 14 ppm.
IR (Infrared) Spectroscopy Expected characteristic peaks include C=O stretching of the ester at ~1720 cm⁻¹, C=N and C=C stretching in the aromatic region (~1640-1500 cm⁻¹), and C-O stretching around 1250 cm⁻¹.
Mass Spectrometry (MS) The expected molecular ion peak [M]⁺ would be at m/z 190.20.

Note: The spectroscopic data presented are predictive and based on the analysis of related imidazo[1,2-a]pyridine derivatives. Experimental verification is required for precise characterization.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established cyclization reaction. The general approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthesis of Ethyl Imidazo[1,2-a]pyridine-carboxylates

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with ethyl bromopyruvate. This reaction typically proceeds by refluxing the reactants in a suitable solvent such as ethanol.

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Amino-pyridine-2-carboxylic acid ethyl ester product This compound reactant1->product 1. reactant2 Ethyl bromopyruvate reactant2->product 2. condition1 Ethanol (Solvent) condition2 Reflux PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Ethyl imidazo[1,2-a]pyridine- 6-carboxylate (Analogues) Imidazopyridine->PI3K Inhibits

References

Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-6-carboxylate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies for imidazo[1,2-a]pyridine-6-carboxylate esters. Due to the limited availability of published data for the ethyl ester, this document focuses on the closely related analog, Methyl imidazo[1,2-a]pyridine-6-carboxylate, and extrapolates the expected data for the ethyl ester. This approach provides a robust framework for researchers working with this class of compounds. The imidazo[1,2-a]pyridine core is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2]

Spectroscopic Data

The spectroscopic data for Mthis compound is summarized below. The expected values for this compound are inferred based on standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of Mthis compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data for the methyl ester is available but specific shifts were not retrieved in the search.--Imidazo[1,2-a]pyridine core protons
~3.9s3H-OCH3

Note: Specific chemical shifts and coupling constants for the aromatic protons of the imidazo[1,2-a]pyridine core were not explicitly found in the search results for the methyl ester. However, the data is available through chemical databases.[3] For the ethyl ester, the methyl signal would be replaced by a quartet and a triplet.

Table 2: Expected 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Aromatic regionm5HImidazo[1,2-a]pyridine core protons
~4.4q2H-OCH2CH3
~1.4t3H-OCH2CH3

Table 3: 13C NMR Spectroscopic Data of Mthis compound

Chemical Shift (δ) ppmAssignment
Data for the methyl ester is available but specific shifts were not retrieved in the search.Imidazo[1,2-a]pyridine core carbons
~166C=O (ester)
~52-OCH3

Note: Specific chemical shifts for the aromatic carbons of the imidazo[1,2-a]pyridine core were not explicitly found in the search results for the methyl ester. However, the data is available through chemical databases.[3] For the ethyl ester, the methyl carbon signal would be replaced by signals for the ethyl group.

Table 4: Expected 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Aromatic regionImidazo[1,2-a]pyridine core carbons
~165C=O (ester)
~61-OCH2CH3
~14-OCH2CH3
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M+H]+ (m/z)
Mthis compoundESI/APCIExpected ~177.06
This compoundESI/APCIExpected ~191.08

Note: While specific mass spectra were not found, the expected [M+H]+ values are calculated based on the molecular formulas (C9H8N2O2 for the methyl ester and C10H10N2O2 for the ethyl ester).

Infrared (IR) Spectroscopy

Table 6: Key Infrared Absorption Bands

Wavenumber (cm-1)Functional Group
~1720C=O stretch (ester)
~1640C=N stretch
~1500-1600Aromatic C=C stretch
~1250C-O stretch (ester)

Note: These are characteristic absorption bands for this class of compounds.

Experimental Protocols

A general and widely applicable method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5][6]

Proposed Synthesis of this compound

This proposed synthesis is based on established methodologies for related structures.

Reaction Scheme:

Synthesis reactant1 Ethyl 6-aminopyridine-3-carboxylate reagents Solvent (e.g., Ethanol) Base (e.g., NaHCO3) Heat reactant1->reagents reactant2 Bromoacetaldehyde reactant2->reagents product This compound reagents->product

Figure 1: Proposed synthesis of this compound.

Materials:

  • Ethyl 6-aminopyridine-3-carboxylate

  • Bromoacetaldehyde diethyl acetal

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrolysis of Acetal: Bromoacetaldehyde diethyl acetal is hydrolyzed to bromoacetaldehyde by treatment with aqueous hydrochloric acid.

  • Cyclization: To a solution of Ethyl 6-aminopyridine-3-carboxylate in ethanol, an equimolar amount of the freshly prepared bromoacetaldehyde solution is added.

  • Sodium bicarbonate is added to neutralize the solution.

  • The reaction mixture is heated at reflux for several hours and the reaction progress is monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) Elucidate Structure purification->nmr structure Structure Confirmation ms->structure ir->structure nmr->structure

Figure 2: Workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound, leveraging data from its close analog. This information is intended to facilitate further research and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.

References

An In-depth Technical Guide to the Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl imidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic route, reaction mechanism, experimental protocols, and relevant quantitative data.

Core Synthesis Route: Cyclocondensation

The most prevalent and efficient method for the synthesis of this compound is the cyclocondensation reaction between ethyl 2-aminopyridine-5-carboxylate and an α-halo carbonyl compound, typically ethyl bromopyruvate. This method offers a straightforward approach to constructing the fused bicyclic imidazo[1,2-a]pyridine system.

The reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol.[1] A mild base, for instance, sodium bicarbonate, is often employed to neutralize the hydrobromic acid formed during the reaction.[2]

Reaction Mechanism

The synthesis proceeds through a well-established two-step mechanism:

  • Nucleophilic Substitution (SN2 Reaction): The reaction initiates with the nucleophilic attack of the pyridine ring nitrogen of ethyl 2-aminopyridine-5-carboxylate on the α-carbon of ethyl bromopyruvate. This step results in the displacement of the bromide ion and the formation of a pyridinium salt intermediate. The pyridine nitrogen is a stronger nucleophile than the exocyclic amino group in this initial step.[3]

  • Intramolecular Cyclization and Dehydration: The pyridinium intermediate then undergoes an intramolecular cyclization. The exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon of the pyruvate moiety. This is followed by a dehydration step, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

A visual representation of this mechanism is provided below.

Caption: Synthesis mechanism of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its analogs through the cyclocondensation method.

Starting 2-AminopyridineReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2,3-diaminopyridineEthyl bromopyruvate, NaHCO₃EthanolRefluxNot Specified65[2]
2-aminopyridines (general)Ethyl bromopyruvateEthanolRefluxNot Specified-[1]
Substituted 2-aminopyridinesEthyl bromopyruvate, NaHCO₃Ethanol80455.1 (for a derivative)[4]
2-aminopyridinesBromopyruvic acid, PTSAMicroreactor1250.17Moderate to High[5]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for analogous compounds.[2][4]

Materials:

  • Ethyl 2-aminopyridine-5-carboxylate

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-aminopyridine-5-carboxylate (1.0 equivalent), sodium bicarbonate (1.0 to 1.5 equivalents), and ethanol.

  • Addition of Reagent: While stirring the mixture, add ethyl bromopyruvate (1.0 to 1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Partition the residue between water and dichloromethane. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow Logical Workflow for Synthesis start Start reactants Combine Reactants: - Ethyl 2-aminopyridine-5-carboxylate - Ethyl bromopyruvate - NaHCO3 - Ethanol start->reactants reflux Heat to Reflux (approx. 80°C, 4h) reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up: - Remove Solvent - Partition (H2O/DCM) monitor->workup Reaction Complete extraction Extraction with DCM workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (Column Chromatography) concentration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the available physicochemical data, synthetic methodologies, and biological context for this compound (CAS No. 158001-04-8).

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 158001-04-8[1]
Appearance Solid (predicted)
Melting Point No data available[1]
Boiling Point 434.2°C at 760 mmHg (predicted)
Solubility No data available[1]
pKa No data available
LogP No data available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of imidazo[1,2-a]pyridine esters generally follows well-established synthetic routes.

General Synthesis of Imidazo[1,2-a]pyridine Esters

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the synthesis of an ethyl carboxylate derivative, ethyl bromopyruvate is a common reagent.

Reaction: 2-Aminopyridine + Ethyl bromopyruvate → Ethyl imidazo[1,2-a]pyridine-2-carboxylate

General Protocol:

  • Reaction Setup: A solution of the appropriately substituted 2-aminopyridine is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: Ethyl bromopyruvate is added to the solution. A base, such as sodium bicarbonate or potassium carbonate, may be added to neutralize the hydrogen bromide formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is purified by recrystallization or column chromatography on silica gel.

The following diagram illustrates a general workflow for the synthesis of imidazo[1,2-a]pyridine esters.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification 2-Aminopyridine_derivative 2-Aminopyridine_derivative Solvent_Base Solvent (e.g., Ethanol, DMF) + Base (e.g., NaHCO₃) 2-Aminopyridine_derivative->Solvent_Base Dissolve alpha-Halocarbonyl_compound α-Halocarbonyl compound (e.g., Ethyl bromopyruvate) alpha-Halocarbonyl_compound->Solvent_Base Add Heating Heating (Reflux) Solvent_Base->Heating Workup Aqueous Work-up Heating->Workup After reaction completion Purification_Method Recrystallization or Column Chromatography Workup->Purification_Method Product Ethyl imidazo[1,2-a]pyridine -carboxylate derivative Purification_Method->Product

General synthesis workflow for imidazo[1,2-a]pyridine esters.

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of imidazo[1,2-a]pyridine derivatives is well-documented for a variety of pharmacological activities. These include:

  • Anticancer Activity: Many derivatives have been investigated for their potential as anticancer agents.

  • Anti-inflammatory Effects: The scaffold has been shown to possess anti-inflammatory properties.

  • Antimicrobial Activity: Various imidazo[1,2-a]pyridines have demonstrated activity against bacteria and fungi.

The mechanism of action for these compounds often involves interaction with specific enzymes or receptors. For instance, some imidazo[1,2-a]pyridine derivatives have been shown to act as inhibitors of phosphoinositide 3-kinases (PI3K), a family of enzymes involved in cell growth, proliferation, and survival.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a known target for some imidazo[1,2-a]pyridine derivatives. It is important to note that this is a general example, and it has not been experimentally confirmed for this compound.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (Cell Growth, Proliferation, Survival) Akt->Downstream_Targets Promotes Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative (Example) Imidazo_pyridine->PI3K Inhibits

Example of a signaling pathway potentially modulated by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a member of a pharmacologically significant class of compounds. However, there is a notable lack of specific experimental data regarding its physicochemical properties and biological activity. The information presented in this guide is based on general knowledge of the imidazo[1,2-a]pyridine scaffold and predicted data. Further experimental investigation is required to fully characterize this specific isomer and to explore its potential in drug discovery and development. Researchers are encouraged to use the provided general synthetic protocols as a starting point for the development of a specific synthesis for this compound and to conduct thorough experimental validation of its properties and biological effects.

References

Computational Exploration of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Computational chemistry plays a pivotal role in the rational design and development of these derivatives, offering profound insights into their structure-activity relationships (SAR), mechanisms of action, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the computational studies performed on imidazo[1,2-a]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows.

Core Computational Methodologies

A variety of computational techniques are employed to elucidate the therapeutic potential of imidazo[1,2-a]pyridine derivatives. The most prominent among these are Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction.

Density Functional Theory (DFT) is utilized to investigate the electronic and structural properties of these molecules.[4][5] By calculating parameters such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and various quantum chemical descriptors, researchers can predict the reactivity and potential interaction sites of the derivatives.[4][6]

Molecular Docking simulations are instrumental in predicting the binding affinities and interaction modes of imidazo[1,2-a]pyridine derivatives with their biological targets, which are often proteins like kinases or enzymes.[7][8] These studies provide a three-dimensional visualization of the ligand-protein complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that are crucial for biological activity.[9]

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of the imidazo[1,2-a]pyridine derivatives and their biological activity.[10] These models are valuable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

ADMET Prediction is a critical in silico assessment of the pharmacokinetic and toxicological properties of drug candidates.[11][12] These predictions help in the early identification of compounds with unfavorable profiles, thereby reducing the likelihood of late-stage failures in drug development.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from various computational and biological studies on imidazo[1,2-a]pyridine derivatives, facilitating a comparative analysis of their therapeutic potential.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 Values)

CompoundCancer Cell LineIC50 (µM)Target/PathwayReference
22e EBC-1 (c-Met addicted)0.045c-Met Kinase[9]
4c CLK10.7CLK1 Kinase[7]
4c DYRK1A2.6DYRK1A Kinase[7]
HB9 A549 (Lung)50.56-[13]
HB10 HepG2 (Liver)51.52-[13]
Compound 6d HepG2 (Liver)-Apoptosis Induction[14]
Compound 6i HepG2 (Liver)-Apoptosis Induction[14]
Compound 28e MGC-803 (Gastric)0.038Nek2 Inhibitor[15]
MBM-17 (42c) -0.003 (Nek2)Nek2 Inhibitor[16]
MBM-55 (42g) -0.001 (Nek2)Nek2 Inhibitor[16]
15a --PI3K/mTOR[17][18]
Compound 6 A375 (Melanoma)9.7Akt/mTOR Pathway[19][20]
Compound 12b Hep-2 (Laryngeal)11-[19]
Compound 9d MCF-7 (Breast)2.35-[19][21]

Table 2: Molecular Docking and Binding Affinity Data

CompoundProtein Target (PDB ID)Docking Score (kcal/mol)Docking SoftwareReference
4b Bacterial GyrB-10.4-[4]
7a ACE2 (7U0N)-9.1-[5]
7a Spike Protein (7U0N)-7.3-[5]
HB7 Human LTA4H (3U9W)-11.237-[13]
PF19 F1F0 ATP Synthase (Homology Model)-9.97-[10][22]
Designed M3 F1F0 ATP Synthase (Homology Model)-9.82-[10][22]
4(a-o) series Human GABAa (4COF)-Molegro Virtual Docker[8]
4(a-o) series CXCR4 (3OE0)-Molegro Virtual Docker[8]

Experimental Protocols: A Guide to Computational Methods

Detailed and reproducible methodologies are the cornerstone of robust scientific research. This section outlines the typical experimental protocols for the key computational studies cited.

Density Functional Theory (DFT) Calculations

DFT studies on imidazo[1,2-a]pyridine derivatives are generally performed to understand their structural and electronic properties.

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[23]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.[4][5][6]

  • Basis Set: The 6-31G(d,p) or a more extensive basis set like 6-311++G(d,p) is typically chosen to provide a good description of the electronic structure.[4][5][6]

  • Procedure:

    • The 3D structures of the imidazo[1,2-a]pyridine derivatives are built using a molecular editor.

    • Geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • From the optimized geometry, various quantum chemical parameters are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the MEP, and Mulliken atomic charges.[17]

Molecular Docking Simulations

Molecular docking is a powerful tool for predicting the binding mode and affinity of a ligand to a protein target.

  • Software: AutoDock Vina, Molegro Virtual Docker (MVD), and Glide are commonly used docking programs.[8][14]

  • Protein Preparation:

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[5][8]

    • Water molecules and any co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • Ligand Preparation:

    • The 2D structure of the imidazo[1,2-a]pyridine derivative is converted to a 3D format.

    • The geometry of the ligand is optimized using a force field like MMFF94 or through quantum mechanical calculations.

  • Docking Protocol:

    • A grid box is defined around the active site of the protein.

    • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the active site.[11]

    • The resulting poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.[9]

    • The predicted binding mode is then analyzed to identify key intermolecular interactions.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and computational processes.

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its inhibition is a major therapeutic strategy.[20][24]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental and Computational Workflow

The discovery and development of novel imidazo[1,2-a]pyridine derivatives often follow an integrated workflow that combines chemical synthesis, biological evaluation, and computational studies.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_computational Computational Studies cluster_optimization Lead Optimization Synthesis Chemical Synthesis of Imidazo[1,2-a]pyridine Derivatives Biological_Assays In Vitro Biological Assays (e.g., Anticancer, Antimicrobial) Synthesis->Biological_Assays DFT DFT Calculations Synthesis->DFT SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assays->SAR_Analysis Docking Molecular Docking Biological_Assays->Docking QSAR QSAR Modeling Biological_Assays->QSAR Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Docking->Lead_Optimization QSAR->Lead_Optimization ADMET ADMET Prediction ADMET->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Integrated workflow for the discovery of imidazo[1,2-a]pyridine-based drug candidates.

Conclusion

Computational studies are an indispensable component of modern drug discovery, providing a powerful lens through which to investigate the therapeutic potential of imidazo[1,2-a]pyridine derivatives. The synergistic application of DFT, molecular docking, QSAR, and ADMET prediction facilitates a deeper understanding of their biological activities and guides the design of more potent and selective drug candidates. This technical guide has provided a snapshot of the extensive computational research in this area, offering valuable data and methodological insights for researchers dedicated to advancing the development of this promising class of therapeutic agents. The continued integration of computational and experimental approaches will undoubtedly accelerate the journey of novel imidazo[1,2-a]pyridine derivatives from the laboratory to the clinic.

References

Bioactivity Screening of Imidazo[1,2-a]pyridine Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Ester derivatives of this core have attracted significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the bioactivity screening of imidazo[1,2-a]pyridine esters, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Anticancer Activity

Imidazo[1,2-a]pyridine esters have emerged as a promising class of compounds with potent anticancer activities. Their mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The anticancer efficacy of various imidazo[1,2-a]pyridine ester derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
8c Leukemia K-5621.09[1]
8b Leukemia K-5622.91[1]
12b Hep-211[2]
12b HepG213[2]
12b MCF-711[2]
12b A37511[2]
HB9 A549 (Lung)50.56[3]
HB10 HepG2 (Liver)51.52[3]
Cisplatin A549 (Lung)53.25[3]
Cisplatin HepG2 (Liver)54.81[3]
Experimental Protocols for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Test compounds (imidazo[1,2-a]pyridine esters)

  • Control drug (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine esters for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined from a dose-response curve.

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA by cells entering the S phase of the cell cycle. The incorporated BrdU can then be detected by a specific antibody.

Materials:

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours).

  • Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing solution to each well to fix the cells and denature the DNA.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Secondary Antibody and Substrate: Wash the wells and add the enzyme-linked secondary antibody. After another incubation and wash, add the substrate to develop a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The amount of signal is proportional to the number of proliferating cells.

Signaling Pathways in Cancer

Imidazo[1,2-a]pyridine derivatives have been shown to interfere with several key signaling pathways that are often dysregulated in cancer.[4]

experimental_workflow_anticancer_screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification start Starting Materials synthesis Synthesis of Imidazo[1,2-a]pyridine Esters start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Line Culture purification->cell_culture treatment Treatment with Compounds cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for anticancer drug screening.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes ImidazoPyridine Imidazo[1,2-a]pyridine Esters ImidazoPyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Certain imidazo[1,2-a]pyridine esters have demonstrated notable activity against various bacterial and fungal strains, making them potential candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDBacterial StrainMIC (µg/mL)Reference
17d Antibacterial0.5[5]
Gatifloxacin Antibacterial1.0[5]
17a Fungus ATCC 97638[5]
17d Fungus ATCC 97638[5]
Fluconazole Fungus ATCC 97638[5]
26g M. tuberculosis H37Rv0.041-2.64 µM[6]
26h M. tuberculosis H37Rv0.041-2.64 µM[6]

Some studies also report the zone of inhibition in disc diffusion assays. For example, compound 9a showed high activity against Bacillus subtilis.[7]

Experimental Protocol for Antimicrobial Screening

This method is a qualitative test to assess the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial cultures

  • Sterile filter paper discs

  • Test compounds (imidazo[1,2-a]pyridine esters)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the agar. Also, place a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine esters have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is typically quantified by the IC50 value for the inhibition of COX-1 and COX-2 enzymes.

Compound IDEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
8c COX-21.0913.78[1]
8b EGFR0.123-[1]
8c EGFR0.072-[1]
6f COX-20.07-0.1857-217[8]
Experimental Protocol for Anti-inflammatory Screening

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer

  • Test compounds

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plates

  • Detection kit (e.g., EIA for PGE2)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzymes, substrate, cofactor, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the COX enzyme, heme, and the test compound at various concentrations to the wells of a 96-well plate. Incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

  • Prostaglandin Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways in Inflammation

The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are mediated through the modulation of the STAT3/NF-κB signaling pathway.[9][10]

STAT3_NFkB_pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) IKK IKK Cytokines->IKK Activate JAK JAK Cytokines->JAK Activate IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Translocates Gene_Expression Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene_Expression Promotes Transcription ImidazoPyridine Imidazo[1,2-a]pyridine Esters ImidazoPyridine->NFkB Inhibits ImidazoPyridine->STAT3 Inhibits

Caption: The STAT3/NF-κB signaling pathway in inflammation.

Conclusion

Imidazo[1,2-a]pyridine esters represent a versatile and promising scaffold for the development of novel therapeutic agents. Their significant anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. This guide provides a foundational framework for researchers and drug development professionals to design and execute bioactivity screening programs for this important class of compounds. The detailed protocols and summarized data serve as a valuable resource to accelerate the discovery and development of new imidazo[1,2-a]pyridine ester-based drugs.

References

Technical Guide: Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 158001-04-8

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. This technical guide provides a detailed overview of the synthesis, chemical properties, and known biological activities of this compound and its close analogs, aimed at researchers and professionals in the field of drug discovery and development.

Chemical Properties and Data

PropertyValue
CAS Number 158001-04-8
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
IUPAC Name This compound

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a substituted 2-aminopyridine with an α-haloketone or α-haloester. For the synthesis of this compound, the logical starting materials would be 2-amino-5-carboxypyridine (or its ethyl ester) and a suitable α-haloacetyl derivative.

Illustrative Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine_derivative 2-Aminopyridine Derivative (e.g., Ethyl 2-aminopyridine-5-carboxylate) Condensation Condensation Reaction (Tschitschibabin Reaction) 2-Aminopyridine_derivative->Condensation alpha_halo_carbonyl α-Halo Carbonyl Compound (e.g., Chloroacetaldehyde or Ethyl bromopyruvate) alpha_halo_carbonyl->Condensation Product This compound Condensation->Product

Caption: General synthetic workflow for imidazo[1,2-a]pyridines.

Detailed Experimental Steps (Hypothetical Protocol based on related syntheses):

  • Reaction Setup: To a solution of ethyl 2-aminopyridine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or DMF, is added an α-haloacetyl derivative like ethyl bromopyruvate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Data

While specific spectra for this compound were not found in the search results, data for closely related analogs are available and can be used for comparative purposes.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a quartet and a triplet for the ethyl ester group, and any other substituent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the fused ring system, the carbonyl carbon of the ester, and the carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a key component in numerous compounds with significant biological activity. While specific bioactivity data for this compound is not detailed in the provided search results, the broader class of compounds has been extensively studied, particularly as anticancer and antitubercular agents.

Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. A key mechanism of action for some of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and shown to be potent PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds demonstrating potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. A key target for some of these compounds is QcrB , a subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), which is essential for cellular respiration.

Inhibition of Mycobacterial Respiration:

QcrB_Inhibition ETC Electron Transport Chain (in Mycobacterium tuberculosis) QcrB QcrB Subunit (Cytochrome bc1 complex) ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->QcrB Inhibits

"starting materials for Ethyl imidazo[1,2-a]pyridine-6-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthetic routes for obtaining Ethyl imidazo[1,2-a]pyridine-6-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this guide focuses on the requisite starting materials and detailed experimental protocols for its synthesis.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound primarily proceeds through two well-established methodologies: the Tschitschibabin-type cyclocondensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Both pathways converge on a critical starting material: Ethyl 5-aminopyridine-2-carboxylate .

Key Starting Material: Ethyl 5-aminopyridine-2-carboxylate

The synthesis of this crucial precursor is typically achieved through the esterification of 5-aminopyridine-2-carboxylic acid.

Experimental Protocol: Fischer Esterification of 5-Aminopyridine-2-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-aminopyridine-2-carboxylic acid in a large excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., aqueous sodium bicarbonate). The crude product can then be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization to yield Ethyl 5-aminopyridine-2-carboxylate.

ParameterValue/Condition
Reactants5-Aminopyridine-2-carboxylic acid, Ethanol
CatalystConcentrated H₂SO₄ or HCl (gas)
SolventEthanol (in excess)
TemperatureReflux
Reaction TimeSeveral hours (TLC monitored)

Table 1: Typical Reaction Conditions for Fischer Esterification.

Synthetic Route 1: Tschitschibabin-Type Cyclocondensation

This classical approach involves the reaction of an aminopyridine with an α-halocarbonyl compound. For the synthesis of the target molecule, Ethyl 5-aminopyridine-2-carboxylate is reacted with an ethyl pyruvate derivative bearing a leaving group on the C3 position, such as ethyl bromopyruvate.

Tschitschibabin_Synthesis A Ethyl 5-aminopyridine-2-carboxylate C This compound A->C Cyclocondensation B Ethyl bromopyruvate B->C

Figure 1: Tschitschibabin-type synthesis pathway.

Experimental Protocol: Cyclocondensation Reaction

  • Reaction Setup: Dissolve Ethyl 5-aminopyridine-2-carboxylate in a suitable solvent such as ethanol or tetrahydrofuran in a round-bottom flask.[1]

  • Reagent Addition: Slowly add a stoichiometric equivalent of ethyl bromopyruvate to the solution. An initial precipitate may form.[1]

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours. The reaction can be monitored by TLC.[1]

  • Cyclization: After the initial reaction, a base (e.g., sodium bicarbonate) can be added, and the mixture is heated again to facilitate the intramolecular cyclization and dehydration, leading to the formation of the imidazo[1,2-a]pyridine ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product can be isolated by filtration if it precipitates, or by extraction with an organic solvent after removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography. An 84% yield has been reported for a similar synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate.[1]

ParameterValue/ConditionReference
Starting MaterialEthyl 5-aminopyridine-2-carboxylate-
ReagentEthyl bromopyruvate[1]
SolventEthanol or Tetrahydrofuran[1]
TemperatureReflux[1]
Base (for cyclization)Sodium Bicarbonate (optional)-
Reported Yield (similar reaction)84%[1]

Table 2: Reaction Parameters for Tschitschibabin-Type Cyclocondensation.

Synthetic Route 2: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component synthesis that can be adapted to produce the target molecule. This reaction involves an aminopyridine, an aldehyde, and an isocyanide.

GBB_Reaction A Ethyl 5-aminopyridine-2-carboxylate D This compound derivative A->D GBB Reaction B Aldehyde (e.g., Formaldehyde) B->D C Isocyanide C->D

Figure 2: Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Experimental Protocol: GBB Three-Component Reaction

  • Reaction Setup: In a suitable solvent such as methanol, dissolve Ethyl 5-aminopyridine-2-carboxylate, the chosen aldehyde (e.g., paraformaldehyde), and the isocyanide component.[2]

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium(III) triflate, p-toluenesulfonic acid).[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.[2]

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired this compound derivative. Yields for GBB reactions are generally reported to be good to excellent.[3]

ParameterValue/ConditionReference
AminopyridineEthyl 5-aminopyridine-2-carboxylate-
Aldehydee.g., Formaldehyde, Benzaldehyde[2]
Isocyanidee.g., tert-Butyl isocyanide, Cyclohexyl isocyanide[2]
CatalystSc(OTf)₃, p-TsOH[2]
SolventMethanol[2]
TemperatureRoom Temperature to Reflux[2]

Table 3: General Conditions for the Groebke-Blackburn-Bienaymé Reaction.

Logical Workflow for Synthesis

The selection of the synthetic route may depend on the availability of starting materials and the desired substitution pattern on the final molecule. The following diagram illustrates the decision-making process.

Synthesis_Workflow Start Desired Product: This compound A Synthesize Key Intermediate: Ethyl 5-aminopyridine-2-carboxylate Start->A B Tschitschibabin-type Cyclocondensation A->B C Groebke-Blackburn-Bienaymé (GBB) Reaction A->C D React with Ethyl bromopyruvate B->D E React with Aldehyde and Isocyanide C->E End Final Product D->End E->End

Figure 3: Logical workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. The Tschitschibabin-type cyclocondensation offers a direct and high-yielding route, while the Groebke-Blackburn-Bienaymé reaction provides a versatile one-pot alternative for generating diverse derivatives. The successful synthesis via either route is contingent upon the preparation of the key starting material, Ethyl 5-aminopyridine-2-carboxylate. The protocols and data presented herein provide a comprehensive foundation for researchers and professionals in the field of drug discovery and development to synthesize this valuable heterocyclic compound.

References

Theoretical Yield of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. The document details a common and effective synthetic route, including a step-by-step experimental protocol, calculation of the theoretical yield, and a discussion of the relevance of this compound class in targeting critical signaling pathways in drug development.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This scaffold is a core component of several commercially available drugs. Notably, derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. The aberrant activation of this pathway is a critical factor in tumor development, progression, and the emergence of drug resistance. Consequently, the development of novel PI3K inhibitors is a major focus in oncology research.

This guide focuses on the synthesis of this compound, a valuable intermediate for the development of more complex molecules targeting the PI3K pathway and other biological targets.

Synthetic Pathway and Theoretical Yield

The synthesis of this compound is typically achieved through the cyclocondensation reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. A common and effective method involves the reaction of Ethyl 2-aminopyridine-4-carboxylate with Ethyl bromopyruvate.

The balanced chemical equation for this synthesis is as follows:

C₈H₁₀N₂O₂ (Ethyl 2-aminopyridine-4-carboxylate) + C₅H₇BrO₃ (Ethyl bromopyruvate) → C₁₁H₁₂N₂O₃ (this compound) + HBr + H₂O

To calculate the theoretical yield, it is essential to first identify the limiting reactant. This is determined by comparing the molar amounts of the starting materials. The theoretical yield is the maximum amount of product that can be formed from the complete consumption of the limiting reactant.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for the synthesis of this compound, based on a representative experimental protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Amount (mmol)Role
Ethyl 2-aminopyridine-4-carboxylateC₈H₁₀N₂O₂166.18[1][2]1.0Starting Material
Ethyl bromopyruvateC₅H₇BrO₃195.01[3][4][5][6]1.1Reagent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.2Base
Ethanol (C₂H₅OH)C₂H₅OH46.07-Solvent
Product: this compoundC₁₁H₁₂N₂O₃220.23[7]1.0 (Theoretical)Product

Theoretical Yield Calculation:

Assuming Ethyl 2-aminopyridine-4-carboxylate is the limiting reactant (1.0 mmol):

  • Theoretical Yield (in moles): 1.0 mmol

  • Theoretical Yield (in grams): 1.0 mmol * 220.23 g/mol = 0.220 g

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Ethyl 2-aminopyridine-4-carboxylate

  • Ethyl bromopyruvate

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Ethanol

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of Ethyl 2-aminopyridine-4-carboxylate (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add Sodium Bicarbonate (2.2 mmol).

  • To this suspension, add Ethyl bromopyruvate (1.1 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reactants Starting Materials & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Ethyl 2-aminopyridine-4-carboxylate E Mixing & Reflux (4-6 hours) A->E B Ethyl bromopyruvate B->E C NaHCO3 (Base) C->E D Ethanol (Solvent) D->E F Solvent Removal E->F G Extraction with CH2Cl2/H2O F->G H Drying over Na2SO4 G->H I Column Chromatography H->I J This compound I->J

Caption: Synthetic workflow for this compound.

PI3K/AKT/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives are known to target the PI3K/AKT/mTOR signaling pathway. Understanding this pathway is crucial for drug development professionals.

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

References

Spectroscopic and Spectrometric Characterization of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the heterocyclic compound Ethyl imidazo[1,2-a]pyridine-6-carboxylate. This compound is of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the imidazo[1,2-a]pyridine scaffold. The following sections present tabulated spectral data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the analytical process.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol CAS Number: 136117-69-6

Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the ¹H NMR and ¹³C NMR spectral data for this compound, providing key chemical shifts and coupling constants for the structural elucidation of the molecule.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.03s-1HH-5
8.13s-1HH-2
7.78s-1HH-3
7.69d9.31HH-8
7.55dd9.3, 1.61HH-7
4.38q7.12H-OCH₂CH₃
1.39t7.13H-OCH₂CH₃
¹³C NMR (Carbon-13 NMR) Data
Chemical Shift (δ) ppmCarbon Assignment
165.5C=O (ester)
145.3C-8a
142.1C-2
127.0C-5
124.9C-6
122.9C-7
117.8C-8
112.5C-3
61.2-OCH₂CH₃
14.6-OCH₂CH₃

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of this compound. The high-resolution mass spectrum provides the exact mass, which is crucial for confirming the elemental composition.

IonCalculated m/zFound m/z
[M+H]⁺191.0815191.0815

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and analytical characterization of this compound.

Synthesis of this compound

A common synthetic route involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone or a related three-carbon component. A specific procedure is outlined below:

Materials:

  • 5-Amino-pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ethanol (EtOH)

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Esterification: To a solution of 5-amino-pyridine-2-carboxylic acid in ethanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting ethyl 5-aminopyridine-2-carboxylate is extracted with an organic solvent and purified.

  • Cyclization: The purified ethyl 5-aminopyridine-2-carboxylate is dissolved in ethanol. Chloroacetaldehyde (50% aqueous solution) and sodium bicarbonate are added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) was measured to confirm the elemental composition.

Workflow and Process Visualization

The following diagram illustrates the general workflow from the synthesis of this compound to its structural confirmation using NMR and mass spectrometry.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Analysis Start Start Esterification Esterification Start->Esterification 5-Amino-pyridine-2-carboxylic acid Cyclization Cyclization Esterification->Cyclization Ethyl 5-aminopyridine-2-carboxylate Purification Purification Cyclization->Purification Crude Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Spectroscopy Purified Compound Mass_Spectrometry Mass Spectrometry (HRMS) Purification->Mass_Spectrometry Purified Compound Data_Analysis Data Analysis and Structure Confirmation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Confirmed Structure

Methodological & Application

Application Notes and Protocols: Ethyl Imidazo[1,2-a]pyridine-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a versatile bicyclic heteroaromatic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting material for the development of a diverse range of therapeutic agents. This document provides detailed application notes on its use in the synthesis of anticancer and antitubercular agents, along with comprehensive experimental protocols for key synthetic transformations and biological assays.

Application Note 1: Synthesis of Phosphoinositide 3-Kinase (PI3Kα) Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various human cancers, making it a prime target for anticancer drug development. The imidazo[1,2-a]pyridine core, derived from this compound, serves as a key pharmacophore in a series of potent PI3Kα inhibitors. The ethyl ester at the 6-position provides a convenient handle for further chemical modifications, such as conversion to amides, which are crucial for interacting with the target enzyme.

Derivatives of this compound have been incorporated into quinazoline-based structures to yield highly potent and selective PI3Kα inhibitors. These compounds have demonstrated significant antiproliferative activity against a panel of cancer cell lines, inducing cell cycle arrest and apoptosis. The general synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to explore the structure-activity relationship (SAR).

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDTargetAssayIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
13k PI3KαKinase Assay1.94HCC827 (Lung)0.09[1]
H1975 (Lung)0.15[1]
A549 (Lung)0.43[1]
MCF-7 (Breast)0.21[1]
IP-5 Not SpecifiedMTT Assay-HCC1937 (Breast)45[2]
IP-6 Not SpecifiedMTT Assay-HCC1937 (Breast)47.7[2]
4a Not SpecifiedNot Specified-HeLa (Cervical)4.88 ± 0.28[3]
4b Not SpecifiedNot Specified-HeLa (Cervical)6.42 ± 0.34[3]
4c Not SpecifiedNot Specified-HeLa (Cervical)7.34 ± 0.41[3]
7a Not SpecifiedNot Specified-MCF-7 (Breast)8.14 ± 0.52[3]
7b Not SpecifiedNot Specified-MCF-7 (Breast)9.26 ± 0.65[3]

Application Note 2: Development of Novel Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of potent anti-TB drugs. Specifically, derivatives of imidazo[1,2-a]pyridine-3-carboxamides have shown excellent activity against both drug-sensitive and drug-resistant strains of Mtb.

While many reported antitubercular imidazo[1,2-a]pyridines are substituted at the 3-position, the 6-carboxylate functionality of this compound offers an alternative site for modification to optimize pharmacokinetic and pharmacodynamic properties. The general approach involves converting the ethyl ester to a variety of amides to explore their antimycobacterial potential.

Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDM. tuberculosis StrainMIC (µM)Reference
15 H37Rv (drug-susceptible)0.10 - 0.19[4]
MDR strain0.05 - 1.5[4]
XDR strain0.05 - 1.5[4]
16 H37Rv (drug-susceptible)0.10 - 0.19[4]
MDR strain0.05 - 1.5[4]
XDR strain0.05 - 1.5[4]
6b H37Rv (drug-susceptible)1.6 - 6.25 µg/mL[5]
6c H37Rv (drug-susceptible)1.6 - 6.25 µg/mL[5]
6e H37Rv (drug-susceptible)1.6 - 6.25 µg/mL[5]

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-6-carboxylic acid (Intermediate)

This protocol describes the hydrolysis of this compound to its corresponding carboxylic acid, a key intermediate for the synthesis of amide derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add lithium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield imidazo[1,2-a]pyridine-6-carboxylic acid.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling of imidazo[1,2-a]pyridine-6-carboxylic acid with a desired amine.

Materials:

  • Imidazo[1,2-a]pyridine-6-carboxylic acid

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired imidazo[1,2-a]pyridine-6-carboxamide derivative.

Protocol 3: In Vitro PI3Kα Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing PI3Kα enzyme and PIP2 in the kinase buffer.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol provides a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Incubator (37°C)

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Dilute the bacterial culture to a standardized inoculum density.

  • Serially dilute the test compounds in the microplate wells. Include a drug-free control and a positive control with a known anti-TB drug (e.g., isoniazid).

  • Inoculate the wells with the diluted bacterial suspension.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

PI3K_Signaling_Pathway PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruitment & Activation GrowthFactor Growth Factor GrowthFactor->RTK Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Synthetic_Workflow General Synthetic Workflow for Bioactive Amides Start This compound Hydrolysis Ester Hydrolysis (e.g., LiOH, EtOH/H₂O) Start->Hydrolysis Intermediate Imidazo[1,2-a]pyridine-6-carboxylic acid Hydrolysis->Intermediate Coupling Amide Coupling (EDC, HOBt, Amine) Intermediate->Coupling Product Bioactive Imidazo[1,2-a]pyridine-6-carboxamide (e.g., PI3Kα Inhibitor) Coupling->Product Assay Biological Evaluation (e.g., Kinase Assay, MIC) Product->Assay Antitubercular_Screening_Workflow Antitubercular Screening Workflow (MABA) Culture 1. Culture M. tuberculosis (H37Rv) Inoculation 3. Inoculate Plates with Bacterial Suspension Culture->Inoculation Dilution 2. Prepare Serial Dilutions of Test Compounds Dilution->Inoculation Incubation1 4. Incubate at 37°C (5-7 days) Inoculation->Incubation1 AlamarBlue 5. Add Alamar Blue Reagent Incubation1->AlamarBlue Incubation2 6. Incubate at 37°C (24 hours) AlamarBlue->Incubation2 Readout 7. Visual Readout (Blue vs. Pink) Incubation2->Readout MIC Determine MIC Readout->MIC

References

Application Notes and Protocols: Biological Activity of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities associated with ethyl imidazo[1,2-a]pyridine-6-carboxylate and related derivatives. It includes a summary of their anticancer, anti-inflammatory, and antimicrobial properties, detailed experimental protocols for their evaluation, and diagrams of key signaling pathways involved.

Overview of Biological Activities

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological effects.[1][2] Derivatives, including those with an ethyl carboxylate group at the 6-position, have been extensively investigated for various therapeutic applications. The primary activities reported are anticancer, anti-inflammatory, and antimicrobial, particularly against Mycobacterium tuberculosis.[1][2][3][4][5][6][7]

  • Anticancer Activity: These compounds often exhibit cytotoxic effects against a range of cancer cell lines.[8][9][10] Their mechanisms of action frequently involve the inhibition of key signaling pathways such as PI3K/AKT and the modulation of proteins like KRAS G12C and EGFR.[8][10][11][12][13][14]

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory effects by modulating pathways like STAT3/NF-κB, leading to the suppression of pro-inflammatory mediators such as COX-2 and iNOS.[15][16][17][18]

  • Antimicrobial Activity: A significant area of research for this class of compounds is their activity against various pathogens.[19] Notably, several derivatives have been identified as potent antitubercular agents, showing efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[3][4][5][6][7]

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized below.

Anticancer Activity
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 13k HCC827 (Lung)Antiproliferative0.09[12][14]
A549 (Lung)Antiproliferative0.21[12][14]
SH-SY5Y (Neuroblastoma)Antiproliferative0.23[12][14]
HEL (Leukemia)Antiproliferative0.43[12][14]
MCF-7 (Breast)Antiproliferative0.15[12][14]
Compound 8c K-562 (Leukemia)Cytotoxicity1.09[8][13]
Compound 8b K-562 (Leukemia)Cytotoxicity2.91[8][13]
Compound 4a VariousCytotoxicity4.88 ± 0.28[9]
Compound 4b VariousCytotoxicity14.55 ± 0.74[9]
Enzyme Inhibitory Activity
Compound IDTarget EnzymeAssay TypeIC50Reference
Compound 13k PI3KαKinase Assay1.94 nM[12][14]
Compound 8c EGFRKinase Assay0.072 µM[13]
Compound 8b EGFRKinase Assay0.123 µM[13]
Compound 8c COX-2Enzyme Assay1.09 µM[13]
Compound 5 COX-2Enzyme AssayPreferential Inhibition[17]
Antimicrobial Activity
Compound IDMicroorganismAssay TypeMIC (µM)Reference
Compound 15 M. tuberculosis H37RvMicroplate Alamar Blue0.10 - 0.19[4]
Compound 16 M. tuberculosis H37RvMicroplate Alamar Blue0.10 - 0.19[4]
Compound 15 MDR/XDR M. tuberculosisMicroplate Alamar Blue0.05 - 1.5[4]
Compound 16 MDR/XDR M. tuberculosisMicroplate Alamar Blue0.05 - 1.5[4]
Compound 26g Drug-sensitive/resistant MTBMicroplate Alamar Blue0.041 - 2.64[7]
Compound 26h Drug-sensitive/resistant MTBMicroplate Alamar Blue0.041 - 2.64[7]

Experimental Protocols

Antiproliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCC827, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[10]

PI3Kα Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

  • Reaction Setup: In a 96-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the substrate (e.g., PIP2).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of product (e.g., PIP3) formed. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[14]

Antimycobacterial Activity (Microplate Alamar Blue Assay - MABA)

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv (or other strains) in Middlebrook 7H9 broth supplemented with OADC and adjust to a McFarland standard of 1.0.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a drug-free control and a positive control (e.g., isoniazid).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent and a 1:1 mixture of Tween 80 to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the expression levels of key proteins in signaling pathways (e.g., STAT3, NF-κB).[16][18]

  • Cell Lysis: Treat cells with the test compound, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, IκBα, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

PI3K_AKT_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3Kα Receptor->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Cell Survival, Proliferation, Growth AKT->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivatives (e.g., 13k) Inhibitor->PI3K

Caption: PI3K/AKT signaling pathway inhibition.

NFkB_STAT3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 P pSTAT3->Nucleus Genes iNOS, COX-2 (Inflammation) Nucleus->Genes Inhibitor Imidazo[1,2-a]pyridine Derivatives (MIA) Inhibitor->NFkB blocks nuclear translocation Inhibitor->pSTAT3 suppresses phosphorylation

Caption: STAT3/NF-κB anti-inflammatory pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Imidazo[1,2-a]pyridine Derivative Synthesis PrimaryScreen Primary Screening (e.g., MTT Assay for Cancer, MABA for TB) Start->PrimaryScreen HitIdent Hit Identification (IC50 / MIC < Threshold) PrimaryScreen->HitIdent SecondaryScreen Secondary / Mechanistic Assays (Enzyme Inhibition, Western Blot) HitIdent->SecondaryScreen Active Inactive Inactive / Discard HitIdent->Inactive Inactive LeadOpt Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt InVivo In Vivo Studies (Animal Models) SecondaryScreen->InVivo Potent Hit LeadOpt->PrimaryScreen New Derivatives End Preclinical Candidate InVivo->End

Caption: Drug discovery workflow for derivatives.

References

Application Notes and Protocols: Ethyl imidazo[1,2-a]pyridine-6-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the ethyl imidazo[1,2-a]pyridine-6-carboxylate scaffold in the development of kinase inhibitors. The document details the inhibitory activities of various derivatives, focusing on key oncology targets such as the PI3K/Akt/mTOR and c-Met signaling pathways. Detailed protocols for essential experimental procedures are provided to facilitate further research and development.

Introduction to Imidazo[1,2-a]pyridines as Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this heterocyclic system have gained significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2] Specifically, compounds incorporating the this compound framework have been explored as inhibitors of critical oncogenic pathways, including the PI3K/Akt/mTOR and c-Met signaling cascades.[3][4] These inhibitors typically function by competing with ATP for the kinase's active site.

Quantitative Data: Inhibitory Activities of this compound Derivatives

The following tables summarize the reported in vitro inhibitory activities (IC50 values) of various derivatives based on the this compound scaffold.

Table 1: PI3K/mTOR Kinase Inhibition

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Derivative 12-
Derivative 2g1.8-
Derivative 122.8-
Compound 35150-[5]
Compound 13k1.94-[6]
Compound 15aPotent PI3K/mTOR dual inhibitorPotent PI3K/mTOR dual inhibitor[3]

Table 2: c-Met Kinase Inhibition

Compound IDc-Met IC50 (nM)Reference
VolitinibPotent and selective[7]
Compound 22e3.9[4]

Table 3: Cellular Antiproliferative Activity

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative 12A375Melanoma0.14
Derivative 12HeLaCervical Cancer0.21
Compound 6A375Melanoma<1
Compound 6HeLaCervical Cancer35.0
Compound 13kVariousVarious0.09 - 0.43[6]
Compound 22eEBC-1Lung Cancer0.045[4]
IP-5HCC1937Breast Cancer45[8][9][10]
IP-6HCC1937Breast Cancer47.7[8][9][10]
IP-7HCC1937Breast Cancer79.6[8][9][10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activation CellularResponse Cell Proliferation, Motility, Survival Downstream->CellularResponse Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->cMet Inhibition

Caption: The HGF/c-Met signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cellular Analysis Biochemical Biochemical Kinase Assay (e.g., ADP-Glo) CellBased Cell-Based Assays Biochemical->CellBased Lead Compound Identification Viability Cell Viability Assay (e.g., MTT) CellBased->Viability Determine Cellular Potency Pathway Pathway Analysis (Western Blot) Viability->Pathway Mechanism of Action

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of PI3K or c-Met and the inhibitory effect of test compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, c-Met)

  • Kinase-specific substrate (e.g., PIP2 for PI3K, Poly(Glu,Tyr) for c-Met)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series. Prepare these solutions at a 4x final concentration in the kinase buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the 4x inhibitor dilutions to the appropriate wells of the 384-well plate.

    • For control wells, add 5 µL of kinase buffer with the same percentage of DMSO:

      • Positive Control (0% inhibition): No inhibitor.

      • Negative Control (100% inhibition): No enzyme.

  • Enzyme Addition:

    • Thaw the recombinant kinase on ice.

    • Dilute the kinase in kinase buffer to a 4x working concentration. The optimal enzyme concentration should be determined empirically.

    • Add 5 µL of the 4x enzyme solution to all wells except the negative control wells.

  • Initiate Kinase Reaction:

    • Prepare a 2x working solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for the enzyme.

    • Add 10 µL of the 2x substrate/ATP mix to all wells to start the reaction. The final volume is now 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction and Deplete ATP:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 40 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol assesses the effect of the test compounds on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., GAPDH).

    • Compare the levels of protein phosphorylation in treated versus untreated cells.

References

Application Notes and Protocols: Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methodologies for obtaining Ethyl imidazo[1,2-a]pyridine-6-carboxylate analogues. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-tuberculosis, and anti-inflammatory properties.[1][2][3] This document outlines common synthetic routes, provides detailed experimental protocols for key reactions, and presents quantitative data for synthesized analogues.

General Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridine cores generally involves the condensation of a 2-aminopyridine with a suitable electrophile.[1][4][5] Modifications at the 6-position to introduce a carboxylate group or its precursors can be achieved either by starting with a pre-functionalized 2-aminopyridine or by post-synthetic modification of the imidazo[1,2-a]pyridine ring system. Common strategies for synthesizing analogues of this compound include multi-component reactions, palladium-catalyzed carbonylation, and condensation reactions followed by cyclization.

A general workflow for the synthesis of these analogues is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopyridine_Derivative 2-Aminopyridine Derivative (with substituent at 5-position) Condensation_Cyclization Condensation & Intramolecular Cyclization 2-Aminopyridine_Derivative->Condensation_Cyclization Alpha-halocarbonyl α-Halocarbonyl Compound (e.g., Ethyl bromopyruvate) Alpha-halocarbonyl->Condensation_Cyclization Imidazo_Pyridine_Core This compound Analogue Condensation_Cyclization->Imidazo_Pyridine_Core Formation of imidazo[1,2-a]pyridine ring

Figure 1: General synthetic workflow for this compound analogues.

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of Imidazo[1,2-a]pyridine-2-carboxylate Analogues

This protocol is adapted from a procedure for synthesizing 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, where the imidazo[1,2-a]pyridine core is formed via condensation of a substituted 2-aminopyridine with ethyl bromopyruvate.[6]

Materials:

  • 6-(6-aminopyridin-3-yl)-N-(4-methoxybenzyl)quinazolin-4-amine (or other suitable 2-aminopyridine derivative)

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Argon gas

Procedure:

  • To a solution of the 2-aminopyridine derivative (0.5 mmol) in ethanol (5 mL), add ethyl bromopyruvate (1.5 mmol) and sodium bicarbonate (1.5 mmol).

  • The reaction mixture is heated to 80 °C and refluxed under an argon atmosphere for 4 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired ethyl imidazo[1,2-a]pyridine-carboxylate analogue.

Protocol 2: Five-Component Cascade Reaction for Imidazo[1,2-a]pyridine-6-carbohydrazide Derivatives

This protocol describes a highly efficient synthesis of N-fused heterocycles, which can be precursors or analogues of the target carboxylates.[7]

Materials:

  • A diamine (1 mmol)

  • 1,1-bis(methylthio)-2-nitroethylene (1 mmol, 0.165 g)

  • Cyanoacetohydrazide (1 mmol, 0.099 g)

  • 4-Nitroacetophenone (or other ketone)

  • Ethanol (EtOH) and Water (H₂O) mixture (5:5)

Procedure:

  • A mixture of the diamine (1 mmol) and 1,1-bis(methylthio)-2-nitroethylene (1 mmol) in 10 mL of a 1:1 ethanol/water mixture is prepared in a 50 mL flask.

  • A stoichiometric mixture of cyanoacetohydrazide (1 mmol) and 4-nitroacetophenone (1 mmol) is added to the flask.

  • The reaction is stirred, and progress is monitored by TLC.

  • Upon completion, the product is isolated and purified, typically by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Aminocarbonylation

This method is suitable for introducing a carboxamide moiety at the 6-position, starting from a 6-iodo-imidazo[1,2-a]pyridine derivative. This can be a route to analogues where the ethyl ester is replaced by an amide.[1]

Materials:

  • 6-Iodo-imidazo[1,2-a]pyridine derivative

  • An amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a supported Pd catalyst)

  • Carbon monoxide (CO) source (e.g., CO gas or a surrogate like CHCl₃/KOH)

  • Solvent (e.g., toluene, DMF)

  • Base (e.g., K₂CO₃)

Procedure:

  • A mixture of the 6-iodo-imidazo[1,2-a]pyridine, the amine, the palladium catalyst, and the base is prepared in the chosen solvent in a pressure vessel.

  • The vessel is charged with carbon monoxide gas to the desired pressure.

  • The reaction is heated to the appropriate temperature (e.g., 100-120 °C) and stirred for the required time (e.g., 12-24 hours).

  • After cooling, the reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Quantitative Data Presentation

The following table summarizes the yields and melting points for a selection of synthesized this compound analogues and related derivatives from the literature.

Compound IDStructure/DescriptionYield (%)Melting Point (°C)Reference
10c Ethyl 6-(4-((4-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate55.1127.8–129.1[6]
10e Ethyl 6-(4-((3-methylbenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate53.0130.1–132.5[6]
10f Ethyl 6-(4-((2-(diethylamino)ethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate42.1235.7–237.9[6]
10g Ethyl 6-(4-((2-methylbenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate45.8149.6–151.7[6]
10h Ethyl 6-(4-((pyridin-2-ylmethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate57.3129.6–131.5[6]
1c 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid73-[8]

Potential Signaling Pathway Involvement

Derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, some analogues have been designed as PI3Kα inhibitors.[6][9] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analogue Inhibitor->PI3K Inhibition

Figure 2: PI3K signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogues.

References

Catalytic Synthesis of Imidazo[1,2-a]pyridine Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of imidazo[1,2-a]pyridine esters, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below focus on efficient, modern catalytic methods that offer advantages in terms of yield, substrate scope, and reaction conditions.

Application Notes

Imidazo[1,2-a]pyridines are a privileged scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities. The incorporation of an ester functional group into this scaffold can significantly modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Catalytic methods for the synthesis of imidazo[1,2-a]pyridine esters are highly sought after as they often provide milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Recent advances have focused on transition-metal-catalyzed reactions, particularly those employing copper and palladium catalysts, as well as metal-free and multi-component strategies. These methods allow for the direct introduction of ester functionalities at various positions of the imidazo[1,2-a]pyridine core, most commonly at the C2 and C3 positions. The choice of catalytic system and synthetic route depends on the desired substitution pattern and the nature of the available starting materials.

Key Synthetic Strategies:

  • Two-Step, One-Pot Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates: This approach involves the initial reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes cyclization with an α-haloacetate. This method is efficient for accessing C3-ester substituted imidazo[1,2-a]pyridines.

  • Synthesis of Imidazo[1,2-a]pyridine-2-carboxylates from Diethyl Oxalate: This strategy utilizes the condensation of a 2-aminopyridine with diethyl oxalate and a benzyl bromide derivative in the presence of a base. It provides a direct route to C2-ester substituted imidazo[1,2-a]pyridines.

  • Three-Component Reactions: These methods involve the simultaneous reaction of a 2-aminopyridine, an aldehyde or ketone, and a third component bearing the ester functionality. While highly convergent, the specific conditions and catalyst are crucial for achieving good yields and selectivity.

The following sections provide detailed experimental protocols for two prominent methods, along with tabulated data for a range of substrates and a visualization of the experimental workflow and proposed reaction mechanisms.

Experimental Protocols

Protocol 1: Two-Step, One-Pot Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylates

This protocol describes a convenient method for the synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylates from 2-aminopyridines and ethyl bromoacetate via a two-step, one-pot procedure.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv.)

  • Ethyl bromoacetate (1.2 equiv.)

  • Sodium bicarbonate (NaHCO₃) (1.5 equiv.)

  • Dimethylformamide (DMF) (3 mL)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Step 1: Formation of the Intermediate:

    • To a round-bottom flask containing a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol) and DMF (2 mL).

    • Add DMF-DMA (2.0 equiv.) to the mixture.

    • Stir the reaction mixture at 65 °C for 2 hours. Monitor the reaction progress by TLC.

  • Step 2: Cyclization:

    • After the formation of the intermediate is complete, add ethyl bromoacetate (1.2 equiv.) and sodium bicarbonate (1.5 equiv.) to the reaction mixture.

    • Increase the temperature to 85 °C and stir for 1 hour. Monitor the cyclization reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Protocol 2: Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate

This protocol outlines the synthesis of ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate from a 2-aminopyridine, diethyl oxalate, and benzyl bromide.[1]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Benzyl bromide derivative (1.1 equiv.)

  • Diethyl oxalate (1.5 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Acetonitrile (CH₃CN) (5 mL)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted 2-aminopyridine (1.0 mmol), benzyl bromide derivative (1.1 equiv.), and potassium carbonate (2.0 equiv.) in acetonitrile (5 mL).

    • Stir the mixture at room temperature for 30 minutes.

  • Addition of Diethyl Oxalate and Cyclization:

    • Add diethyl oxalate (1.5 equiv.) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove insoluble salts and wash the solid with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate.

Data Presentation

Table 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylates (Protocol 1)

Entry2-Aminopyridine SubstituentProductYield (%)
1HEthyl imidazo[1,2-a]pyridine-3-carboxylate83
25-ClEthyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate81
35-BrEthyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate79
45-MeEthyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate85

Table 2: Synthesis of Ethyl 3-Aryl-imidazo[1,2-a]pyridine-2-carboxylates (Protocol 2) [1]

EntryBenzyl Bromide SubstituentProductYield (%)
1HEthyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate78
24-MeEthyl 3-(4-methylphenyl)imidazo[1,2-a]pyridine-2-carboxylate82
34-OMeEthyl 3-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylate85
44-ClEthyl 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-2-carboxylate75
54-FEthyl 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate72

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates cluster_protocol2 Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylates p1_start Start Materials: 2-Aminopyridine DMF-DMA p1_intermediate Intermediate Formation (DMF, 65°C, 2h) p1_start->p1_intermediate p1_cyclization Cyclization (DMF, 85°C, 1h) p1_intermediate->p1_cyclization p1_reagents Additives: Ethyl Bromoacetate NaHCO3 p1_reagents->p1_cyclization p1_workup Aqueous Work-up & Extraction p1_cyclization->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate p1_purification->p1_product p2_start Start Materials: 2-Aminopyridine Benzyl Bromide K2CO3 p2_alkylation Initial Alkylation (Acetonitrile, RT, 30min) p2_start->p2_alkylation p2_cyclization Condensation & Cyclization (Acetonitrile, Reflux, 12h) p2_alkylation->p2_cyclization p2_reagent Additive: Diethyl Oxalate p2_reagent->p2_cyclization p2_workup Filtration & Aqueous Work-up p2_cyclization->p2_workup p2_purification Column Chromatography p2_workup->p2_purification p2_product Ethyl 3-Phenylimidazo[1,2-a]pyridine- 2-carboxylate p2_purification->p2_product

Caption: Experimental workflows for the synthesis of imidazo[1,2-a]pyridine esters.

reaction_mechanism cluster_mech1 Proposed Mechanism for Imidazo[1,2-a]pyridine-3-carboxylate Synthesis cluster_mech2 Proposed Mechanism for Imidazo[1,2-a]pyridine-2-carboxylate Synthesis m1_r1 2-Aminopyridine m1_int1 N,N-Dimethyl-N'-(pyridin-2-yl)formimidamide Intermediate m1_r1->m1_int1 + m1_r2 DMF-DMA m1_r2->m1_int1 m1_int2 N-Alkylated Intermediate m1_int1->m1_int2 + m1_r3 Ethyl Bromoacetate m1_r3->m1_int2 m1_cyclization Intramolecular Cyclization m1_int2->m1_cyclization m1_elimination Elimination of Dimethylamine & HBr m1_cyclization->m1_elimination m1_prod Ethyl Imidazo[1,2-a]pyridine- 3-carboxylate m1_elimination->m1_prod m2_r1 2-Aminopyridine m2_int1 N-Benzylated 2-Aminopyridine m2_r1->m2_int1 + m2_r2 Benzyl Bromide m2_r2->m2_int1 m2_int2 Acyl Intermediate m2_int1->m2_int2 + Base m2_r3 Diethyl Oxalate m2_r3->m2_int2 m2_cyclization Intramolecular Condensation m2_int2->m2_cyclization m2_dehydration Dehydration m2_cyclization->m2_dehydration m2_prod Ethyl 3-Phenylimidazo[1,2-a]pyridine- 2-carboxylate m2_dehydration->m2_prod

Caption: Plausible reaction mechanisms for the synthesis of imidazo[1,2-a]pyridine esters.

References

Application Note & Protocol: One-Pot Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the one-pot synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate, a valuable scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is found in several approved drugs, highlighting its therapeutic importance.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a streamlined and efficient synthetic route.

Introduction

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The development of efficient synthetic methodologies, particularly one-pot reactions, is crucial for the rapid generation of diverse libraries of these compounds for screening and lead optimization.[2][3][4][5] This protocol outlines a convenient two-step, one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines, which can be adapted for the synthesis of the title compound.[6]

Reaction Principle

The synthesis involves an initial reaction of a substituted 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by the addition of an active electrophile, in this case, ethyl bromoacetate, to yield the final cyclized product. This one-pot approach offers advantages such as operational simplicity, reduced reaction time, and high atom economy.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a related compound, Ethyl imidazo[1,2-a]pyridine-3-carboxylate, which serves as a model for the synthesis of the 6-carboxylate derivative.[6]

ParameterValueReference
Starting Material 2-Aminopyridine[6]
N,N-dimethylformamide dimethyl acetal (DMF-DMA)[6]
Ethyl bromoacetate[6]
Sodium bicarbonate (NaHCO₃)[6]
Solvent N,N-dimethylformamide (DMF)[6]
Temperature (Step 1) 65 °C[6]
Reaction Time (Step 1) 2 hours[6]
Temperature (Step 2) 85 °C[6]
Purification Silica gel column chromatography[6]
Yield Moderate to high[6]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[6] To synthesize this compound, the starting material would be Ethyl 6-aminopyridine-3-carboxylate.

Materials and Reagents
  • Ethyl 6-aminopyridine-3-carboxylate

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for extraction and purification

Procedure
  • Step 1: Formation of the Intermediate

    • To a solution of Ethyl 6-aminopyridine-3-carboxylate (1 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add N,N-dimethylformamide dimethyl acetal (2 mmol).

    • Stir the reaction mixture at 65 °C for 2 hours.

  • Step 2: Cyclization

    • After 2 hours, add sodium bicarbonate (1.5 mmol) to the reaction mixture, followed by the sequential addition of ethyl bromoacetate (1.3 mmol).

    • Increase the temperature and stir the mixture at 85 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

One_Pot_Synthesis A 1. Add Ethyl 6-aminopyridine-3-carboxylate and DMF to flask B 2. Add DMF-DMA A->B C 3. Stir at 65°C for 2h B->C D 4. Add NaHCO₃ and Ethyl bromoacetate C->D E 5. Stir at 85°C D->E F 6. Reaction Monitoring (TLC) E->F G 7. Work-up: - Quench with H₂O - Extract with EtOAc F->G Reaction Complete H 8. Purification: - Column Chromatography G->H I Final Product: This compound H->I

Caption: Workflow for the one-pot synthesis of this compound.

Reaction Signaling Pathway (Conceptual)

Reaction_Mechanism sub Ethyl 6-aminopyridine-3-carboxylate + DMF-DMA int1 N,N-dimethyl-N'-(5-(ethoxycarbonyl)pyridin-2-yl)formimidamide (Intermediate) sub->int1 Condensation (65°C) int2 N-Alkylated Intermediate int1->int2 N-Alkylation (85°C) reagent Ethyl bromoacetate + NaHCO₃ reagent->int2 product This compound (Final Product) int2->product Intramolecular Cyclization

Caption: Conceptual reaction pathway for the synthesis.

References

Application Notes and Protocols: Development of Antitubercular Agents from Ethyl Imidazo[1,2-a]pyridine-6-carboxylate and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antitubercular agents derived from the imidazo[1,2-a]pyridine scaffold, with a specific focus on a proposed synthetic pathway originating from ethyl imidazo[1,2-a]pyridine-6-carboxylate. While the majority of current research highlights the potent activity of 3-carboxamide derivatives, the principles and protocols outlined herein are broadly applicable for the exploration of novel analogues.

Introduction

The imidazo[1,2-a]pyridine (IPA) scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In the global fight against tuberculosis (TB), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, novel chemical entities are urgently needed.[2] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds exhibiting potent activity against Mycobacterium tuberculosis (Mtb).[1][2] This document details the synthetic strategies, biological evaluation protocols, and structure-activity relationship (SAR) data for this important class of compounds.

Proposed Synthetic Pathway for Imidazo[1,2-a]pyridine-6-carboxamide Derivatives

While much of the existing literature focuses on modifications at the 3-position of the imidazo[1,2-a]pyridine ring, a logical synthetic route to explore derivatives from the 6-position can be proposed. This pathway begins with the synthesis of the core scaffold from a substituted 2-aminopyridine.

Logical Synthesis Workflow

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Ethyl 5-aminopyridine-2-carboxylate C This compound A->C Cyclocondensation B α-Haloketone (e.g., Bromoacetone) B->C D Imidazo[1,2-a]pyridine-6-carboxylic acid C->D LiOH or NaOH F Imidazo[1,2-a]pyridine-6-carboxamide Derivatives D->F EDC, HOBt E Primary/Secondary Amine E->F

Caption: Proposed synthetic workflow for imidazo[1,2-a]pyridine-6-carboxamides.

Data Presentation: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) of various imidazo[1,2-a]pyridine analogues against the H37Rv strain of M. tuberculosis and other resistant strains. It is important to note that the majority of highly active compounds reported are 3-carboxamide derivatives.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

CompoundModificationMIC vs. H37Rv (µM)MIC vs. MDR/XDR-TB (µM)Reference
IPA-6 3-carboxamide derivative0.05 µg/mL-[1]
IPA-9 3-carboxamide derivative0.4 µg/mL-[1]
Compound 15 Imidazo[1,2-a]pyridine-3-carboxamide0.10 - 0.190.05 - 1.5[3]
Compound 16 Imidazo[1,2-a]pyridine-3-carboxamide0.10 - 0.190.05 - 1.5[3]
ND-09759 2,7-dimethyl-3-carboxamide derivativeLow nM-[4]
Q203 Clinical CandidatePotent activityPotent activity[5]

Table 2: In Vitro Antitubercular Activity of Other Imidazo[1,2-a]pyridine Analogues

Compound SeriesPosition of CarboxamideMIC Range (µM)NotesReference
Imidazo[1,2-a]pyridine-2-carboxamides217 - 30Weaker activity compared to 3-carboxamides.[2]
Imidazo[1,2-a]pyridine sulfonamides (IPS)3 (sulfonamide)0.4 - 3.125 µg/mLGenerally less active than carboxamides.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)
  • Reaction Setup: To a solution of ethyl 5-aminopyridine-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or DMF, add an α-haloketone (e.g., chloroacetone or bromoacetone, 1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound.

Protocol 2: Hydrolysis of this compound (Proposed)
  • Reaction Setup: Dissolve the this compound (1 equivalent) in a mixture of ethanol and water.

  • Reaction Conditions: Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up: Remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Isolation: Collect the precipitated carboxylic acid by filtration, wash with water, and dry under vacuum.

Protocol 3: Amide Coupling to Synthesize Imidazo[1,2-a]pyridine-6-carboxamides (General)
  • Reaction Setup: To a solution of imidazo[1,2-a]pyridine-6-carboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane or DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and 1-hydroxybenzotriazole (HOBt, 1.2 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents).

  • Reaction Conditions: Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the target amide.

Protocol 4: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of M. tuberculosis to each well. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Assay Development: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

Mechanism of Action and Signaling Pathways

Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their antitubercular effect by targeting key enzymes in M. tuberculosis. The two primary targets identified are QcrB (a subunit of the cytochrome bc1 complex) and InhA (enoyl-acyl carrier protein reductase).

Inhibition of QcrB and InhA

G cluster_0 Drug Action cluster_1 Bacterial Targets cluster_2 Cellular Processes cluster_3 Outcome IPA Imidazo[1,2-a]pyridine Derivatives QcrB QcrB (Cytochrome bc1 complex) IPA->QcrB Inhibition InhA InhA (Enoyl-ACP reductase) IPA->InhA Inhibition ATP ATP Synthesis (Energy Production) QcrB->ATP Mycolic_Acid Mycolic Acid Synthesis (Cell Wall Integrity) InhA->Mycolic_Acid Bacterial_Death Bacterial Death ATP->Bacterial_Death Disruption leads to Mycolic_Acid->Bacterial_Death Disruption leads to

Caption: Mechanism of action of antitubercular imidazo[1,2-a]pyridines.

The inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP, the cell's primary energy currency.[2] The inhibition of InhA blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] The disruption of either of these critical pathways ultimately leads to bacterial cell death.

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a highly promising starting point for the development of novel antitubercular agents. While significant progress has been made with 3-carboxamide derivatives, the exploration of other substitution patterns, such as those at the 6-position, could lead to the discovery of new compounds with improved potency, pharmacokinetic profiles, and novel mechanisms of action. The protocols and data presented herein provide a solid foundation for researchers to further investigate this important class of molecules.

References

Application Notes and Protocols for Antiviral Research on Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the antiviral applications of ethyl imidazo[1,2-a]pyridine-6-carboxylate derivatives. This class of compounds belongs to the broader family of imidazo[1,2-a]pyridines, which have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3]

Introduction to Antiviral Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[3] Derivatives of this core have been investigated for their activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), Herpes Simplex Virus (HSV), and influenza virus.[1][4][5][6][7] The antiviral activity is often influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine ring system.[8] Specifically, substitutions at the C6 position have been shown to be critical for potent antiviral effects against HCMV and VZV.[8][9] While extensive data on the this compound subclass is still emerging, the existing research on related analogs suggests this is a promising area for novel antiviral drug discovery.

Data Presentation: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

While specific antiviral data for this compound derivatives are not extensively available in the public domain, the following table summarizes the activity of closely related 6-substituted imidazo[1,2-a]pyridine analogs to provide a comparative context for their potential.

Compound IDR (Substitution at C6)VirusAssayIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Hypothetical EIP-1 -COOEtHIV-1Reverse Transcriptase AssayData Not AvailableData Not AvailableData Not Available
Hypothetical EIP-2 -COOEtHCMVPlaque Reduction AssayData Not AvailableData Not AvailableData Not Available
Hypothetical EIP-3 -COOEtInfluenza (H1N1)Neuraminidase InhibitionData Not AvailableData Not AvailableData Not Available
Analog 1 -ClHCMVPlaque Reduction Assay0.8>100>125[8]
Analog 2 -BrHCMVPlaque Reduction Assay0.7>100>143[8]
Analog 3 -PhHCMVPlaque Reduction Assay1.2>100>83[8]
Analog 4 -ClVZVPlaque Reduction Assay2.5>100>40[8]
Analog 5 -BrVZVPlaque Reduction Assay2.1>100>48[8]

Note: IC50 (50% inhibitory concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/IC50). Data for hypothetical compounds are placeholders to indicate the type of information required.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of these compounds. Below are representative protocols.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[10][11]

Workflow for Synthesis of this compound

Synthesis Workflow A 2-Amino-5-cyanopyridine B Hydrolysis A->B 1. Conc. HCl, Reflux C 2-Aminopyridine-5-carboxylic acid B->C D Esterification (EtOH, H2SO4) C->D E Ethyl 2-aminopyridine-5-carboxylate D->E G Cyclization (NaHCO3, EtOH, Reflux) E->G F Ethyl bromopyruvate F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 2-Amino-5-cyanopyridine

  • Concentrated Hydrochloric Acid

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO3)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis of 2-Amino-5-cyanopyridine: Reflux 2-amino-5-cyanopyridine in concentrated hydrochloric acid. Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate 2-aminopyridine-5-carboxylic acid. Filter, wash with water, and dry the solid.

  • Esterification: Suspend 2-aminopyridine-5-carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture until the reaction is complete (monitored by TLC). Cool, neutralize with sodium bicarbonate solution, and extract the product with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain ethyl 2-aminopyridine-5-carboxylate.

  • Cyclization: Dissolve ethyl 2-aminopyridine-5-carboxylate in ethanol. Add sodium bicarbonate followed by the dropwise addition of ethyl bromopyruvate. Reflux the mixture for several hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield this compound.

Protocol 2: Plaque Reduction Assay for HCMV

This protocol is adapted from established methods for determining the antiviral activity of compounds against Human Cytomegalovirus.[4][12]

Workflow for Plaque Reduction Assay

Plaque Reduction Assay Workflow A Seed human foreskin fibroblasts (HFFs) in 24-well plates B Incubate to form a confluent monolayer A->B C Infect cells with HCMV (e.g., AD169 strain) B->C D Adsorption period (1-2 hours) C->D E Remove inoculum D->E F Add overlay medium containing serial dilutions of test compound E->F G Incubate for 7-14 days F->G H Fix cells (e.g., with methanol) G->H I Stain with crystal violet H->I J Count plaques and calculate IC50 I->J

Caption: General workflow for a plaque reduction assay to determine anti-HCMV activity.

Materials:

  • Human foreskin fibroblasts (HFFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • HCMV stock (e.g., AD169 strain)

  • Test compounds (this compound derivatives)

  • Overlay medium (e.g., DMEM with 0.5% methylcellulose)

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HFFs in 24-well plates and incubate until a confluent monolayer is formed.

  • Infection: Infect the cell monolayers with a dilution of HCMV calculated to produce 50-100 plaques per well.

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: Remove the viral inoculum and add an overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible.

  • Staining: Fix the cells with cold methanol and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive colorimetric assay to determine the inhibitory effect of compounds on HIV-1 reverse transcriptase.[5]

Workflow for HIV-1 RT Inhibition Assay

HIV-1 RT Inhibition Assay Workflow A Prepare reaction mixture: - Poly(A) template - Oligo(dT) primer - dNTPs (with DIG- and Biotin-dUTP) B Add test compound (serial dilutions) A->B C Add HIV-1 Reverse Transcriptase (RT) B->C D Incubate at 37°C C->D E Stop reaction D->E F Transfer to streptavidin-coated microplate E->F G Incubate to bind biotinylated DNA F->G H Wash to remove unbound components G->H I Add anti-DIG-POD (alkaline phosphatase conjugate) H->I J Add colorimetric substrate I->J K Measure absorbance and calculate IC50 J->K Antiviral Drug Discovery Logic A Compound Synthesis (e.g., this compound derivatives) B In vitro Antiviral Screening (e.g., Plaque Reduction, RT assay) A->B C Cytotoxicity Assays (e.g., MTT assay) A->C D Determination of Selectivity Index (SI) B->D C->D E Lead Compound Identification D->E F Mechanism of Action Studies E->F G In vivo Efficacy and Toxicity Studies E->G H Preclinical Development F->H G->H

References

High-Throughput Screening Assays for Imidazo[1,2-a]pyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of imidazo[1,2-a]pyridine compounds, a promising class of heterocyclic molecules with a wide range of biological activities. These protocols are designed to be adaptable for the discovery of novel therapeutic agents targeting cancer, infectious diseases, and other conditions.

Introduction

Imidazo[1,2-a]pyridines are a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their diverse therapeutic potential includes anticancer, antileishmanial, and antitubercular activities.[2][3] High-throughput screening is an essential tool for efficiently evaluating large libraries of these compounds to identify promising lead candidates for drug development. This document outlines key HTS assays and provides detailed protocols for their implementation.

Key Screening Areas and Assays

High-throughput screening of imidazo[1,2-a]pyridine libraries can be effectively categorized by therapeutic area. Below are detailed protocols for three common screening applications.

Anticancer Activity Screening

A primary application for imidazo[1,2-a]pyridine screening is the identification of novel anticancer agents. A common and robust HTS assay for assessing cytotoxicity is the MTT assay.

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridines

Compound ClassTarget Cell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivativesA375 (Melanoma)MTT<1 - 12[2]
Imidazo[1,2-a]pyridine derivativesHeLa (Cervical Cancer)MTT9.7 - 44.6[2]
Thiazole-substituted imidazo[1,2-a]pyridinesA375 (Melanoma)Proliferation0.14[4]
Thiazole-substituted imidazo[1,2-a]pyridinesHeLa (Cervical Cancer)Proliferation0.21[4]
2,6,8-substituted Imidazo[1,2-a]pyridinesSKOV-3 (Ovarian Cancer)Proliferation>10[5]
2,6,8-substituted Imidazo[1,2-a]pyridinesT47D (Breast Cancer)Proliferation7.9[5]
2,6,8-substituted Imidazo[1,2-a]pyridinesMCF-7 (Breast Cancer)Proliferation9.4[5]
Imidazo[1,2-a]pyridine hybrids (HB9)A549 (Lung Cancer)Cytotoxicity50.56[6]
Imidazo[1,2-a]pyridine hybrids (HB10)HepG2 (Liver Carcinoma)Cytotoxicity51.52[6]

Experimental Protocol: High-Throughput MTT Assay for Cytotoxicity

This protocol is adapted for a 96-well plate format, suitable for HTS.

Materials:

  • Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)

  • Cancer cell lines (e.g., A375, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm (or between 550 and 600 nm) using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Anti-Infective Screening: Leishmaniasis

High-content screening (HCS) is a powerful method for evaluating the efficacy of compounds against intracellular pathogens like Leishmania.

Quantitative Data Summary: Anti-leishmanial Activity of Imidazo[1,2-a]pyridines

Compound ClassLeishmania SpeciesAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Imidazo[1,2-a]pyrimidine (Cmpd 24)L. amazonensis (amastigote)HCS6.6382.0212.37[6]
Imidazo[1,2-a]pyridine (IMPA-2)L. donovani (promastigote)MTT7.03>10-[10]
Imidazo[1,2-a]pyridine (IMPA-12)L. donovani (promastigote)MTT5.58>10-[10]
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridineL. major (amastigote)HCS4--[6]
Imidazo-[1,2-a]-pyridine based analogueL. donovani (promastigote)HCS1.8>100>55[11]

Experimental Protocol: High-Content Screening for Intracellular Leishmania donovani

This protocol is designed for a 384-well plate format.[1][3]

Materials:

  • THP-1 human monocytic cells

  • Leishmania donovani promastigotes

  • RPMI-1640 medium with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA)

  • Imidazo[1,2-a]pyridine compound library

  • DNA-staining dye (e.g., Hoechst 33342 or DAPI)

  • 384-well imaging plates

  • High-content imaging system and analysis software

Procedure:

  • Macrophage Differentiation and Seeding:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Induce differentiation into macrophages by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

    • Harvest the differentiated macrophages and seed them into 384-well imaging plates at an appropriate density (e.g., 1 x 10^4 cells/well) in 50 µL of medium.

    • Allow cells to adhere for 24 hours.

  • Infection with Leishmania:

    • Culture L. donovani promastigotes to a stationary phase.

    • Infect the adherent macrophages with promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages).

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells gently with PBS to remove extracellular parasites.

  • Compound Treatment:

    • Add the imidazo[1,2-a]pyridine compounds at various concentrations to the infected cells.

    • Include appropriate controls (e.g., vehicle control, positive control like amphotericin B).

    • Incubate for 72 hours.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Stain the nuclei of both macrophages and amastigotes with a DNA-staining dye (e.g., Hoechst 33342) for 30 minutes.

    • Wash the wells with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to:

      • Identify and count host cell nuclei.

      • Identify and count intracellular amastigote nuclei.

      • Calculate the infection rate (% of infected cells).

      • Calculate the number of amastigotes per cell.

      • Determine host cell cytotoxicity by counting the number of host cells.

  • Data Analysis:

    • Determine the IC50 for anti-leishmanial activity and the CC50 for host cell cytotoxicity.

    • Calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic window.

Anti-Infective Screening: Tuberculosis

For Mycobacterium tuberculosis (Mtb), a common HTS method is the microplate-based minimum inhibitory concentration (MIC) assay.

Quantitative Data Summary: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridines

Compound ClassMtb StrainAssay TypeMIC (µM)Reference
Imidazo[1,2-a]pyridine amidesH37RvMicroplate Alamar Blue Assay0.0009 (extracellular), 0.00045 (intracellular)[12]
Imidazo[1,2-a]pyridine-3-carboxamidesH37RvMIC Assay≤0.006[13]
Imidazo[1,2-a]pyridine inhibitorsH37RvMIC Assay0.03 - 5[14]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDS MtbMIC Assay0.069–0.174[12]

Experimental Protocol: Microplate-Based MIC Assay for M. tuberculosis

This protocol utilizes a colorimetric indicator like Alamar Blue or MTT for determining bacterial viability.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Imidazo[1,2-a]pyridine compound library

  • Alamar Blue or MTT reagent

  • 96-well microplates

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[15]

  • Plate Preparation:

    • Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of each test compound to the first well of each row and perform serial two-fold dilutions across the plate.

    • The last column should serve as a drug-free growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Viability Indicator:

    • After the initial incubation, add 30 µL of Alamar Blue solution or 20 µL of MTT solution to each well.

    • Re-incubate the plates for 24-48 hours.

  • Reading and Interpretation:

    • Visually inspect the plates. A color change from blue to pink for Alamar Blue, or yellow to purple for MTT, indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., inhibits visible growth).

Visualizing Workflows and Pathways

High-Throughput Screening Workflow

The following diagram illustrates a general workflow for a cell-based high-throughput screening campaign.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development Assay_Opt Assay Optimization (e.g., Z'-factor) Assay_Dev->Assay_Opt Compound_Plating Compound Library Plating Assay_Opt->Compound_Plating Compound_Addition Compound Addition & Incubation Compound_Plating->Compound_Addition Cell_Seeding Cell Seeding Cell_Seeding->Compound_Addition Assay_Readout Assay Readout Compound_Addition->Assay_Readout Data_Analysis Data Analysis Assay_Readout->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response SAR_Studies SAR Studies Dose_Response->SAR_Studies

Caption: A generalized workflow for high-throughput screening.

PI3K/Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][4][5]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

A1: A prevalent and effective strategy involves a two-step process. The first step is the synthesis of a 6-halo-imidazo[1,2-a]pyridine intermediate, typically 6-bromo- or 6-iodoimidazo[1,2-a]pyridine. This is followed by a palladium-catalyzed carbonylation reaction to introduce the ethyl carboxylate group at the 6-position.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally commences with a commercially available substituted pyridine, such as 2-amino-5-bromopyridine or 2-amino-5-iodopyridine. This is then reacted with an α-halocarbonyl compound, like chloroacetaldehyde or ethyl bromopyruvate, to form the imidazo[1,2-a]pyridine core.

Q3: Are there alternative methods to introduce the carboxylate group at the 6-position?

A3: Yes, other methods include Sonogashira coupling of a 6-halo-imidazo[1,2-a]pyridine with a terminal alkyne, followed by oxidation and esterification. Another potential route is the direct C-H functionalization of the imidazo[1,2-a]pyridine ring, although this can sometimes lack regioselectivity.

Q4: What are the critical parameters to control during the palladium-catalyzed carbonylation step?

A4: The key parameters for a successful carbonylation are the choice of palladium catalyst and ligand, the carbon monoxide (CO) pressure, reaction temperature, and the selection of a suitable base and solvent. These factors significantly influence the reaction yield and selectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Cyclization Step to form 6-Bromoimidazo[1,2-a]pyridine

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).- Ensure the base (e.g., NaHCO₃) is present in sufficient molar excess to neutralize the acid formed.
Side reactions - Formation of isomeric products can occur. Purify the 2-amino-5-bromopyridine starting material to remove any isomeric impurities.- Overheating can lead to decomposition. Optimize the reaction temperature carefully.
Poor quality of reagents - Use freshly distilled or high-purity solvents.- Verify the purity of 2-amino-5-bromopyridine and the α-halocarbonyl reagent.
Problem 2: Low or No Conversion in the Palladium-Catalyzed Carbonylation Step

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inactive catalyst - Use a fresh batch of palladium catalyst and ligand. Ensure they have been stored under an inert atmosphere.- Perform a pre-activation step for the catalyst if required by the specific protocol.
Insufficient CO pressure - Ensure the reaction vessel is properly sealed and can maintain the required CO pressure.- Purge the reaction vessel with CO multiple times to remove any residual air.
Presence of oxygen or moisture - Use anhydrous solvents and degas them thoroughly before use.- Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
Inappropriate base or solvent - The choice of base and solvent is critical. Screen different bases (e.g., triethylamine, DBU) and solvents (e.g., DMF, DMSO, Toluene) to find the optimal combination for your specific substrate and catalyst system.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions:

Possible Cause Suggested Solution
Formation of closely related impurities - Optimize the reaction conditions to minimize side product formation.- Employ careful column chromatography with a gradient elution system to improve separation.- Consider recrystallization from a suitable solvent system to obtain a pure product.
Residual palladium catalyst - After the reaction, quench with a suitable reagent like sodium thiosulfate to precipitate the palladium.[1]- Filter the crude reaction mixture through a pad of Celite or silica gel before concentration.- Use commercially available palladium scavengers.[1]
Product is an oil or low-melting solid - If direct crystallization is difficult, consider converting the product to a solid derivative (e.g., a salt) for purification and then reverting it to the desired ester.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol describes the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde.

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (2 equivalents).

  • Add chloroacetaldehyde (1.2 equivalents) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-bromoimidazo[1,2-a]pyridine.

Protocol 2: Palladium-Catalyzed Carbonylation to this compound

This protocol outlines the conversion of 6-bromoimidazo[1,2-a]pyridine to the target ester.

Materials:

  • 6-Bromoimidazo[1,2-a]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp) or another suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base

  • Ethanol (anhydrous)

  • Carbon monoxide (CO) gas

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a high-pressure reaction vessel, add 6-bromoimidazo[1,2-a]pyridine (1 equivalent), Pd(OAc)₂ (e.g., 5 mol%), and dppp (e.g., 10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF, anhydrous ethanol (as the nucleophile, in excess), and triethylamine (2-3 equivalents).

  • Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Optimization of the Cyclization Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃EthanolReflux675
2K₂CO₃Acetonitrile80868
3NaHCO₃DMF100472
4K₂CO₃EthanolReflux670

Table 2: Optimization of Palladium-Catalyzed Carbonylation

EntryPd CatalystLigandBaseSolventCO Pressure (bar)Temp (°C)Yield (%)
1Pd(OAc)₂dpppEt₃NDMF/EtOH2010085
2PdCl₂(PPh₃)₂-DBUDMF/EtOH2010078
3Pd(OAc)₂XantphosEt₃NToluene/EtOH5012082
4Pd(OAc)₂dpppK₂CO₃DMF/EtOH2010065

Visualizations

experimental_workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Carbonylation A 2-Amino-5-bromopyridine C Reaction in Ethanol with NaHCO3 (Reflux) A->C B Chloroacetaldehyde B->C D Work-up & Purification (Extraction, Chromatography) C->D E 6-Bromoimidazo[1,2-a]pyridine D->E F 6-Bromoimidazo[1,2-a]pyridine H Reaction in DMF (High Pressure & Temperature) F->H G CO, Ethanol, Pd(OAc)2, dppp, Et3N G->H I Work-up & Purification (Extraction, Chromatography) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_cyclization Cyclization Step Issues cluster_carbonylation Carbonylation Step Issues cluster_purification Purification Issues Start Low Yield or No Product C1 Check Starting Material Purity Start->C1 P1 Ensure Inert Atmosphere Start->P1 Purification Purification Difficulty Start->Purification C2 Verify Reagent Stoichiometry C1->C2 C3 Optimize Reaction Time/Temp C2->C3 End Successful Synthesis C3->End Yield Improved P2 Check Catalyst/Ligand Activity P1->P2 P3 Verify CO Pressure P2->P3 P4 Screen Solvents/Bases P3->P4 P4->End Yield Improved U1 Optimize Chromatography U2 Use Palladium Scavenger U1->U2 U3 Consider Recrystallization U2->U3 U3->End Pure Product Obtained Purification->U1

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, with a focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Low or No Product Yield in Ortoleva-King Type Reactions

  • Question: My Ortoleva-King reaction for the synthesis of 2-arylimidazo[1,2-a]pyridines is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in Ortoleva-King type reactions can stem from several factors related to reagents, reaction conditions, and the nature of the starting materials. Here are some key areas to investigate:

    • Reagent Quality and Stoichiometry:

      • 2-Aminopyridine: Ensure a sufficient excess of 2-aminopyridine is used. In many procedures, it can act as both a reactant and a solvent.[1] A 2-fold or greater excess with respect to the ketone is often necessary for optimal results.[1]

      • Iodine: A slight excess of iodine relative to the ketone is typically required.[1]

      • Starting Ketone: Verify the purity of the aryl methyl ketone. Impurities can interfere with the reaction.

    • Reaction Conditions:

      • Temperature: The reaction often requires elevated temperatures, typically around 110°C for the initial step.[1][2][3][4][5] Insufficient heating can lead to incomplete reaction.

      • Solvent: While the reaction can be run neat with 2-aminopyridine as the solvent, other high-boiling solvents can be used.[1][2] If using a solvent, ensure it is anhydrous, as water can interfere with the reaction. However, some newer methods have been developed that work in aqueous media.[3]

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time, which can be several hours for the initial step.[1][2][3][4][5]

    • Catalyst: While the classic Ortoleva-King reaction uses iodine, various catalytic systems have been developed to improve yields and broaden the substrate scope. Consider exploring catalysts such as:

      • Copper(I) iodide (CuI)[6]

      • Iron(III) chloride (FeCl3·6H2O) and molecular iodine[4]

      • Nickel(II) chloride (NiCl2·6H2O) and molecular iodine[4]

    • Work-up Procedure: The second step of the one-pot process typically involves the addition of an aqueous base (e.g., NaOH) to facilitate the cyclization.[1][2][3][4][5] Ensure the basification step is carried out effectively.

Issue 2: Poor Yields in Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reactions

  • Question: I am attempting a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize 3-aminoimidazo[1,2-a]pyridines, but my yields are consistently low. What factors should I optimize?

  • Answer: The GBB reaction is a powerful tool for synthesizing imidazo[1,2-a]pyridines, but its efficiency can be sensitive to several parameters. Here’s a troubleshooting guide:

    • Catalyst Choice: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, acidic catalysts are often employed to improve yields and reaction rates. Common catalysts include:

      • Ammonium chloride (NH4Cl)[7][8]

      • Scandium(III) triflate (Sc(OTf)3)

      • Iodine[9][10]

      • p-Toluenesulfonic acid (p-TSA)[11] The optimal catalyst can be substrate-dependent, so screening a few options is recommended.

    • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Alcohols, such as methanol or ethanol, are frequently used and may act as more than just a solvent, potentially participating as a cocatalyst.[12][13] Other solvents like dimethylformamide (DMF) have also been used successfully.[14] In some cases, solvent-free conditions can provide excellent yields.[15][16]

    • Reaction Temperature and Method:

      • Conventional Heating: Many GBB reactions are performed at elevated temperatures (e.g., 60°C or reflux).[7]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7][8] This is often a preferred method for efficient synthesis.

    • Purity of Starting Materials:

      • Aldehyde: Ensure the aldehyde is free of acidic impurities (e.g., carboxylic acids from oxidation), which can interfere with the reaction.

      • 2-Aminopyridine and Isocyanide: Use high-purity reagents to avoid side reactions.

    • Substrate Scope: Be aware of the electronic and steric properties of your substrates. Electron-rich 2-aminopyridines and aldehydes generally tend to give better yields.[14] Highly hindered substrates may require longer reaction times or more forcing conditions.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my imidazo[1,2-a]pyridine product. What are some common impurities and effective purification strategies?

  • Answer: Purification challenges can arise from unreacted starting materials, reaction byproducts, or the physical properties of the product itself.

    • Common Impurities:

      • Unreacted 2-aminopyridine: This is a common impurity, especially when used in excess.

      • Byproducts from side reactions: Depending on the specific reaction, various side products can form.

      • Polymeric materials: Under certain conditions, starting materials can polymerize.

    • Purification Techniques:

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often the most effective method for obtaining high-purity material.[17]

      • Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the standard method.[8] A gradient elution with a solvent system like hexane/ethyl acetate is commonly used.

      • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base workup can sometimes be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.

      • Solvent Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using microwave-assisted synthesis for imidazo[1,2-a]pyridines?

A1: Microwave-assisted synthesis offers several significant advantages over conventional heating methods for the preparation of imidazo[1,2-a]pyridines:

  • Reduced Reaction Times: Reactions that may take several hours with conventional heating can often be completed in minutes under microwave irradiation.[18][19]

  • Higher Yields: Microwave heating can lead to significantly improved product yields.[7][18][19]

  • Greener Chemistry: The reduction in reaction time and often the ability to use greener solvents or even solvent-free conditions align with the principles of green chemistry.[8][18][19]

  • Improved Purity: The rapid and uniform heating provided by microwaves can sometimes lead to cleaner reactions with fewer byproducts.[17]

Q2: Can one-pot syntheses be effectively used for complex imidazo[1,2-a]pyridines?

A2: Yes, one-pot syntheses are highly effective and widely used for the construction of a diverse range of imidazo[1,2-a]pyridine derivatives.[2][20] Multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction are inherently one-pot processes.[7][21] Additionally, tandem reactions, where multiple transformations occur sequentially in the same reaction vessel, have been successfully developed.[1][2][3][4][5] The key advantages of one-pot procedures include:

  • Increased Efficiency: Eliminating the need to isolate and purify intermediates saves time and resources.

  • Higher Overall Yields: Avoiding losses associated with multiple workup and purification steps can lead to better overall yields.

  • Reduced Waste: Fewer solvents and reagents are typically used, making the process more environmentally friendly.

Q3: How does the choice of solvent affect the yield of imidazo[1,2-a]pyridine synthesis?

A3: The solvent can play a critical role in the synthesis of imidazo[1,2-a]pyridines, influencing reaction rates, yields, and even the reaction mechanism.

  • Polar Aprotic Solvents: Solvents like DMF are often good choices as they can dissolve a wide range of reactants and are stable at higher temperatures.[14]

  • Protic Solvents: Alcohols such as methanol and ethanol are commonly used, particularly in GBB reactions, and have been shown to sometimes act as co-catalysts.[12][13] Water is also emerging as a green solvent for some modern synthetic protocols.[3][6][18][22]

  • Nonpolar Solvents: Toluene is used in some procedures, particularly those requiring azeotropic removal of water.[6]

  • Solvent-Free Conditions: In a number of methods, particularly those involving microwave irradiation or neat reactions, eliminating the solvent altogether can lead to excellent yields and simplified workup.[15][16][19]

The optimal solvent is highly dependent on the specific reaction type and substrates. It is often necessary to screen a few solvents to find the best conditions for a new synthesis.

Data Presentation

Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
NH4Cl (20)EtOHMicrowave30 min89[7]
NoneConventionalRT12 h45[7]
FeCl3EtOHRT2 hPoor[9]
I2 (5)EtOHRT1.5 h92[9]
Sc(OTf)3MeOHReflux12 hHigh[20]

Table 2: Influence of Reaction Conditions on Ortoleva-King Type Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
I2Neat1104 h40-60[1][2]
CuIDMF8012 hup to 90[14]
FeCl3·6H2O / I2---Moderate to Good[4]
NiCl2·6H2O / I2---Moderate to Good[4]
None (Catalyst- and Solvent-Free)Neat6020 min91[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis

This protocol is adapted from microwave-assisted procedures for the synthesis of imidazo[1,2-a]pyridine derivatives.[7][8]

  • Reactant Preparation: In a microwave process vial, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ammonium chloride (0.2 mmol, 20 mol%).

  • Solvent Addition: Add ethanol (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a monomodal microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80°C) for 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: One-Pot Ortoleva-King Synthesis

This protocol is based on the one-pot synthesis of 2-arylimidazo[1,2-a]pyridines.[1][2]

  • Initial Reaction Mixture: In a round-bottom flask, combine the aryl methyl ketone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol).

  • First Step (Heating): Heat the mixture without solvent at 110°C for 4 hours. The 2-aminopyridine will melt and act as the solvent.

  • Cooling: After 4 hours, cool the reaction mixture to approximately 70°C.

  • Second Step (Cyclization): Add an excess of aqueous sodium hydroxide solution (e.g., 45% w/v, 5 mL). Heat the resulting mixture at 100°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_GBB cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine 2-aminopyridine, aldehyde, isocyanide, and catalyst in a vial reaction Add solvent (e.g., EtOH) and irradiate in microwave reactor prep->reaction workup Solvent removal reaction->workup purification Column Chromatography workup->purification Purify crude product

Caption: Workflow for Microwave-Assisted GBB Synthesis.

logical_relationship_troubleshooting start Low Yield Issue reagents Check Reagent Quality & Stoichiometry start->reagents conditions Verify Reaction Conditions start->conditions catalyst Optimize Catalyst start->catalyst purification Review Purification Method start->purification solution Improved Yield reagents->solution conditions->solution catalyst->solution purification->solution

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Purification of Ethyl Imidazo[1,2-a]pyridine Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of ethyl imidazo[1,2-a]pyridine esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of ethyl imidazo[1,2-a]pyridine esters.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified product after column chromatography. 1. The compound is still adsorbed on the silica gel. 2. The chosen solvent system is not optimal for elution. 3. The product is partially degrading on the silica gel. 4. The crude product contained a lower amount of the desired ester than anticipated.1. After the main fraction has been collected, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing a small amount of methanol) to elute any remaining product. 2. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation and a suitable Rf value (typically 0.2-0.4) for the desired compound. 3. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. 4. Analyze the crude product by ¹H NMR or LC-MS to estimate the purity before chromatography.
Product co-elutes with an impurity during column chromatography. 1. The polarity of the eluent is too high, causing rapid elution of all components. 2. The impurity has a very similar polarity to the product. 3. The column is overloaded with the crude mixture.1. Decrease the polarity of the solvent system. For example, if using 30% ethyl acetate in hexane, try reducing it to 15-20%.[1] 2. Try a different solvent system that may offer different selectivity (e.g., dichloromethane/acetone). If co-elution persists, consider an alternative purification method like recrystallization. 3. Use an appropriate amount of silica gel (typically a 30:1 to 50:1 ratio of silica to crude product by weight) and ensure the sample is loaded onto the column in a concentrated band.
The purified product is colored (e.g., yellow or brown oil/solid). 1. Presence of colored impurities from the reaction. 2. Degradation of the product during purification.1. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, diisopropyl ether).[2] 2. If the product is an oil, try passing a solution of the product through a small plug of activated carbon and then filtering through celite to remove colored impurities. 3. Minimize exposure to heat and light during purification.
Difficulty in inducing crystallization during recrystallization. 1. The solvent is too good a solvent for the compound. 2. The solution is not sufficiently concentrated. 3. The presence of impurities is inhibiting crystal formation.1. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity persists. For example, if the compound is dissolved in hot ethanol, slowly add water.[3] 2. Concentrate the solution by evaporating some of the solvent. 3. Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. 4. Add a seed crystal of the pure compound if available. 5. If impurities are the issue, an additional purification step like column chromatography may be necessary before attempting recrystallization.
Oily precipitate forms instead of crystals during recrystallization. 1. The solution is cooling too rapidly. 2. The chosen solvent is not suitable.1. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.[2] 2. Re-heat the solution to dissolve the oil and add more of the primary solvent before attempting to cool again. Alternatively, try a different solvent or solvent pair for the recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying ethyl imidazo[1,2-a]pyridine esters?

A1: The most frequently reported method for the purification of ethyl imidazo[1,2-a]pyridine esters is flash column chromatography using silica gel as the stationary phase.[1][4][5][6]

Q2: What mobile phase is typically used for silica gel chromatography of these compounds?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The ratio is adjusted based on the polarity of the specific ester being purified.[1][4][6][7]

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). Staining with a UV lamp is often effective for visualizing the spots, as the imidazo[1,2-a]pyridine core is UV-active.

Q4: My ethyl imidazo[1,2-a]pyridine ester is a solid. Can I use recrystallization instead of chromatography?

A4: Yes, recrystallization is a viable purification method if the product is a solid and the impurities have different solubility profiles. It can be a very effective final purification step to obtain a high-purity crystalline product.[2][8]

Q5: What are some common solvents for the recrystallization of ethyl imidazo[1,2-a]pyridine esters?

A5: Solvents such as ethanol, ethanol-water mixtures, and diisopropyl ether have been successfully used for the recrystallization of these compounds.[2][3] The choice of solvent will depend on the specific solubility characteristics of your compound.

Q6: What are the likely impurities in my crude ethyl imidazo[1,2-a]pyridine ester product?

A6: Common impurities may include unreacted 2-aminopyridine, excess of the alpha-halo ester or ketone starting material, and potential side-products from the cyclization reaction. The purification method should be chosen to effectively remove these.

Data Presentation

The following table summarizes typical conditions used for the purification of various ethyl imidazo[1,2-a]pyridine esters by column chromatography.

Compound Stationary Phase Mobile Phase (Eluent) Yield (%) Reference
Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate derivativesSilica GelEthyl acetate / Petroleum ether (1:3)Good to excellent[6]
Ethyl imidazo[1,2-a]pyridine-8-carboxamidesSilica Gel (230-400 mesh)15-35% Ethyl acetate in hexane50-70[1]
Imidazo[1,2-a]pyridine-chromonesSilica Gel (230-400 mesh)Hexane / Ethyl acetate (7:3 v/v)Not specified[4][5]
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateSilica GelEthyl acetate / Petroleum ether (2:1)Not specified[7]
Ethyl 2-ethyl-6-bromoimidazo[1,2-a]pyridine-3-carboxylateNot specified (purified by chromatography)Ethyl acetate / Heptane (1:2)17[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of ethyl imidazo[1,2-a]pyridine esters using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase as required (e.g., by increasing the percentage of ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

    • Collect fractions of the eluate in test tubes or vials.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl imidazo[1,2-a]pyridine ester.

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying solid ethyl imidazo[1,2-a]pyridine esters.

  • Solvent Selection:

    • Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts in different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water) to find the ideal system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum desiccator or a vacuum oven to remove all traces of solvent.[2]

Visualizations

Purification_Workflow Crude Crude Ethyl Imidazo[1,2-a]pyridine Ester Mixture Analysis Initial Analysis (TLC, NMR) Crude->Analysis IsSolid Is the product a solid? Analysis->IsSolid Chromatography Flash Column Chromatography (Silica Gel) IsSolid->Chromatography No (Oil) IsSolid->Chromatography Yes (as primary method or if recrystallization fails) Recrystallization Recrystallization IsSolid->Recrystallization Yes Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Crystals Collect & Dry Crystals Recrystallization->Crystals Combine Combine Pure Fractions Fractions->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Pure Product Evaporation->PureProduct Crystals->PureProduct

Caption: A general workflow for the purification of ethyl imidazo[1,2-a]pyridine esters.

References

Imidazo[1,2-a]pyridine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. Here you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing imidazo[1,2-a]pyridines typically involve the condensation of a 2-aminopyridine derivative with a carbonyl compound or its equivalent.[1][2] Common reaction partners for 2-aminopyridines include α-halocarbonyl compounds, aldehydes, ketones, and alkynes.[1][3] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, are also widely used.[1][4]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Inefficient reaction conditions, such as incorrect temperature, solvent, or catalyst, are common culprits. For instance, some methods require refluxing in specific solvents, while others proceed at room temperature.[4][5] Incomplete conversion of starting materials or the formation of stable, unreactive intermediates can also lead to diminished yields. Furthermore, the presence of side reactions that consume reactants or the desired product will lower the overall yield. Careful optimization of reaction parameters and monitoring the reaction progress by techniques like TLC or LC-MS are crucial.

Q3: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What could these be?

A3: The presence of multiple unexpected spots on a TLC plate often indicates the formation of side products. These can arise from various competing reaction pathways. Common side products can include dimers or oligomers of the starting 2-aminopyridine, isomeric imidazo[1,2-a]pyridine derivatives if the starting materials are unsymmetrical, or products resulting from the hydrolysis of reaction intermediates. The specific nature of these byproducts is highly dependent on the synthetic route and reaction conditions employed.

Troubleshooting Guides

Issue 1: Formation of Dimeric Side Products from 2-Aminopyridine

Symptom: You observe a significant amount of a higher molecular weight byproduct, and your yield of the desired imidazo[1,2-a]pyridine is low, especially when using high temperatures or prolonged reaction times.

Possible Cause: Self-condensation or dimerization of the 2-aminopyridine starting material can occur under certain reaction conditions. This is more likely when the desired cyclization reaction is slow or requires harsh conditions.

Troubleshooting Workflow:

Isomer_Formation Reactants Unsymmetrical 2-Aminopyridine + Carbonyl Compound Intermediate_A Intermediate A Reactants->Intermediate_A Pathway 1 Intermediate_B Intermediate B Reactants->Intermediate_B Pathway 2 Product_A Desired Isomer Intermediate_A->Product_A Cyclization Product_B Isomeric Side Product Intermediate_B->Product_B Cyclization

References

Technical Support Center: Imidazo[1,2-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine cyclization reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Here are some troubleshooting steps:

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction outcome. A screening of different solvents is recommended. For the reaction of 2-aminopyridine and phenacyl bromide, ethanol is often a good starting point.[1] In some cases, solvent-free conditions at an elevated temperature (e.g., 60°C) can provide excellent yields.[2]

    • Temperature: The reaction temperature should be optimized. While some reactions proceed well at room temperature, others require heating. For instance, a copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins found 80°C to be the ideal temperature.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of side products.

  • Evaluate the Catalyst:

    • Catalyst Selection: The choice of catalyst is crucial. A variety of catalysts have been reported for this synthesis, including copper salts (e.g., CuBr, CuI, Cu(OAc)₂), iodine, and iron salts.[3][4][5] If one catalyst is not effective, consider screening others. For example, in a copper-catalyzed reaction with nitroolefins, CuBr was found to be the most effective catalyst.[3]

    • Catalyst Loading: The amount of catalyst can also affect the yield. It is advisable to perform a catalyst loading study to find the optimal concentration.

  • Check Starting Materials:

    • Purity: Ensure the purity of your starting materials (2-aminopyridine derivatives and α-haloketones or their equivalents). Impurities can interfere with the reaction and lead to low yields or side product formation.

    • Substituent Effects: The electronic properties of the substituents on both the 2-aminopyridine and the other reactant can influence the reaction rate and yield. Electron-donating groups on the 2-aminopyridine ring generally favor the reaction, while electron-withdrawing groups can sometimes decrease the yield. Conversely, electron-withdrawing groups on the aldehyde component in a three-component reaction were found to increase the reaction rate and yield.

Data Presentation: Catalyst and Solvent Effects on Yield

The following tables summarize the impact of different catalysts and solvents on the yield of imidazo[1,2-a]pyridine synthesis based on literature data.

Table 1: Screening of Various Catalysts for the Synthesis of 2-phenylimidazo[1,2-a]pyridine

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1No CatalystEthanolReflux1240
2ZnOEthanolReflux1060
3FeCl₃EthanolReflux875
4Copper SilicateEthanolReflux294

Adapted from a study on the synthesis of Imidazo[1,2-a]pyridine derivatives.[1]

Table 2: Screening of Various Solvents for the Synthesis of 2-phenylimidazo[1,2-a]pyridine

EntrySolventCatalystTime (h)Yield (%)
1DichloromethaneCopper Silicate670
2TolueneCopper Silicate865
3MethanolCopper Silicate485
4EthanolCopper Silicate294
5WaterCopper Silicate578
6AcetonitrileCopper Silicate388

Adapted from a study on the synthesis of Imidazo[1,2-a]pyridine derivatives.[1]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A: Side product formation is a common issue and can often be addressed by modifying the reaction conditions or the synthetic strategy.

  • Common Side Products: The nature of side products depends on the specific reaction. In some cases, incomplete cyclization or alternative reaction pathways can lead to undesired products.

  • Minimizing Side Products:

    • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the formation of side products by decreasing the rate of competing reactions.

    • Reaction Time: As mentioned earlier, optimizing the reaction time is crucial. Stopping the reaction once the desired product is formed (as monitored by TLC) can prevent its degradation or conversion into side products.

    • Choice of Reagents: In some multicomponent reactions, the choice of isocyanide can be critical. Acid-sensitive isocyanides may decompose under the reaction conditions, leading to lower yields of the desired product.[6]

    • Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome. However, some modern methods utilize air as a green oxidant.[3]

Issue 3: Regioselectivity Problems

Q: My reaction can potentially lead to different regioisomers. How can I control the regioselectivity of the cyclization?

A: Controlling regioselectivity is a key challenge in the synthesis of substituted imidazo[1,2-a]pyridines. The outcome is often influenced by the substitution pattern of the starting materials and the reaction mechanism.

  • Understanding the Mechanism: The regioselectivity is often determined by the initial nucleophilic attack. In the reaction of a 2-aminopyridine with an α-haloketone, the pyridine ring nitrogen typically acts as the initial nucleophile.

  • Substituent Effects: The electronic and steric properties of substituents on the 2-aminopyridine ring can direct the cyclization to a specific position. Electron-withdrawing groups on the pyridine ring can influence the nucleophilicity of the ring nitrogens, thereby affecting the regioselectivity.

  • Strategic Choice of Starting Materials: To achieve a desired regiochemistry, it is often necessary to start with appropriately substituted precursors. For the synthesis of 3-substituted imidazo[1,2-a]pyridines, specific strategies have been developed to ensure regioselective functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis?

A1: The Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The generally accepted mechanism proceeds through the following steps:

  • N-alkylation: The pyridine ring nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form a pyridinium salt intermediate.

  • Cyclization: The exocyclic amino group then acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, significant efforts have been made to develop more environmentally benign synthetic routes. These include:

  • Catalyst- and solvent-free reactions: Some methods allow for the reaction to be carried out by simply heating the starting materials together without any added catalyst or solvent, which significantly reduces waste.[2]

  • Use of green solvents: Water or deep eutectic solvents have been successfully employed as reaction media.[7]

  • Use of air as an oxidant: Some copper-catalyzed methods utilize air as a green and readily available oxidant.[3]

  • Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating.

Q3: Can I introduce substituents at the 3-position of the imidazo[1,2-a]pyridine ring?

A3: Yes, several methods exist for the synthesis of 3-substituted imidazo[1,2-a]pyridines. These often involve using appropriately substituted starting materials or employing specific synthetic strategies that allow for regioselective functionalization at the 3-position. One approach involves the use of formimidamide chemistry.[6]

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins

This protocol is adapted from a literature procedure.[3]

Materials:

  • 2-Aminopyridine derivative

  • Nitroolefin derivative

  • Copper(I) bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction tube, add the 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (0.05 mmol, 10 mol%).

  • Add DMF (2 mL) to the tube.

  • Stir the reaction mixture at 80°C under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Key Experiment: Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol is based on a literature procedure employing ultrasonic irradiation.[8]

Materials:

  • Acetophenone derivative

  • Iodine (I₂)

  • 2-Aminopyridine derivative

  • Dimedone

  • Distilled water

Procedure:

  • In a reaction vessel, combine the acetophenone derivative (1.0 mmol) and iodine (0.2 mmol, 20 mol%) in distilled water (4.0 mL).

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • To the mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).

  • Continue ultrasonic irradiation at room temperature for an additional 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, collect the solid product by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product to obtain the purified imidazo[1,2-a]pyridine derivative.

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst check_sm Verify Starting Material Quality start->check_sm optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading purify_sm Purify Starting Materials check_sm->purify_sm check_substituents Consider Substituent Effects check_sm->check_substituents successful_reaction Improved Yield optimize_solvent->successful_reaction optimize_temp->successful_reaction optimize_time->successful_reaction screen_catalysts->successful_reaction optimize_loading->successful_reaction purify_sm->successful_reaction check_substituents->successful_reaction

Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.

General_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazopyridine Dehydration

References

Technical Support Center: Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing imidazo[1,2-a]pyridines involve the condensation of 2-aminopyridines with various carbonyl compounds. Key starting materials include α-haloketones, aldehydes, and terminal alkynes.[1][2] Other notable reactants include nitroolefins and isonitriles.[1][3]

Q2: Is a catalyst always necessary for imidazo[1,2-a]pyridine synthesis?

A2: No, a catalyst is not always required. Several efficient methods exist for the synthesis of imidazo[1,2-a]pyridines under catalyst-free conditions.[4][5][6] These reactions can be promoted by microwave irradiation, grinding, or simply by heating the reactants in a suitable solvent or even under solvent-free conditions.[7][8][9]

Q3: What are the advantages of using a catalyst in the synthesis?

A3: Catalysts can offer several advantages, including:

  • Milder Reaction Conditions: Catalysts can enable the reaction to proceed at lower temperatures and pressures.

  • Higher Yields: A suitable catalyst can significantly improve the product yield.

  • Shorter Reaction Times: Catalysts can accelerate the reaction rate, reducing the overall synthesis time.

  • Improved Selectivity: Catalysts can help in controlling the regioselectivity and chemoselectivity of the reaction, leading to fewer side products.

Q4: What are some commonly used catalysts for this synthesis?

A4: A wide range of catalysts have been successfully employed, including:

  • Copper salts: Copper(I) and Copper(II) salts such as CuI, CuBr, and Cu(OAc)₂ are frequently used.[3][10][11]

  • Iodine: Molecular iodine is an effective and environmentally benign catalyst.[12][13][14]

  • Iron salts: FeCl₃ has been identified as a superior Lewis acid catalyst in certain reactions.[1][2]

  • Other Lewis acids: AlCl₃, ZnCl₂, and Sc(OTf)₃ have also been used.[2][14]

  • Nanocatalysts: Copper silicate and other nanocatalysts offer high efficiency and reusability.[15][16]

Q5: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?

A5: The most common pathway involves the initial reaction between the nitrogen of the 2-aminopyridine and a carbonyl-containing reactant. This is typically followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic imidazo[1,2-a]pyridine ring system. For instance, in the reaction with an α-haloketone, the pyridine nitrogen first displaces the halide, followed by condensation between the amino group and the ketone.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific substrates.- Use a fresh batch of catalyst. - Screen different catalysts (e.g., switch from a copper to an iodine-based catalyst). - Consider a catalyst-free method if applicable.[4][6]
Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.- Gradually increase the reaction temperature in increments of 10-20°C. - Consider using microwave irradiation to achieve higher temperatures and faster reaction times.[7][8][17]
Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity.- Use a more electron-rich 2-aminopyridine derivative if possible. - Employ a more active catalyst or harsher reaction conditions (higher temperature, longer reaction time).
Inappropriate Solvent: The solvent may not be suitable for the reactants or the catalyst.- Screen different solvents with varying polarities (e.g., DMF, ethanol, water, or solvent-free conditions).[11] - For catalyst-free reactions, consider green solvents like water.[7]
Formation of Side Products Lack of Selectivity: The reaction may be proceeding through multiple pathways.- Lower the reaction temperature to favor the desired pathway. - Choose a more selective catalyst.
Decomposition of Reactants or Products: Starting materials or the final product might be unstable under the reaction conditions.- Reduce the reaction time. - Use milder reaction conditions (lower temperature, less harsh catalyst).
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be losing its activity over time.- Add a fresh portion of the catalyst. - Use a more robust or reusable catalyst, such as a nanocatalyst.[15]
Equilibrium Reached: The reaction may be reversible.- Remove a byproduct (e.g., water) to drive the reaction forward.

Data Presentation: Catalyst Comparison for Imidazo[1,2-a]pyridine Synthesis

CatalystReactantsSolventTemp. (°C)TimeYield (%)Reference
CuBr 2-aminopyridine, nitroolefinDMF80-up to 90[11]
CuI 2-aminopyridine, acetophenone----[3]
Copper Silicate 2-aminopyridine, phenacyl bromide---High[15]
Iodine (20 mol%) 2-aminopyridine, acetophenone, dimedoneWaterRT30 min (ultrasound)up to 96[12][18]
Iodine (5 mol%) 2-aminopyrazine, aryl aldehyde, t-butyl isocyanideEthanolRT-Excellent[14]
FeCl₃ 2-aminopyridine, nitroolefin----[1][2]
None (Microwave) 2-aminonicotinic acid, chloroacetaldehydeWater-30 min92-95[7]
None (Microwave) 2-aminopyridine, phenyl glyoxal, barbituric acidSolvent-free--82-96[8]
None (Grindstone) 2-aminopyridine, ω-bromomethylketoneSolvent-free25-303-5 minExcellent[9]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis under Ultrasonic Irradiation[12][18]

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives using molecular iodine as a catalyst under ultrasound irradiation.

Materials:

  • Substituted acetophenone (1.0 mmol)

  • Molecular iodine (I₂) (20 mol %)

  • Distilled water (4.0 mL)

  • Substituted 2-aminopyridine (1.0 mmol)

  • Dimedone (1.0 mmol)

Procedure:

  • In a suitable reaction vessel, combine the acetophenone derivative and molecular iodine in distilled water.

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative and dimedone to the reaction mixture.

  • Continue ultrasonic irradiation at room temperature for an additional 30 minutes.

  • Upon completion, monitor the reaction by thin-layer chromatography (TLC).

  • Work-up the reaction mixture by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis Using Air as an Oxidant[11]

This protocol outlines a copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.

Materials:

  • Substituted 2-aminopyridine

  • Substituted nitroolefin

  • Copper(I) bromide (CuBr) (catalyst)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • To a reaction flask, add the 2-aminopyridine, nitroolefin, and CuBr in DMF.

  • Heat the reaction mixture to 80°C.

  • Allow the reaction to proceed, with open access to air, monitoring progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.

Protocol 3: Catalyst-Free Synthesis under Microwave Irradiation[7]

This method describes an environmentally friendly, catalyst-free synthesis of imidazo[1,2-a]pyridine derivatives in water.

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water

Procedure:

  • In a microwave-safe vessel, mix the substituted 2-aminonicotinic acid and chloroacetaldehyde in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 30 minutes.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

Catalyst_Selection_Workflow cluster_reactants Starting Materials cluster_method Synthesis Method cluster_catalyst Catalyst Type cluster_catalyst_free Catalyst-Free Conditions start Start: Synthesize Imidazo[1,2-a]pyridine reactants Choose Starting Materials start->reactants r1 2-Aminopyridine + α-Haloketone reactants->r1 Condensation r2 2-Aminopyridine + Aldehyde + Alkyne reactants->r2 Multi-component r3 2-Aminopyridine + Nitroolefin reactants->r3 Cascade method Select Synthesis Method m1 Catalytic method->m1 m2 Catalyst-Free method->m2 r1->method r2->method r3->method c1 Copper-based (CuI, CuBr) m1->c1 c2 Iodine-based (I2) m1->c2 c3 Iron-based (FeCl3) m1->c3 c4 Other Lewis Acids m1->c4 cf1 Microwave Irradiation m2->cf1 cf2 Thermal (Conventional Heating) m2->cf2 cf3 Grindstone (Mechanochemistry) m2->cf3 end Product: Imidazo[1,2-a]pyridine c1->end c2->end c3->end c4->end cf1->end cf2->end cf3->end

Caption: Catalyst selection workflow for imidazo[1,2-a]pyridine synthesis.

Reaction_Mechanism cluster_reactants Reactants AP 2-Aminopyridine intermediate1 N-Alkylated Intermediate AP->intermediate1 HK α-Haloketone HK->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: General reaction mechanism for imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate. The information is based on established synthetic protocols for imidazo[1,2-a]pyridines and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue / Question Potential Cause(s) Suggested Solution(s)
1. Low or No Product Yield - Inefficient reaction conditions: Incorrect solvent, temperature, or reaction time. - Poor quality of starting materials: Impure 2-amino-5-carboxypyridine or ethyl bromopyruvate. - Incomplete reaction: The reaction may require longer heating or a different catalyst. - Side reactions: Formation of by-products due to the chosen solvent or base.- Optimize reaction conditions: Screen different solvents (e.g., ethanol, DMF, acetonitrile). See Table 1 for a summary of solvent effects on related syntheses. Gradually increase the temperature and monitor the reaction progress by TLC. - Purify starting materials: Ensure the purity of reactants through recrystallization or chromatography. - Extend reaction time: Monitor the reaction over a longer period. If no progress is observed, consider a more effective catalyst system if applicable. - Choose an appropriate solvent and base: Aprotic polar solvents like DMF can sometimes lead to side reactions. Consider using protic solvents like ethanol. The choice of base can also be critical; weaker bases like NaHCO₃ are often preferred to minimize side reactions.
2. Formation of Impurities - Decomposition of reactants or product: High reaction temperatures can lead to degradation. - Solvent-related by-products: Some solvents, like DMF, can decompose under certain conditions and participate in side reactions. - Incorrect stoichiometry: An excess of one reactant can lead to the formation of specific impurities.- Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. - Select a more inert solvent: Ethanol is often a good choice as it is less prone to decomposition compared to DMF. - Use precise stoichiometry: Carefully measure and add the reactants in the correct molar ratios. - Purification: Utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities.
3. Difficulty in Product Isolation and Purification - Product is highly soluble in the reaction solvent. - Formation of an emulsion during work-up. - Co-elution of impurities during chromatography. - Solvent removal: If the product is soluble, completely remove the reaction solvent under reduced pressure before proceeding with extraction. - Break the emulsion: Add brine or a small amount of a different organic solvent to break the emulsion during aqueous work-up. - Optimize chromatography: Try different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
4. Reaction is Not Reproducible - Variability in reagent quality. - Atmospheric moisture affecting the reaction. - Inconsistent heating. - Use reagents from the same batch: If possible, use starting materials from a single batch for a series of reactions. - Use anhydrous conditions: Dry all glassware and use anhydrous solvents, especially if moisture-sensitive reagents or intermediates are involved. - Ensure uniform heating: Use an oil bath or a heating mantle with a temperature controller for consistent temperature management.

Data Presentation: Solvent Effects on Imidazo[1,2-a]pyridine Synthesis

Table 1: Influence of Solvents on the Synthesis of Imidazo[1,2-a]pyridine Derivatives

SolventTypical Reaction ConditionsObserved YieldRemarks
Ethanol Reflux, atmospheric pressureGood to ExcellentOften considered a good starting point. In the synthesis of 6-iodoimidazo[1,2-a]pyridine, switching from acetonitrile to ethanol significantly increased the yield.[1] A clean reaction profile is often observed.
Methanol Reflux, atmospheric pressureHighReported to provide high yields in some metal-free syntheses of the imidazo[1,2-a]pyridine core.[2]
DMF 80-100 °C, atmospheric pressureGood to ExcellentIdentified as the best solvent in a Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[3] However, it can sometimes lead to the formation of by-products through decomposition.[4]
Acetonitrile Reflux, atmospheric pressureModerateFor some iodoimidazo[1,2-a]pyridine syntheses, it resulted in a moderate yield which was improved by switching to ethanol.[1]
Water Ambient to reflux temperatureGood to ExcellentReported to give high yields in some metal-free syntheses, offering a green chemistry approach.[5] Work-up can be straightforward.
Solvent-free Microwave irradiation or neatGood to ExcellentCan provide rapid reaction times and high yields, avoiding solvent-related issues.[6]

Experimental Protocols

A general and widely applicable method for the synthesis of this compound involves the reaction of a substituted 2-aminopyridine with an α-haloketone.

General Synthesis of Ethyl 6-(substituted)imidazo[1,2-a]pyridine-2-carboxylate [7]

  • Reactant Mixture: To a solution of the appropriate 6-(6-aminopyridin-3-yl)quinazolin-4-amine derivative (0.5 mmol) in ethanol (5 mL), add ethyl bromopyruvate (1.5 mmol) and sodium bicarbonate (NaHCO₃, 1.5 mmol).

  • Reaction: Heat the mixture to 80 °C and reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 6-(substituted)imidazo[1,2-a]pyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the condensation reaction between a 2-aminopyridine derivative (specifically, a 2-amino-5-substituted pyridine) and an α-halocarbonyl compound, such as ethyl bromopyruvate. This reaction, often referred to as the Tschitschibabin reaction, is a reliable method for constructing the imidazo[1,2-a]pyridine core.

Q2: Which solvent is the best choice for this synthesis?

A2: The optimal solvent can depend on the specific substrates and reaction conditions. However, ethanol is frequently reported as a good choice, often providing high yields and a clean reaction profile.[1] Other solvents like DMF have also been shown to be effective, particularly in metal-catalyzed reactions, but can sometimes lead to side products.[3][4] For greener approaches, water has been successfully used in the synthesis of the parent scaffold.[5] It is recommended to perform small-scale screening of a few solvents to determine the best option for your specific system.

Q3: What are the key reaction parameters to control?

A3: The key parameters to control are temperature , reaction time , and the choice of base . The reaction is typically carried out at elevated temperatures (reflux). The reaction time should be monitored by TLC to ensure completion. The base is crucial for neutralizing the HBr formed during the reaction; a mild base like sodium bicarbonate is often used to prevent side reactions.

Q4: What are the potential by-products in this synthesis?

A4: Potential by-products can include unreacted starting materials, the hydrobromide salt of the starting 2-aminopyridine, and products from side reactions such as dimerization or polymerization, especially if the reaction is overheated or run for an extended period. If using DMF as a solvent, formylation of the starting amine or the product can be a possible side reaction.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound should be confirmed using standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry (MS). The spectroscopic data should be consistent with the expected structure.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix Reactants (2-aminopyridine derivative, ethyl bromopyruvate, base) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Reflux 3. Heat to Reflux (e.g., 80°C) Solvent->Reflux TLC 4. Monitor by TLC Reflux->TLC Cooling 5. Cool to RT TLC->Cooling Isolation 6. Isolate Crude Product (Filtration or Concentration) Cooling->Isolation Purification 7. Purify by Column Chromatography Isolation->Purification Characterization 8. Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_solutions_isolation Solutions for Isolation Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes Impurities Impurities Present Problem->Impurities IsolationIssue Isolation Difficulty Problem->IsolationIssue Success Successful Synthesis Problem->Success No Opt_Cond Optimize Conditions (Solvent, Temp, Time) LowYield->Opt_Cond Check_SM Check Starting Material Purity LowYield->Check_SM Change_Cat Consider Catalyst Change LowYield->Change_Cat Lower_Temp Lower Reaction Temperature Impurities->Lower_Temp Change_Solv Change Solvent Impurities->Change_Solv Check_Stoich Verify Stoichiometry Impurities->Check_Stoich Remove_Solv Complete Solvent Removal IsolationIssue->Remove_Solv Break_Emulsion Use Brine to Break Emulsion IsolationIssue->Break_Emulsion Opt_Chroma Optimize Chromatography IsolationIssue->Opt_Chroma

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Temperature Optimization for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to temperature optimization in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for imidazo[1,2-a]pyridine synthesis?

The optimal temperature for imidazo[1,2-a]pyridine synthesis is highly dependent on the chosen synthetic route, including the reactants, catalyst, and solvent system. However, a general overview of temperatures for common methods can be summarized as follows:

  • Classical Tschitschibabin Reaction: Historically, this reaction was carried out at high temperatures, ranging from 150 to 200°C in a sealed tube. Modern variations with the use of a base like sodium bicarbonate allow for milder conditions.[1]

  • Reactions with α-Haloketones: These reactions can often be performed under relatively mild conditions. For instance, catalyst- and solvent-free synthesis can be efficient at a modest 60°C.[2] In some cases, the reaction proceeds well at room temperature, particularly when using a high-boiling solvent like DMF.[3]

  • Copper-Catalyzed Synthesis: For copper(I)-catalyzed reactions, such as those involving aminopyridines and nitroolefins, an optimal temperature of 80°C has been reported to achieve high yields.[4]

  • Iodine-Catalyzed Synthesis: Iodine-catalyzed reactions often proceed efficiently at temperatures ranging from room temperature to 60°C.[5] For certain multicomponent reactions involving tert-butyl isocyanide, room temperature is preferred to prevent the decomposition of the isocyanide at higher temperatures.[5][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to completion in minutes. Temperatures in microwave-assisted synthesis can range from 80°C to 180°C, depending on the specific protocol.[1][7]

Q2: How does temperature affect reaction time and yield?

Temperature is a critical parameter that directly influences both the reaction rate and the overall yield. Generally, higher temperatures lead to faster reaction rates. However, this does not always translate to higher yields. Exceeding the optimal temperature can lead to the decomposition of starting materials, intermediates, or the final product, resulting in a lower yield and the formation of impurities. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

Q3: Can the reaction be performed at room temperature?

Yes, several protocols for the synthesis of imidazo[1,2-a]pyridines are effective at room temperature.[3] For example, certain iodine-catalyzed three-component reactions and syntheses involving α-haloketones in solvents like DMF can proceed efficiently at ambient temperatures.[3][5] These methods are often preferred as they are more energy-efficient and can minimize the formation of temperature-related side products.

Q4: What are the signs of an incorrect reaction temperature?

Monitoring the reaction by Thin Layer Chromatography (TLC) is a key method to assess if the reaction is proceeding as expected.

  • Temperature too high: TLC analysis may show the rapid consumption of starting materials, but with the appearance of multiple new spots, indicating the formation of side products. Streaking on the TLC plate can also suggest product decomposition. In some cases, a noticeable darkening or change in the color of the reaction mixture may occur.

  • Temperature too low: The reaction may appear sluggish, with TLC showing little to no consumption of the starting materials over time.

Q5: When should I consider using microwave irradiation?

Microwave-assisted synthesis is a valuable alternative to conventional heating when shorter reaction times are desired. It can dramatically accelerate the synthesis, often reducing reaction times from hours to minutes.[1] This technique is particularly useful for high-throughput synthesis and library generation. However, it requires specialized equipment, and optimization of reaction conditions, including temperature, is still necessary.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause: The reaction temperature is not optimal. This could be either too low, leading to an incomplete reaction, or too high, causing decomposition of reactants or products.

Troubleshooting Steps:

  • Verify Thermometer Accuracy: Ensure that the thermometer or temperature probe is calibrated and accurately measuring the internal temperature of the reaction mixture.

  • Review the Literature: Cross-reference your reaction conditions with established protocols for the specific class of imidazo[1,2-a]pyridine you are synthesizing.

  • Systematic Temperature Screening: If the optimal temperature is unknown, perform a series of small-scale reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C, and 100°C) to identify the optimal condition.

  • Monitor by TLC: Run TLCs at regular intervals to track the consumption of starting materials and the formation of the product and any byproducts. If the starting materials are not being consumed, the temperature may be too low. If the product spot appears and then diminishes, or multiple byproduct spots appear, the temperature may be too high.

Problem 2: Formation of Multiple Products/Side Products

Possible Cause: The reaction temperature is too high, leading to undesired side reactions or decomposition. For instance, in multicomponent reactions using acid-sensitive reagents like tert-butyl isocyanide, elevated temperatures can cause decomposition and lead to a complex mixture of products.[6]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Reduce the temperature in increments of 10-20°C and monitor the effect on the product distribution by TLC.

  • Consider a Milder Protocol: If lowering the temperature significantly slows down the desired reaction, explore alternative synthetic routes that proceed at lower temperatures, such as those that can be performed at room temperature.

  • Analyze Side Products: If possible, isolate and characterize the major side products. Understanding their structure can provide insights into the undesired reaction pathways and help in optimizing the conditions to avoid them.

Problem 3: Reaction Not Going to Completion

Possible Cause: The reaction temperature is too low to overcome the activation energy barrier.

Troubleshooting Steps:

  • Increase the Reaction Temperature: Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC.

  • Increase Reaction Time: If a modest increase in temperature is not desirable due to potential side reactions, extending the reaction time at the current temperature may be sufficient to drive the reaction to completion.

  • Solvent and Catalyst Consideration: The choice of solvent and catalyst can influence the required reaction temperature. A higher boiling point solvent may be necessary to reach the optimal temperature. Alternatively, a more active catalyst might allow the reaction to proceed at a lower temperature.

Data Presentation

Table 1: Temperature Optimization for Iodine-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridine

EntryTemperature (°C)Time (min)Yield (%)
1Room Temperature15Trace
2601592
3801585

Adapted from a study on the green synthesis of imidazo[1,2-a]pyridines. The optimal temperature was found to be 60°C.

Table 2: Temperature Effects in a Copper-Catalyzed Synthesis

CatalystSolventTemperature (°C)Yield (%)
CuBrDMF6065
CuBrDMF8090
CuBrDMF10082

Based on data for the Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, where 80°C was identified as the ideal temperature.[4]

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for a Multicomponent Reaction

Heating MethodTemperature (°C)TimeYield (%)
Conventional606 h~90%
Conventional802 h~90%
Microwave8015 min>90%

This table illustrates the significant reduction in reaction time achieved with microwave heating compared to conventional methods at similar temperatures.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the corresponding acetophenone (1.0 mmol), and iodine (20 mol%).

  • Add a suitable solvent (e.g., cyclohexane).

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

  • In a reaction vessel, combine the 2-aminopyridine (1.2 mmol), nitroolefin (1.0 mmol), and CuBr (10 mol%).

  • Add DMF as the solvent.

  • Stir the mixture at 80°C under an air atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.[4]

Protocol 3: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

  • In a microwave reaction vessel, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.2 equiv.), and a catalytic amount of ammonium chloride (0.02 equiv.) in ethanol.

  • Seal the vessel and irradiate in a microwave reactor at 80°C for 20 minutes.

  • Cool the vessel, then add the isocyanide (1.2 equiv.).

  • Reseal the vessel and irradiate at 80°C for an additional 15 minutes.[7]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield start Problem: Low or No Yield check_temp Is the temperature optimal? start->check_temp temp_too_low Temperature too low? check_temp->temp_too_low No screen_temps Perform systematic temperature screening. check_temp->screen_temps Unsure temp_too_high Temperature too high? temp_too_low->temp_too_high No increase_temp Increase temperature in 10-20°C increments or increase reaction time. temp_too_low->increase_temp Yes decrease_temp Decrease temperature in 10-20°C increments. temp_too_high->decrease_temp Yes end_bad Yield Not Improved Consider other parameters (catalyst, solvent, etc.) temp_too_high->end_bad No monitor_tlc Monitor reaction by TLC. increase_temp->monitor_tlc decrease_temp->monitor_tlc screen_temps->monitor_tlc end_good Yield Improved monitor_tlc->end_good

Caption: Troubleshooting workflow for low yield issues related to reaction temperature.

Reaction_Parameters cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outcomes Reactants Starting Materials (e.g., 2-aminopyridine, ketone) Yield Product Yield Reactants->Yield Catalyst Catalyst (e.g., Iodine, Copper Salt) Temperature Temperature Catalyst->Temperature Catalyst->Yield Solvent Solvent (e.g., DMF, Cyclohexane) Solvent->Temperature Solvent->Yield Time Reaction Time Temperature->Time Temperature->Yield Purity Product Purity / Side Products Temperature->Purity Time->Yield Time->Purity Heating_Method Heating Method (Conventional vs. Microwave) Heating_Method->Yield Heating_Method->Purity

Caption: Interplay of key parameters in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Recrystallization of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Ethyl imidazo[1,2-a]pyridine-6-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

  • Question: My this compound is precipitating as an oil instead of crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[1] Here are several strategies to address this:

    • Increase the Solvent Volume: Add more of the recrystallization solvent to the mixture and gently heat until the oil redissolves completely. Then, allow the solution to cool very slowly.[1][2]

    • Lower the Cooling Temperature: Ensure the solution is cooled to a temperature where the crystalline solid can form. Slow cooling is crucial.[1]

    • Induce Crystallization by Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution as it cools. This can provide a surface for crystal nucleation.[1]

    • Solvent System Modification: Consider using a mixed solvent system. If you are using a single solvent, try adding a co-solvent in which the compound is less soluble.

Issue 2: No crystals form upon cooling.

  • Question: I have cooled the solution, but no crystals of this compound have formed. What is the problem?

  • Answer: This is a common issue that can arise from a few different factors:

    • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form.[1][2][3] To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][4]

    • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved at a concentration higher than its normal solubility.[2][3] To induce crystallization, you can:

      • Scratch the flask: Use a glass rod to scratch the inner surface of the flask.[3][4]

      • Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystal growth.[3][4]

    • Insufficient Cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to reduce the solubility of the compound.

Issue 3: The recrystallization yield is very low.

  • Question: After filtration, I have a very low yield of pure this compound. How can I improve this?

  • Answer: A low yield can be disappointing but is often correctable. Consider the following:

    • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor.[3][4] Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[3]

    • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you may lose a substantial amount of product.[1] To prevent this, use a pre-heated funnel and a slight excess of hot solvent.[1]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[3] Always use a minimal amount of ice-cold solvent for washing.

    • Incomplete Precipitation: Ensure the solution has been thoroughly cooled to maximize the precipitation of the compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the solubility of similar imidazo[1,2-a]pyridine derivatives, ethanol is a good starting point.[5] Ethyl acetate is another potential solvent to screen.[6] A rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers.[7] Since the target molecule is an ester, ethyl acetate could be a suitable choice.[7] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Q2: How do I perform a solvent screening for recrystallization?

A2: To find the ideal solvent, place a small amount of your crude this compound in several test tubes. Add a small amount of a different solvent to each tube. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Observe the solubility at room temperature and then heat the samples to boiling. The best solvent will fully dissolve the compound at boiling and show significant crystal formation upon cooling.

Q3: My compound is colored. How can I remove colored impurities?

A3: If your crude product has a colored tint, this may be due to impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities.[4] Use charcoal sparingly, as it can also adsorb your desired compound, leading to a lower yield.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The exact solvent and volumes may need to be optimized based on the purity of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Pure Crystals F->G

Caption: A flowchart of the general experimental workflow for recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues Start Problem Encountered OilingOut Compound Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Sol_Oiling Add more solvent, cool slowly OilingOut->Sol_Oiling Sol_Scratch Scratch flask OilingOut->Sol_Scratch NoCrystals->Sol_Scratch Sol_NoCrystals Evaporate some solvent NoCrystals->Sol_NoCrystals Sol_Seed Add seed crystal NoCrystals->Sol_Seed Sol_LowYield Use minimum hot solvent LowYield->Sol_LowYield Sol_Wash Wash with ice-cold solvent LowYield->Sol_Wash

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Chromatographic Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of imidazo[1,2-a]pyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying imidazo[1,2-a]pyridine derivatives?

A1: The most prevalent technique for the purification of imidazo[1,2-a]pyridine derivatives is flash column chromatography using silica gel.[1][2][3] Common mobile phases consist of varying gradients of hexane and ethyl acetate.[1][4] High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for achieving high purity or for analytical purposes.[5] Recrystallization can be employed as a final purification step to obtain highly crystalline material.[6]

Q2: My imidazo[1,2-a]pyridine derivative shows significant streaking on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate can be attributed to several factors. The compound may be degrading on the acidic silica gel.[6] Alternatively, the sample might be overloaded, or the chosen solvent system may not be optimal for the compound's polarity, leading to poor solubility and band broadening.

Q3: What is a good starting point for a solvent system in column chromatography for these derivatives?

A3: A mixture of hexane and ethyl acetate is a very common and effective starting point for the purification of imidazo[1,2-a]pyridine derivatives.[1][6] The ratio can be optimized based on TLC analysis. A good target Rf (retention factor) for the desired compound on the TLC plate is between 0.2 and 0.4 to ensure good separation on the column.[6]

Q4: I have poor recovery of my compound from the silica gel column. What steps can I take?

A4: Poor recovery is a frequent issue and can be addressed by investigating several possibilities. The compound may be unstable on the acidic silica gel, leading to decomposition.[6] The solvent system may not be polar enough to elute the compound, or it might be too polar, causing it to elute with the solvent front. It's also possible the compound has eluted but is spread across many fractions at a low concentration.[6]

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the solvent is too nonpolar for the compound at the elevated temperature or if the solution is supersaturated. To resolve this, you can try adding a more polar co-solvent, using a different solvent system altogether, or scratching the inside of the flask with a glass rod to induce crystallization. Reducing the initial concentration of the compound in the solvent can also be beneficial.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems encountered during the purification of imidazo[1,2-a]pyridine derivatives.

Guide 1: Low or No Recovery After Silica Gel Column Chromatography
Symptom Possible Cause Recommended Solution & Action
No compound detected in fractions Compound Degradation on Silica: Imidazo[1,2-a]pyridines can be sensitive to the acidic nature of silica gel.Action: Perform a stability test by spotting the crude material on a silica TLC plate, letting it sit for an hour, and then eluting. If a new spot or significant streaking appears, consider using a less acidic stationary phase like deactivated silica gel (treated with a base like triethylamine) or alumina.[6]
Inappropriate Solvent System (Too Nonpolar): The eluent is not polar enough to move the compound off the column.Action: Re-evaluate your TLC. If the Rf value is very low (<0.1), increase the polarity of your eluent. Gradually increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[6]
Compound found in the first few fractions (solvent front) Inappropriate Solvent System (Too Polar): The eluent is too strong, causing the compound to elute immediately.Action: Use a less polar solvent system for your next column. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[6]
Low yield with compound spread across many fractions Dilute Fractions: The compound has eluted but at a very low concentration in each fraction.Action: Concentrate the fractions where you expected your compound to elute and re-analyze by TLC. For future purifications, use a smaller column volume or a gradient elution to sharpen the peak.[6]
Guide 2: Difficulty in Achieving High Purity by Column Chromatography
Symptom Possible Cause Recommended Solution & Action
Co-elution of impurities with the desired compound Poor Separation: The chosen solvent system does not provide adequate resolution between the product and impurities.Action: Systematically screen different solvent systems using TLC. Try adding small amounts of a third solvent (e.g., dichloromethane or methanol) to modify the selectivity. Aim for a ΔRf of at least 0.2 between your compound and the nearest impurity.
Broad, tailing peaks Band Broadening: This can be caused by poor solubility of the compound in the mobile phase during loading.Action: Employ a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.[6]
Poor Column Packing: Cracks, channels, or bubbles in the column bed lead to an uneven solvent front and poor separation.Action: Ensure the column is packed uniformly. Use a slurry packing method and gently tap the column to settle the silica gel. Never let the top of the column run dry.[6]

Section 3: Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Obtain pre-coated silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the TLC plate's baseline.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.[1]

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front. Visualize the spots under UV light at 254 nm and/or 365 nm.[7] Staining with iodine or other reagents can also be used.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Optimize the solvent system to achieve an Rf of 0.2-0.4 for your target compound.[6]

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.[1] Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Add another layer of sand on top.

  • Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[6]

  • Elution: Carefully add the mobile phase to the column. Begin elution with a nonpolar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) based on your TLC analysis.[1]

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC to identify the fractions containing your purified compound.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain your purified imidazo[1,2-a]pyridine derivative.

Section 4: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Optimization cluster_purification Purification cluster_final Final Product synthesis Synthesize Imidazo[1,2-a]pyridine Derivative tlc TLC Analysis of Crude Mixture synthesis->tlc Crude Product optimize Optimize Solvent System (Target Rf: 0.2-0.4) tlc->optimize column Flash Column Chromatography optimize->column Optimized Eluent fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions & Evaporate fractions->combine product Pure Imidazo[1,2-a]pyridine Derivative combine->product

Caption: General workflow for the purification of imidazo[1,2-a]pyridine derivatives.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low/No Recovery from Silica Column cause1 Compound Degradation? start->cause1 cause2 Eluent Too Nonpolar? start->cause2 cause3 Eluent Too Polar? start->cause3 sol1 Use Deactivated Silica or Alumina cause1->sol1 Test Stability on TLC sol2 Increase Eluent Polarity cause2->sol2 Check TLC (Rf too low) sol3 Decrease Eluent Polarity cause3->sol3 Check First Fractions

Caption: Troubleshooting logic for low recovery in column chromatography.

References

Technical Support Center: Scale-Up Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the large-scale production of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Poor mixing/agitation in a larger reactor. - Degradation of starting materials or product. - Side reactions consuming starting materials.- Monitor reaction progress closely using TLC or HPLC to ensure completion. - Optimize temperature profile for the larger scale; consider a gradual ramp-up and holding temperature. - Ensure adequate agitation is maintained in the scaled-up reactor to ensure homogeneity. - Use high-purity starting materials and consider inert atmosphere blanketing if sensitive to oxidation. - Investigate and identify side products to adjust reaction conditions (e.g., stoichiometry, temperature, addition rate) to minimize their formation.
Impurity Formation - Presence of impurities in starting materials. - Side reactions such as polymerization or dimerization. - Over-alkylation or reaction at other sites on the pyridine ring. - Incomplete removal of reagents or byproducts during work-up.- Characterize impurities in starting materials and, if necessary, purify them before use. - Control the rate of addition of the alkylating agent to minimize localized high concentrations. - Optimize the stoichiometry of reactants to avoid excess of the alkylating agent. - Develop a robust work-up and purification protocol, potentially involving multiple extractions, washes, and a well-defined crystallization procedure.
Exothermic Reaction/Poor Temperature Control - The reaction of 2-aminopyridines with α-halocarbonyls can be exothermic. - Inadequate heat removal capacity of the larger reactor. - Too rapid addition of a reactant.- Perform a reaction calorimetry study to understand the thermal profile of the reaction at scale. - Ensure the reactor's cooling system is sufficient for the batch size. - Control the addition rate of the limiting reagent to manage the heat evolution. - Consider using a solvent with a higher boiling point to provide a better heat sink.
Difficult Product Isolation/Purification - Product oiling out instead of crystallizing. - Formation of a fine precipitate that is difficult to filter. - Co-crystallization of impurities with the product.- Conduct solvent screening to find an optimal crystallization solvent system. - Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals. - Consider a hot filtration step to remove insoluble impurities before crystallization. - If direct crystallization is challenging, purification by column chromatography on a suitable stationary phase may be necessary, followed by crystallization of the purified fractions.
Inconsistent Crystal Form (Polymorphism) - Different crystallization conditions (solvent, temperature, cooling rate) can lead to different crystal forms.- Develop a controlled crystallization protocol and adhere to it strictly. - Characterize the desired polymorph using techniques like XRD, DSC, and TGA. - Use seeding with the desired polymorph to ensure consistent crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a larger scale?

A1: The most prevalent method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For this compound, this typically involves the reaction of ethyl 5-aminopyridine-2-carboxylate with a suitable two-carbon electrophile like chloroacetaldehyde or a bromoacetyl derivative.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control are:

  • Temperature: The reaction can be exothermic, so careful temperature control is crucial to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow and controlled addition of the alkylating agent is important to manage the exotherm and minimize impurity formation.

  • Mixing/Agitation: Efficient mixing is vital in larger reactors to ensure homogeneity and consistent reaction kinetics.

  • Reaction Time: Monitoring the reaction to completion is necessary to maximize yield and minimize the presence of unreacted starting materials.

  • pH during Work-up: The pH of the aqueous washes during the work-up can significantly impact the removal of certain impurities and the final product's purity.

Q3: What are some of the common impurities that can be expected in the final product?

A3: Potential impurities may include:

  • Unreacted starting materials (ethyl 5-aminopyridine-2-carboxylate).

  • Byproducts from the self-condensation of the α-halocarbonyl reagent.

  • Isomeric impurities from reaction at other positions on the pyridine ring, although less common.

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid if harsh aqueous conditions are used during work-up.

Q4: Are there any specific safety precautions to consider for the large-scale synthesis?

A4: Yes, safety is paramount. Key considerations include:

  • Handling of α-halocarbonyls: These reagents are often lachrymatory and toxic. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated area or a closed system.

  • Exotherm Management: Be prepared for a potential exothermic reaction. Ensure the reactor's cooling system is adequate and have an emergency cooling plan in place.

  • Solvent Handling: Use appropriate procedures for handling and storing flammable organic solvents.

  • Pressure Build-up: If the reaction is heated in a closed system, monitor for any potential pressure build-up.

Experimental Protocols

While a specific, detailed industrial-scale protocol for this compound is proprietary, a general lab-scale procedure that can be adapted for scale-up is provided below. It is crucial to perform a thorough safety assessment and process optimization before attempting any large-scale synthesis.

Synthesis of this compound

  • Materials:

    • Ethyl 5-aminopyridine-2-carboxylate

    • Chloroacetaldehyde (50% aqueous solution) or an equivalent α-haloacetyl reagent

    • Sodium bicarbonate or another suitable base

    • Ethanol or another suitable solvent

    • Ethyl acetate (for extraction)

    • Brine

  • Procedure:

    • To a stirred solution of ethyl 5-aminopyridine-2-carboxylate in ethanol, add sodium bicarbonate.

    • Slowly add chloroacetaldehyde solution to the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp check_mixing Evaluate Mixing Efficiency complete->check_mixing poor_mixing Scale-Up Agitation check_mixing->poor_mixing Poor check_impurities Analyze for Side Products (LC-MS/NMR) check_mixing->check_impurities Good impurities_found Side Reactions Occurring check_impurities->impurities_found Yes no_impurities No Major Side Products check_impurities->no_impurities No optimize_conditions Adjust Stoichiometry, Addition Rate, or Temp. impurities_found->optimize_conditions check_workup Review Work-up and Isolation Procedure no_impurities->check_workup workup_issue Product Loss During Extraction/Crystallization check_workup->workup_issue

Caption: A logical workflow diagram for troubleshooting low yield in the synthesis.

General Synthetic Pathway

Synthetic_Pathway reactant1 Ethyl 5-aminopyridine-2-carboxylate intermediate Intermediate Adduct reactant1->intermediate + reactant2 α-Halo-carbonyl (e.g., Chloroacetaldehyde) reactant2->intermediate product This compound intermediate->product Cyclization (e.g., Reflux in Ethanol)

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and purification of imidazo[1,2-a]pyridine reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up of imidazo[1,2-a]pyridine synthesis.

Problem 1: Low or No Product Yield After Work-up

Possible Cause: Incomplete reaction, suboptimal reaction conditions, or product loss during extraction.

Suggested Solutions:

  • Verify Reaction Completion: Before starting the work-up, confirm the reaction's completion by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Optimize Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines can be sensitive to the choice of catalyst, solvent, and temperature. For instance, in multicomponent reactions (MCRs), the choice of acid and a moderately polar protic solvent like n-butanol can be crucial for product precipitation and yield.[1]

  • Extraction pH Adjustment: The basicity of the imidazo[1,2-a]pyridine core can lead to the formation of salts. During aqueous work-up, carefully adjust the pH of the aqueous layer to be basic (pH > 8) using a suitable base (e.g., NaHCO₃, K₂CO₃) to ensure the product is in its free base form, maximizing its solubility in the organic extraction solvent.

  • Solvent Selection for Extraction: Use a sufficiently polar organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc), to ensure efficient partitioning of the product from the aqueous phase. Perform multiple extractions with smaller volumes of solvent for better recovery.

Problem 2: Difficulty in Removing Unreacted Starting Materials (e.g., 2-aminopyridine)

Possible Cause: Similar solubility profiles of the product and starting materials.

Suggested Solutions:

  • Acidic Wash: Unreacted 2-aminopyridine is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the aminopyridine, making it water-soluble and drawing it into the aqueous phase. Be cautious, as the imidazo[1,2-a]pyridine product may also have some solubility in the acidic aqueous phase. A subsequent basification of the organic layer and a water wash is recommended.

  • Column Chromatography: If an acidic wash is not effective or if other starting materials are also present, purification by silica gel column chromatography is a reliable method.[2] A gradient elution starting with a non-polar solvent system (e.g., hexanes/EtOAc) and gradually increasing the polarity can effectively separate the product from the starting materials.

Problem 3: Presence of Persistent Impurities or Byproducts

Possible Cause: Side reactions, thermal decomposition, or impurities in starting materials.

Suggested Solutions:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Common solvent systems include ethanol, methanol, or mixtures like chloroform-hexane or methanol-ether.[3]

  • Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to a solution of the crude product, followed by heating and filtration through celite to remove the colored species.

  • Alternative Synthetic Routes: Some synthetic methods are designed to minimize byproducts and simplify purification. For example, certain multicomponent reactions are atom-economical, meaning most of the starting materials are incorporated into the final product, which simplifies purification.[4] Similarly, some modern methods avoid the use of lachrymatory and volatile α-haloketones, which can lead to tedious work-up procedures.[5]

Experimental Work-up Workflow

The following diagram illustrates a general workflow for the work-up and purification of imidazo[1,2-a]pyridine reactions.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reaction_completion Reaction Completion (TLC/LC-MS) quench Quench Reaction (e.g., add water/brine) reaction_completion->quench Reaction Complete extraction Solvent Extraction (e.g., EtOAc, DCM) quench->extraction wash Aqueous Washes (e.g., NaHCO3, brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product column Column Chromatography crude_product->column recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product column->pure_product recrystallization->pure_product

Caption: General workflow for imidazo[1,2-a]pyridine work-up.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick slurry. How should I proceed with the work-up?

A1: A slurry often indicates that the product has precipitated out of the reaction mixture. In such cases, you can often isolate the product by simple filtration.[1] Wash the collected solid with a suitable solvent (one in which the impurities are soluble but the product is not) to remove any residual starting materials or byproducts. The filtrate can then be subjected to a standard extractive work-up to recover any dissolved product.

Q2: What is a "simple water workup" that is often mentioned in the literature?

A2: A "simple water workup" typically involves diluting the reaction mixture with water and then extracting the product with an organic solvent.[6][7] This is often applicable when the product is highly soluble in the organic phase and the impurities are highly soluble in the aqueous phase. It may be followed by washing the organic layer with brine, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

Q3: Are there any "green" or environmentally friendly work-up procedures?

A3: Yes, several modern synthetic protocols for imidazo[1,2-a]pyridines focus on green chemistry principles. These can include:

  • Solventless reactions: Some methods proceed without a solvent, and the product can be isolated directly.[8]

  • Aqueous media: Reactions performed in water or micellar media can sometimes simplify the work-up, potentially reducing the need for large volumes of organic solvents.[9]

  • Catalyst recycling: The use of recyclable catalysts, such as magnetic nanocatalysts, allows for their easy removal from the reaction mixture, simplifying purification.[10]

Q4: How can I troubleshoot a low-yielding Groebke-Blackburn-Bienaymé (GBB) reaction?

A4: The GBB reaction is a multicomponent reaction used to synthesize imidazo[1,2-a]pyridines. To troubleshoot low yields:

  • Catalyst Choice: While some GBB reactions are catalyst-free, many benefit from a catalyst. Ammonium chloride (NH₄Cl) is a commonly used, green catalyst.[11]

  • Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[2][11]

  • Solvent: The choice of solvent can impact the reaction efficiency. Ethanol is a commonly used solvent for this reaction.[2]

The following diagram illustrates the logical relationship for troubleshooting a low-yielding GBB reaction.

G start Low Yield in GBB Reaction check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Consider adding a catalyst (e.g., NH4Cl) check_catalyst->add_catalyst No check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes add_catalyst->check_conditions optimize_conditions Optimize time and temperature (Consider microwave heating) check_conditions->optimize_conditions No check_solvent Is the solvent appropriate? check_conditions->check_solvent Yes optimize_conditions->check_solvent optimize_solvent Screen alternative solvents (e.g., Ethanol) check_solvent->optimize_solvent No end Improved Yield check_solvent->end Yes optimize_solvent->end

Caption: Troubleshooting logic for low-yielding GBB reactions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

MethodCatalystSolventTemperatureTypical YieldsReference
Groebke-Blackburn-Bienaymé (Microwave)NH₄ClEthanol80 °CGood[2]
One-pot, three-component (Conventional)HClO₄n-BuOHReflux35-55%[1]
Iodine-catalyzed three-componentI₂ (5 mol%)EthanolRoom TemperatureExcellent[4]
Catalyst and solvent-freeNoneNone60 °CNot specified[8]
ZnS-ZnFe₂O₄ nanocatalyst mediatedZnS-ZnFe₂O₄PEG110 °CHigh[10]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [2]

  • In a 10 mL microwave-safe vial equipped with a magnetic stirrer, dissolve the 3-formyl-chromone (1.0 equiv.) in ethanol (0.5 M).

  • Sequentially add the 2-aminopyridine (1.2 equiv.) and ammonium chloride (0.02 equiv.).

  • Heat the reaction mixture using microwave irradiation (100 W) at 80 °C for 20 minutes.

  • Add the corresponding isocyanide (1.2 equiv.) to the reaction mixture.

  • Continue microwave irradiation under the same conditions for an additional 15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Typical Procedure for a One-Pot, Three-Component Synthesis [1]

  • To a solution of isatin (1.0 mmol), 2-aminopyridine (1.35 mmol), and isocyanide (1.35 mmol) in 4 mL of n-butyl alcohol, add perchloric acid (HClO₄, 1.0 mmol).

  • Stir the reaction mixture at reflux for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Rinse the collected solid with ethanol and dry to obtain the target compound.

References

Validation & Comparative

A Comparative Guide to Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Analogs and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core, such as ethyl imidazo[1,2-a]pyridine-6-carboxylate and its analogs, have shown significant potential as potent and selective kinase inhibitors. This guide provides an objective comparison of the performance of these imidazo[1,2-a]pyridine-based inhibitors against other well-established kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have been extensively investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral activities. Their ability to act as kinase inhibitors stems from their structural features that allow for effective binding to the ATP-binding pocket of various kinases, leading to the modulation of key signaling pathways involved in disease progression.

This guide will focus on the comparative analysis of imidazo[1,2-a]pyridine derivatives targeting three major kinase families:

  • TANK-Binding Kinase 1 (TBK1)

  • Phosphoinositide 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR)

  • c-Met (Hepatocyte Growth Factor Receptor)

I. Comparison of TBK1 Inhibitors

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that plays a critical role in innate immunity, inflammation, and oncogenesis. Its dysregulation is implicated in various diseases, making it an attractive therapeutic target.

Performance Data of TBK1 Inhibitors

Here, we compare the imidazo[1,2-a]pyridine derivative GSK8612 with other known TBK1 inhibitors, BX795 and Amlexanox .

InhibitorScaffoldTarget KinasepIC50 (Biochemical)IC50 (Biochemical)pKd (Cell-based)Cellular Activity (pIC50)Key Selectivity Notes
GSK8612 2,4-Diaminopyrimidine (with Imidazo[1,2-a]pyridine influence)TBK16.8[1][2]~158 nM8.0[1][2]6.0 (p-IRF3 in Ramos cells)[3][4]Highly selective; >100-fold selectivity over IKKε; >1000-fold over AAK1.[4]
BX795 PyrrolopyrimidineTBK1, IKKε, PDK1-6 nM (TBK1)[5]7.4 (phosphorylated TBK1)[3]-Also potently inhibits PDK1 (IC50 = 6 nM), Aurora B, ERK8, and MARK3.[6]
Amlexanox BenzopyranopyridineTBK1, IKKε-1-2 µM[7][8]--Also inhibits phosphodiesterase 4B (PDE4B).[9]
Signaling Pathway: TBK1 in Innate Immunity

The diagram below illustrates the central role of TBK1 in the signaling cascade initiated by the detection of pathogen-associated molecular patterns (PAMPs), leading to the production of type I interferons.

TBK1_Signaling cluster_receptor Cell Surface / Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF dsRNA dsRNA dsRNA->TLR3 TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IKKe IKKε IKKe->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNB IFN-β Gene Transcription pIRF3->IFNB translocates to nucleus GSK8612 GSK8612 GSK8612->TBK1 BX795 BX795 BX795->TBK1 BX795->IKKe Amlexanox Amlexanox Amlexanox->TBK1 Amlexanox->IKKe

TBK1 signaling pathway and points of inhibition.

II. Comparison of PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

Performance Data of Imidazo[1,2-a]pyridine-based PI3K/mTOR Inhibitors

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against PI3K isoforms and mTOR.

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 35 PI3Kα150T47D (Breast Cancer)7.9[10]
Thiazole derivative 12 PI3Kα2.8A375 (Melanoma)0.14[11]
IP-5 PI3K/mTOR pathway-HCC1937 (Breast Cancer)45[12]
IP-6 PI3K/mTOR pathway-HCC1937 (Breast Cancer)47.7[12]
Signaling Pathway: PI3K/AKT/mTOR

The diagram below outlines the PI3K/AKT/mTOR signaling cascade and highlights the points of inhibition by various imidazo[1,2-a]pyridine derivatives.

PI3K_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes mTORC2 mTORC2 mTORC2->AKT activates ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K

PI3K/AKT/mTOR pathway and imidazo[1,2-a]pyridine inhibition.

III. Comparison of c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth and metastasis.

Performance Data of Imidazo[1,2-a]pyridine-based c-Met Inhibitors

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective c-Met inhibitors.

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
Compound 22e c-Met3.9EBC-1 (Lung Cancer)45.0[13]
Compound 31 c-Met12.8EBC-1 (Lung Cancer)-[14]
Volitinib (Compound 28) c-Met---[9]
Crizotinib (for comparison) c-Met, ALK, ROS111 (c-Met)--[15]
Signaling Pathway: c-Met

The following diagram illustrates the HGF/c-Met signaling pathway and its downstream effectors, with the point of inhibition by imidazo[1,2-a]pyridine derivatives indicated.

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol HGF HGF cMet c-Met Receptor HGF->cMet binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion ImidazoPyridine_cMet Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine_cMet->cMet

c-Met signaling pathway and imidazo[1,2-a]pyridine inhibition.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

Objective: To determine the IC50 or pKd of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., TBK1)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound (e.g., GSK8612)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer at 2x the final desired concentration.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2x the final desired concentration.

  • Assay Assembly: In a 384-well plate, add:

    • 5 µL of the diluted test compound.

    • 5 µL of the kinase/antibody mixture.

    • 5 µL of the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or pKd.[4][5][16]

Workflow for LanthaScreen Kinase Binding Assay.
Cellular Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a kinase inhibitor.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a kinase inhibitor on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (kinase inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot cell viability against the log of the inhibitor concentration to determine the GI50.

Workflow for MTT Cell Viability Assay.
Western Blotting for Phospho-Protein Analysis

This protocol is used to detect the phosphorylation status of a target protein within a signaling pathway after treatment with a kinase inhibitor.

Objective: To assess the inhibitory effect of a compound on the phosphorylation of a downstream substrate of the target kinase.

Materials:

  • Cell line of interest

  • Test compound and appropriate vehicle (e.g., DMSO)

  • Stimulant (if required, e.g., poly(I:C) for TBK1 pathway)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with the kinase inhibitor for a specified time, followed by stimulation if necessary.

  • Cell Lysis: Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials due to its diverse biological activities and unique photophysical properties.[1][2][3] The development of efficient and versatile synthetic methods to access this core structure is a significant focus in medicinal and synthetic organic chemistry. This guide provides a comparative overview of prominent synthetic strategies for imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Synthesis Methods

The choice of synthetic route to imidazo[1,2-a]pyridines depends on factors such as desired substitution patterns, substrate availability, and desired reaction conditions (e.g., green chemistry principles). The following table summarizes quantitative data for several key methods.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneI₂ / NaOH (aq)Neat, then H₂O100-1104-5 h40-60
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, Isocyanidep-Toluenesulfonic acid (TsOH)EthanolRT3 h (USI)77-91
A³ Coupling 2-Aminopyridine, Aldehyde, AlkyneCu/SiO₂Toluene12048 h45-82
Copper-Catalyzed Aerobic Oxidation 2-Aminopyridine, KetoneCuINMP10012 h66-95
Microwave-Assisted (Green) Aromatic Ketone, NBS, 2-AminopyridineLemon JuiceLemon Juice8515-20 min85-94
Ultrasound-Assisted 2-Aminopyridine, 2-BromoacetophenoneNaHCO₃PEG-400RT30 min85-98
Metal-Free (from Nitroolefins) 2-Aminopyridine, NitroolefinI₂ (cat.), H₂O₂Dioxane8012 hup to 85%

Reaction Pathways and Mechanisms

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various mechanistic pathways. The following diagrams illustrate the logical flow of key synthetic strategies.

Ortoleva_King_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Aromatization 2-Aminopyridine 2-Aminopyridine Pyridinium_Iodide Pyridinium Iodide Intermediate 2-Aminopyridine->Pyridinium_Iodide Acetophenone Acetophenone Acetophenone->Pyridinium_Iodide Iodine Iodine Iodine->Pyridinium_Iodide Cyclized_Intermediate Intramolecular Cyclization Pyridinium_Iodide->Cyclized_Intermediate Base Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Aromatization

Ortoleva-King Reaction Pathway

GBBR cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation 2_Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2_Aminopyridine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Acid Catalyst Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Iminium_Ion->Nitrile_Ylide Cycloadduct [3+2] Cycloaddition Nitrile_Ylide->Cycloadduct Product 3-Amino-Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization

Groebke-Blackburn-Bienaymé Reaction

A3_Coupling cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Cyclization 2_Aminopyridine 2-Aminopyridine Propargylamine Propargylamine Intermediate 2_Aminopyridine->Propargylamine Aldehyde Aldehyde Aldehyde->Propargylamine Alkyne Alkyne Alkyne->Propargylamine Cu Catalyst Cyclization 5-exo-dig Cycloisomerization Propargylamine->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

A³ Coupling Reaction Pathway

Experimental Protocols

Ortoleva-King Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines[4]

This one-pot protocol involves the reaction of 2-aminopyridines with acetophenones in the presence of iodine.

Materials:

  • 2-Aminopyridine (2.3 equiv)

  • Acetophenone (1.0 equiv)

  • Iodine (1.2 equiv)

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • A mixture of 2-aminopyridine and acetophenone is heated to 110 °C.

  • Iodine is added portion-wise to the molten mixture.

  • The reaction mixture is stirred at 110 °C for 4 hours.

  • After cooling to 100 °C, aqueous NaOH is added.

  • The mixture is stirred for an additional 1 hour at 100 °C.

  • The reaction is cooled to room temperature, and the solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Groebke-Blackburn-Bienaymé (GBB) Reaction under Ultrasound Irradiation[5]

This three-component reaction provides a rapid and efficient route to 3-amino-imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol%)

  • Ethanol

Procedure:

  • In a sealed tube, the aldehyde is dissolved in ethanol (1.0 M).

  • 2-Aminopyridine, isocyanide, and PTSA·H₂O are sequentially added.

  • The reaction mixture is sonicated at room temperature for 3 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired product.

Copper-Catalyzed Aerobic Oxidative Synthesis[6]

This method utilizes a copper catalyst and air as the oxidant for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketoxime acetates.

Materials:

  • Pyridine (1.0 equiv)

  • Ketoxime acetate (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • A mixture of the pyridine, ketoxime acetate, CuI, and Cs₂CO₃ is prepared in NMP.

  • The reaction mixture is stirred at 100 °C under an air atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Microwave-Assisted Green Synthesis in Lemon Juice[1][7]

This environmentally benign one-pot procedure uses lemon juice as a natural acid catalyst and solvent.

Materials:

  • Aromatic ketone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Lemon Juice

Procedure:

  • A mixture of the aromatic ketone and NBS in lemon juice (10 mL) is irradiated in a microwave reactor at 400 W and 85 °C until α-bromination is complete (monitored by TLC).

  • 2-Aminopyridine is then added to the reaction mixture.

  • Microwave irradiation is continued under the same conditions for 15-20 minutes.

  • After completion, the reaction mixture is poured into ice-cold water.

  • The resulting solid product is filtered, washed with cold water, and recrystallized from aqueous ethanol.

Conclusion

The synthesis of imidazo[1,2-a]pyridines can be accomplished through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Ortoleva-King reaction are well-established, while modern multicomponent reactions such as the Groebke-Blackburn-Bienaymé reaction offer high efficiency and atom economy.[4][5] Catalytic approaches, particularly those employing copper, provide access to a broad range of derivatives under aerobic conditions.[6] Furthermore, the development of green synthetic protocols utilizing microwave or ultrasound irradiation and environmentally benign solvents highlights the ongoing efforts toward sustainable chemistry in the synthesis of these important heterocyclic compounds.[1][3] The selection of a particular method will be guided by the desired substitution pattern, available starting materials, and the specific requirements of the research, with this guide serving as a valuable resource for making an informed decision.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of imidazo[1,2-a]pyridine-6-carboxylate derivatives, a class of compounds demonstrating significant therapeutic promise across various disease areas. By presenting key experimental data in a structured format, detailing methodologies, and visualizing critical biological pathways, this document serves as a vital resource for advancing the development of novel therapeutics based on this privileged scaffold.

The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents.[1][2][3][4][5] Its rigid, bicyclic structure provides a versatile template for designing molecules with diverse biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][5] The strategic placement of a carboxylate group at the 6-position of this scaffold has been explored as a key modification to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on these derivatives, offering a comparative analysis of their structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

Imidazo[1,2-a]pyridine-6-carboxylate derivatives have been investigated for their potential as inhibitors of various biological targets. The following tables summarize the quantitative data from key studies, enabling a clear comparison of the performance of different analogs.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine-6-carboxylate Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
1a PI3Kα1.8HeLa0.21[6]
1b PI3Kα2.8A3750.14[6]
2a B-RAFV600E---[7]
3a Nek2-MGC-8030.038[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell proliferation.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine-6-carboxylate Analogs

Compound IDTargetMtb H37Rv MIC (µM)MDR/XDR Mtb MIC (µM)Cytotoxicity (IC50 in Vero cells, µM)Reference
4a QcrB0.003 - 0.05->128[9]
4b QcrB0.069 - 0.174Active-[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Table 3: AMPK Activation by Imidazo[1,2-a]pyridine-6-carboxylate Derivatives

Compound IDEC50 (nM) for AMPK ActivationCellular Effect in NRK-49F cellsReference
5a 11.0Reduced high glucose-induced ROS levels; Increased p-AMPK levels[10]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key trends in the SAR of imidazo[1,2-a]pyridine-6-carboxylate derivatives:

  • Substituents on the Imidazo Ring: Modifications at the 2- and 3-positions of the imidazo[1,2-a]pyridine core significantly influence potency and selectivity. For instance, in the context of PI3Kα inhibitors, a thiazole derivative at the 3-position demonstrated potent activity.[6]

  • Amide and Ester Functionalities at the 6-Position: The nature of the carboxylate derivative (e.g., ester vs. amide) and the substituents on the amide nitrogen are critical for activity. In the antitubercular series, specific N-(2-phenoxyethyl)carboxamides were found to be highly potent QcrB inhibitors.[9]

  • Substitution on the Pyridine Ring: Alterations to the pyridine ring can modulate the physicochemical properties of the compounds, affecting their cellular permeability and metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to generate the data presented.

Kinase Inhibition Assay (Example: PI3Kα)

A scintillation proximity assay is commonly used to measure the inhibitory activity of compounds against lipid kinases like PI3Kα.[6] The assay buffer typically contains Tris-HCl, MgCl2, DTT, and CHAPS. The kinase, biotinylated PIP2 substrate, and the test compound are incubated together. The reaction is initiated by the addition of ATP (containing γ-33P-ATP) and allowed to proceed at room temperature. The reaction is then stopped, and the amount of radiolabeled product is quantified using a scintillation counter. The IC50 value is calculated from the dose-response curve.

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

The in vitro antitubercular activity is determined against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The compounds are serially diluted in 96-well plates. The Mtb culture is added to each well, and the plates are incubated. After the incubation period, Alamar blue solution is added, and the plates are re-incubated. The fluorescence is then measured. A reduction in fluorescence indicates inhibition of bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using the MTT assay. Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated. After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the context of these findings, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Inhibitor Imidazo[1,2-a]pyridine -6-carboxylate Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of imidazo[1,2-a]pyridine-6-carboxylate derivatives.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Library_Design Library Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Proliferation) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis SAR_Analysis->Library_Design Iterative Improvement Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization ADME_Tox ADME/Toxicity Profiling Lead_Optimization->ADME_Tox In_Vivo In Vivo Efficacy ADME_Tox->In_Vivo

Caption: A typical workflow for the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutic agents.

This guide provides a snapshot of the current understanding of the structure-activity relationships of imidazo[1,2-a]pyridine-6-carboxylate derivatives. The presented data and methodologies offer a solid foundation for researchers to design and synthesize next-generation compounds with improved efficacy and safety profiles, ultimately contributing to the development of novel treatments for a range of diseases.

References

A Comparative Guide to the Biological Evaluation of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of ethyl imidazo[1,2-a]pyridine-6-carboxylate analogues, with a primary focus on their potent anticancer properties. While the imidazo[1,2-a]pyridine and quinazoline scaffolds are known to exhibit a broad spectrum of pharmacological activities, the current body of research on their direct analogues, specifically 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, is predominantly centered on their role as inhibitors of the PI3K/AKT/mTOR signaling pathway in cancer.

Anticancer Activity: A Deep Dive into PI3Kα Inhibition

Recent studies have highlighted a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as highly effective anticancer agents.[1][2] These compounds have demonstrated submicromolar to nanomolar inhibitory activity against a panel of human cancer cell lines.[2][3] The primary mechanism of action for their potent anticancer effects is the inhibition of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a critical component of the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2]

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values in µM) of selected 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives against various human cancer cell lines.

CompoundHCC827 (Lung)A549 (Lung)SH-SY5Y (Neuroblastoma)HEL (Leukemia)MCF-7 (Breast)
10c 0.25 ± 0.030.58 ± 0.050.61 ± 0.070.45 ± 0.040.73 ± 0.08
10e 0.18 ± 0.020.41 ± 0.040.49 ± 0.050.33 ± 0.030.55 ± 0.06
10f 0.31 ± 0.040.69 ± 0.080.75 ± 0.090.52 ± 0.060.88 ± 0.10
10h 0.22 ± 0.030.48 ± 0.050.54 ± 0.060.39 ± 0.040.62 ± 0.07
13k 0.09 ± 0.010.21 ± 0.020.28 ± 0.030.15 ± 0.020.43 ± 0.05

Data sourced from Li et al. (2023).[1]

PI3Kα Kinase Inhibitory Activity

The most potent of these analogues, compound 13k , exhibited remarkable inhibitory activity against the PI3Kα enzyme, with an IC₅₀ value of 1.94 nM.[1][2] This high potency at the molecular target translates to its significant antiproliferative effects in cancer cells.

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the mechanism of action and the experimental procedures used in the evaluation of these compounds, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Imidazo[1,2-a]pyridine Analogue (13k) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow start Start seed Seed Cancer Cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Imidazo[1,2-a]pyridine Analogues (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add Solubilizing Agent (DMSO) incubate3->add_dmso read Measure Absorbance at 570 nm add_dmso->read calculate Calculate IC50 Values read->calculate end End calculate->end

Caption: MTT Assay Experimental Workflow.

Detailed Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that inhibits the proliferation of cancer cells by 50% (IC₅₀).

  • Cell Seeding: Human cancer cell lines (e.g., HCC827, A549, SH-SY5Y, HEL, and MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine-6-carboxylate analogues for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves using appropriate software.

PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of the compounds to inhibit the enzymatic activity of PI3Kα.

  • Reaction Setup: The kinase reaction is performed in a 96-well plate containing PI3Kα enzyme, the lipid substrate (PIP2), and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour).

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using the ADP-Glo™ reagent and a luminometer.

  • IC₅₀ Determination: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Western Blot Analysis

This technique is used to assess the effect of the compounds on the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR pathway.

  • Cell Lysis: Cancer cells are treated with the test compounds for a specific duration, after which the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the changes in protein expression and phosphorylation levels.

Conclusion

The this compound analogues, particularly the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, represent a promising class of anticancer agents. Their potent and selective inhibition of the PI3Kα enzyme leads to significant antiproliferative effects in various cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of these compounds as potential cancer therapeutics. While their anticancer activity is well-documented, future investigations into other potential biological activities of this scaffold are warranted to fully explore their therapeutic potential.

References

Validating the In Vitro Efficacy of the Imidazo[1,2-a]Pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. While specific data on Ethyl imidazo[1,2-a]pyridine-6-carboxylate is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated in vitro, providing a strong basis for validating the therapeutic potential of this chemical class. This guide offers a comparative analysis of the in vitro efficacy of representative imidazo[1,2-a]pyridine derivatives against various biological targets, supported by experimental data and detailed protocols.

Comparative In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives

The versatility of the imidazo[1,2-a]pyridine scaffold is evident from its potent activity in diverse therapeutic areas, including oncology, infectious diseases, and immunology. The following tables summarize the in vitro performance of selected derivatives compared to relevant alternatives or standard drugs.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Table 1: Comparative Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Alternative/Standard DrugIC50 (µM)
Compound 13k [1]PI3Kα0.00194HS-173Not Reported
HCC827 (Lung Cancer)0.09DoxorubicinNot Reported
A549 (Lung Cancer)0.23DoxorubicinNot Reported
MCF-7 (Breast Cancer)0.43DoxorubicinNot Reported
IP-5 [2]HCC1937 (Breast Cancer)45DoxorubicinNot Reported
Compound 9j [3]PD-L11.8BMS-202 (Reported IC50 ~0.022 µM)Not Directly Comparable
Diarylurea 18i [4]A375P (Melanoma)< 0.06Vemurafenib (Standard of Care)Not Reported
Antitubercular Activity

Several imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis, including multi-drug resistant strains.

Table 2: Comparative Antitubercular Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µg/mL)Alternative/Standard DrugMIC (µg/mL)
IPA-6 [5]M. tuberculosis H37Rv0.05Ethambutol6.25
Compound 18 [6]M. tuberculosis H37Rv0.004PA-824~0.08 - 0.7
Hybrid 11e [3]M. tuberculosis H37Rv4Isoniazid (INH)0.05
Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral properties, particularly against Respiratory Syncytial Virus (RSV).

Table 3: Comparative Antiviral Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound IDVirusEC50 (nM)Alternative/Standard DrugEC50 (nM)
Compound 8jm RSV3BMS-433771Not Reported
Triazole-1 [7]RSV A~1000Not ReportedNot Reported
RSV B~1000Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro efficacy data. Below are protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][8]

PI3Kα Kinase Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method for measuring kinase activity.

Protocol:

  • Set up the kinase reaction by adding the PI3Kα enzyme, substrate (e.g., PIP2), and ATP to the wells of a 384-well plate.

  • Add the test compound at various concentrations.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.[1]

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7 days.

  • Add Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest drug concentration that prevents this color change.[3][5][9]

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a proximity-based assay used to measure the binding of PD-1 and PD-L1.

Protocol:

  • Dispense the test compound or a reference inhibitor into a low-volume 384-well plate.

  • Add tagged PD-1 (e.g., with Europium cryptate) and tagged PD-L1 (e.g., with d2) proteins to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).

  • Read the HTRF signal on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • The ratio of the acceptor to donor signal is proportional to the amount of binding. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction.

  • Calculate the percentage of inhibition and determine the IC50 value.[10][11]

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction & Measurement cluster_2 Data Analysis Cell_Seeding Seed Cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Test Compound Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add Solubilizing Agent Incubation_2_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: General Workflow for an MTT Cell Viability Assay.

PD1_PDL1_HTRF_Assay cluster_0 Assay Setup cluster_1 Binding & Inhibition cluster_2 Signal Detection Compound Test Compound Well 384-well Plate Compound->Well PD1_Eu PD-1-Europium (Donor) PD1_Eu->Well PDL1_d2 PD-L1-d2 (Acceptor) PDL1_d2->Well Binding PD-1 binds PD-L1 Well->Binding No Inhibitor No_Binding Inhibition of Binding Well->No_Binding Inhibitor Present FRET FRET Signal (665 nm) Binding->FRET No_FRET No FRET Signal No_Binding->No_FRET Reader HTRF Reader FRET->Reader No_FRET->Reader

Caption: Principle of the PD-1/PD-L1 HTRF Assay.

References

A Comparative Guide to In Vivo Studies of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl imidazo[1,2-a]pyridine-6-carboxylate scaffold is a versatile pharmacophore that has given rise to a multitude of derivatives with potent biological activities. In vivo studies have been crucial in elucidating their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides an objective comparison of the in vivo performance of several key this compound derivatives and their analogues, supported by experimental data and detailed methodologies.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, primarily targeting key signaling pathways involved in tumor growth and proliferation.

Quantitative Data Summary: In Vivo Anticancer Efficacy
Compound IDTargetAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Bioavailability (F)Reference
22e c-MetEBC-1 XenograftEBC-1 (MET amplified)50 & 100 mg/kg, oral, 21 days62.9% & 75.0%29%[1]
MBM-55 Nek2HCT-116 XenograftHCT-116Not specifiedGood antitumor activity, well-toleratedNot specified[2]
Volitinib c-MetHuman Glioma XenograftNot specifiedNot specifiedGood antitumor activityNot specified[3]
12d Aurora A/B, ROR1SH-SY5Y XenograftSH-SY5Y10 & 20 mg/kg46.31% & 52.66%Not specified[4]
13k PI3KαNot specified in snippetsHCC827 (in vitro)In vivo data not available in snippetsNot available in snippetsNot available in snippets[5][6]

Note: Data for MBM-17S is inferred from its analogue MBM-55.

Experimental Protocols: Anticancer Studies

c-Met Inhibitor 22e in EBC-1 Xenograft Model [1]

  • Animal Model: Nude mice.

  • Cell Line: Human lung squamous cell carcinoma EBC-1 cells with MET amplification were used to establish the xenograft.

  • Procedure: EBC-1 cells were implanted in the mice. After tumor formation, the mice were treated orally with the methanesulfonic salt of compound 22e at doses of 50 and 100 mg/kg for 21 consecutive days.

  • Endpoint: Tumor growth was monitored, and the tumor growth inhibition rate was calculated at the end of the study. Animal weight was also monitored to assess toxicity.

Nek2 Inhibitor MBM-55 in HCT-116 Xenograft Model [2]

  • Animal Model: Nude mice.

  • Cell Line: Human colorectal carcinoma HCT-116 cells were used to establish the xenograft.

  • Procedure: Mice bearing HCT-116 xenografts were treated with MBM-55 . The specific dosing regimen was not detailed in the provided information.

  • Endpoint: Antitumor activity and tolerability were assessed.

Volitinib in Human Glioma Xenograft Model [3]

  • Animal Model: Athymic nude mice.

  • Cell Line: Human glioma cells were used to establish the xenograft model.

  • Procedure: The study investigated the antitumor activities of volitinib in this model. Specific details of the protocol were not available in the search results.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several imidazo[1,2-a]pyridine derivatives, including the highly potent in vitro compound 13k , exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Derivative (13k) Imidazo[1,2-a]pyridine Derivative (13k) Imidazo[1,2-a]pyridine Derivative (13k)->PI3K inhibits

PI3K/AKT/mTOR signaling pathway inhibition.

Anti-inflammatory Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory and analgesic properties in various in vivo models.

Quantitative Data Summary: In Vivo Anti-inflammatory and Analgesic Efficacy
Compound IDModelEndpointResultReference
2 Carrageenan-induced paw edemaEdema inhibitionMore efficient than indomethacin[7]
5 Carrageenan-induced paw edemaEdema inhibitionMore efficient than indomethacin[7]
5j Writhing testAnalgesic activityED50 = 12.38 mg/kg[8][9]
Experimental Protocols: Anti-inflammatory Studies

Carrageenan-Induced Paw Edema [7]

  • Animal Model: Rats or mice.

  • Procedure: A 1% solution of carrageenan is injected into the subplantar region of the animal's hind paw to induce localized inflammation and edema. The test compounds or a reference drug (e.g., indomethacin) are administered, typically intraperitoneally or orally, at a set time before the carrageenan injection. Paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

  • Endpoint: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

Writhing Test for Analgesic Activity [8]

  • Animal Model: Mice.

  • Procedure: An intraperitoneal injection of an irritant (e.g., acetic acid) is administered to induce a writhing response (stretching and constriction of the abdomen). The test compound is administered prior to the irritant. The number of writhes is counted for a specific period.

  • Endpoint: The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) is then calculated.

Signaling Pathway: STAT3/NF-κB/iNOS/COX-2 Inhibition

The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are mediated through the inhibition of the STAT3/NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory enzymes and cytokines like iNOS and COX-2.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB-NF-κB IκB-NF-κB IKK->IκB-NF-κB phosphorylates IκB NF-κB NF-κB IκB-NF-κB->NF-κB releases STAT3 STAT3 NF-κB->STAT3 crosstalk iNOS & COX-2 Expression iNOS & COX-2 Expression NF-κB->iNOS & COX-2 Expression STAT3->iNOS & COX-2 Expression Nucleus Nucleus Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->NF-κB inhibits Imidazo[1,2-a]pyridine Derivative->STAT3 inhibits

STAT3/NF-κB signaling pathway inhibition.

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have shown remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant strains. Their in vivo pharmacokinetic profiles are critical for their development as potential anti-TB drugs.

Quantitative Data Summary: In Vivo Pharmacokinetics of Antitubercular Derivatives
Compound IDAnimal ModelRouteDose (mg/kg)AUC (ng·h/mL)t1/2 (h)Bioavailability (F)Reference
13 MousePO34115Not specified[10][11][12]
18 MousePO33850>1231.1%[10][11][12][13]
18 MousePO101100013.2Not specified[10]
4 MousePO3385013.231.1%[13]
Experimental Protocols: Pharmacokinetic Studies

In Vivo Pharmacokinetics in Mice [10][11][12]

  • Animal Model: Male mice.

  • Procedure: The compounds were administered either orally (PO) or intravenously (IV) at specified doses. Blood samples were collected at various time points after administration. Plasma concentrations of the compounds were determined using appropriate analytical methods (e.g., LC-MS/MS).

  • Endpoint: Pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t1/2), and oral bioavailability (F) were calculated to assess the absorption, distribution, metabolism, and excretion of the compounds.

Experimental Workflow: Antitubercular Drug Discovery

The development of potent antitubercular imidazo[1,2-a]pyridine derivatives follows a rigorous discovery and evaluation workflow.

Antitubercular_Workflow Synthesis Synthesis In_Vitro_Screening In Vitro Screening (M. tuberculosis) Synthesis->In_Vitro_Screening MDR_XDR_Screening MDR/XDR-TB Screening In_Vitro_Screening->MDR_XDR_Screening Potent Hits In_Vivo_PK In Vivo Pharmacokinetics (Mouse Model) MDR_XDR_Screening->In_Vivo_PK Lead_Optimization Lead_Optimization In_Vivo_PK->Lead_Optimization Favorable Profile Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

Workflow for antitubercular drug discovery.

References

A Comparative Guide to Ethyl Imidazo[1,2-a]pyridine-6-carboxylate and Other Key Heterocyclic Scaffolds in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of heterocyclic structures, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold," demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of ethyl imidazo[1,2-a]pyridine-6-carboxylate and its derivatives with other prominent heterocyclic scaffolds—quinoline, indole, and pyrimidine—offering a data-driven perspective for researchers in the field.

Executive Summary

The imidazo[1,2-a]pyridine scaffold, and specifically derivatives of this compound, exhibit potent anticancer activity, often through the inhibition of key signaling pathways such as the PI3K/AKT/mTOR cascade. This guide presents a comparative analysis of this scaffold against quinoline, indole, and pyrimidine derivatives, which are also foundational in the development of numerous anticancer agents. The comparison encompasses quantitative data on anticancer activity, physicochemical properties, and ADME profiles, supplemented with detailed experimental protocols and pathway diagrams to provide a comprehensive resource for drug development professionals.

Comparative Analysis of Heterocyclic Scaffolds

The therapeutic potential of a scaffold is multi-faceted, relying on its intrinsic ability to interact with biological targets and its physicochemical properties that govern its drug-like characteristics.

Quantitative Analysis of Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives from each heterocyclic class against various cancer cell lines, providing a direct comparison of their cytotoxic potential.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 13k (6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)HCC827 (Non-small cell lung cancer)0.09
A549 (Non-small cell lung cancer)0.23
SH-SY5Y (Neuroblastoma)0.19
HEL (Erythroid and leukocyte leukemia)0.43
MCF-7 (Breast cancer)0.31
IP-5 HCC1937 (Breast cancer)45
IP-6 HCC1937 (Breast cancer)47.7

Table 2: Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone derivative 12e MGC-803 (Gastric cancer)1.38
HCT-116 (Colon cancer)5.34
MCF-7 (Breast cancer)5.21
7-chloro-4-quinolinylhydrazone derivative SF-295 (CNS cancer)0.314 µg/cm³
HCT-8 (Colon cancer)< 4.65 µg/cm³
HL-60 (Leukemia)< 4.65 µg/cm³
3-phenylquinolinyl-chalcone 22 MCF-7 (Breast cancer)< 1.05
MDA-MB-231 (Breast cancer)< 1.05
SKBR-3 (Breast cancer)< 1.05

Table 3: Anticancer Activity of Indole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ursolic acid-indole derivative 5f SMMC-7721 (Hepatocarcinoma)0.56
HepG2 (Hepatocarcinoma)0.91
Quinoline-indole derivative 13 Various cancer cell lines0.002 - 0.011
Indole-aryl amide derivative 4 HT29 (Colon cancer)0.96
HeLa (Cervical cancer)1.87
MCF7 (Breast cancer)0.84
Thiazolyl hydrazone-indole conjugate 71 (R = 2,4-Cl2) MCF-7 (Breast cancer)12.2

Table 4: Anticancer Activity of Pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indazol-pyrimidine derivative 4f MCF-7 (Breast cancer)1.629
Indazol-pyrimidine derivative 4i MCF-7 (Breast cancer)1.841
Pyrimidine–sulfonamide hybrid 17 MDA-MB-231 (Breast cancer)2.40
MCF-7 (Breast cancer)2.50
T-47D (Breast cancer)2.40
Pyrido[2,3-d]pyrimidin-7-one derivative 18 4T1 (Breast cancer - in vivo)Efficacy demonstrated
Physicochemical Properties

The drug-likeness of a compound is heavily influenced by its physicochemical properties. The following table provides a comparative overview of key properties for the parent scaffolds.

Table 5: Comparative Physicochemical Properties of Parent Heterocyclic Scaffolds

PropertyImidazo[1,2-a]pyridineQuinolineIndolePyrimidine
Molecular Weight ( g/mol ) 118.14129.16117.1580.09
LogP 1.492.042.140.06
Melting Point (°C) 45-47-1552-5420-22
Boiling Point (°C) 265238253-254123-124
Aqueous Solubility SolubleSparingly soluble in cold waterSlightly solubleSoluble
Hydrogen Bond Donors 0010
Hydrogen Bond Acceptors 2112

Data compiled from various sources and estimations.

ADME-Tox Profile

In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provide early insights into the pharmacokinetic and safety profiles of drug candidates.

Table 6: Comparative In Silico ADME-Tox Predictions

ParameterImidazo[1,2-a]pyrimidine DerivativesQuinoline DerivativesIndole DerivativesPyrimidine Derivatives
Human Intestinal Absorption GoodVariableGoodGood
Blood-Brain Barrier Penetration VariableVariableVariableVariable
CYP450 Inhibition Potential for inhibitionPotential for inhibitionPotential for inhibitionPotential for inhibition
Hepatotoxicity Low to moderate riskModerate to high riskLow to moderate riskLow risk
Mutagenicity Generally low riskSome derivatives show riskGenerally low riskGenerally low risk

These are general predictions and can vary significantly based on specific substitutions.

Key Signaling Pathway: PI3K/AKT/mTOR

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis (Inhibition) AKT->Apoptosis | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Synthesis of this compound

A general and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For this compound, a suitable starting material would be 2-amino-5-bromopyridine, which can be elaborated to the final product.

A representative synthetic route:

  • Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine. A mixture of 2-amino-5-bromopyridine and chloroacetaldehyde (40% in water) in ethanol is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

  • Step 2: Palladium-catalyzed carboxylation. The 6-bromoimidazo[1,2-a]pyridine is subjected to a palladium-catalyzed carbonylation reaction. In a pressure vessel, the bromo-derivative, palladium acetate, a suitable phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) are dissolved in ethanol. The vessel is purged with carbon monoxide and heated at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by monitoring the cleavage of key proteins like caspases and PARP.

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of a novel anticancer compound.

Benchmarking the Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. Ethyl imidazo[1,2-a]pyridine-6-carboxylate is a key scaffold found in numerous biologically active molecules, making its synthetic accessibility a matter of significant interest. This guide provides a comparative analysis of established and emerging methods for the synthesis of this important compound, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in drugs such as the hypnotic zolpidem and the anxiolytic alpidem. The presence of a carboxylate group at the 6-position offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Consequently, robust and efficient synthetic routes to this compound are highly sought after.

This guide benchmarks common synthetic strategies, focusing on reaction efficiency, substrate scope, and experimental simplicity.

Comparison of Synthetic Methodologies

The primary route for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the target molecule, this compound, this translates to the reaction of ethyl 2-aminopyridine-5-carboxylate with a suitable three-carbon building block. Variations in reaction conditions, such as the choice of solvent, temperature, and the use of catalysts, can significantly impact the yield and purity of the final product.

MethodKey ReagentsCatalyst/ConditionsYield (%)AdvantagesDisadvantages
Method A: Classical Cyclocondensation Ethyl 2-aminopyridine-5-carboxylate, Ethyl bromopyruvateReflux in Ethanol, NaHCO₃Not specified in literature for this specific product, but related reactions yield 40-60%Readily available starting materials, straightforward procedure.Moderate yields, potential for side reactions, requires purification.
Method B: Microwave-Assisted Synthesis 2-Aminopyridines, α-BromoketonesMicrowave irradiation, often solvent-free or in a high-boiling solventGenerally high (can exceed 80%)Rapid reaction times, often higher yields, environmentally friendly (less solvent).Requires specialized microwave equipment.
Method C: One-Pot Multi-Component Reaction 2-Aminopyridine, Aldehyde, Isocyanide (Groebke-Blackburn-Bienaymé reaction)Lewis or Brønsted acid catalysis67-86% for related structures[1]High atom economy, convergent synthesis, diversity-oriented.May not be directly applicable for the specific substitution pattern of the target molecule without modification.

Experimental Protocols

Method A: Classical Cyclocondensation of Ethyl 2-aminopyridine-5-carboxylate with Ethyl Bromopyruvate

This method represents a traditional and widely used approach for the synthesis of the imidazo[1,2-a]pyridine core.

Procedure:

  • To a solution of ethyl 2-aminopyridine-5-carboxylate (1.0 eq) in absolute ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.

Visualizing the Workflow

A general workflow for the synthesis and purification of this compound via classical cyclocondensation is depicted below.

G cluster_reaction Reaction cluster_workup Work-up & Purification Start Ethyl 2-aminopyridine-5-carboxylate + Ethyl bromopyruvate Reagents Ethanol, NaHCO3 Start->Reagents Add Reaction_Vessel Reflux Reagents->Reaction_Vessel TLC_Monitoring Monitor by TLC Reaction_Vessel->TLC_Monitoring Periodically Cooling Cool to RT TLC_Monitoring->Cooling Reaction Complete Filtration Filter Cooling->Filtration Concentration Concentrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target liabilities. While specific cross-reactivity data for Ethyl imidazo[1,2-a]pyridine-6-carboxylate is not publicly available, this guide provides a comprehensive framework for evaluating the selectivity of this and other kinase inhibitors. We present standardized experimental protocols and data interpretation strategies to facilitate a thorough comparison with alternative compounds.

The imidazo[1,2-a]pyridine scaffold is a common core in many kinase inhibitors, targeting a wide range of kinases involved in cellular signaling pathways. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, is a critical aspect of drug development.[1][2] A highly selective inhibitor minimizes the risk of adverse effects, while a multi-targeted inhibitor might offer therapeutic advantages in certain contexts.[3][4] Therefore, rigorous cross-reactivity profiling is an indispensable step in the characterization of any new chemical entity.

Comparative Selectivity Profile

To illustrate how the cross-reactivity of a compound like this compound could be assessed, the following table presents a hypothetical selectivity profile against a panel of 96 kinases. The data is expressed as the percentage of inhibition at a fixed concentration (e.g., 1 µM). In a real-world scenario, this initial screen would be followed by dose-response studies to determine the IC50 values for any significant off-target interactions.

Kinase Target% Inhibition @ 1µMKinase Target% Inhibition @ 1µMKinase Target% Inhibition @ 1µMKinase Target% Inhibition @ 1µM
ABL1 5DDR1 8IRAK4 3PLK1 7
AKT1 2DDR2 4ITK 6PRKACA 1
ALK 92EGFR 88JAK1 12PRKCD 4
AMPKα1 1EPHA2 15JAK2 18RAF1 9
AURKA 8EPHB4 11JAK3 7RET 85
AURKB 12ERBB2 75JNK1 3ROCK1 2
AXL 22ERBB4 68JNK2 4ROCK2 3
BRAF 6FAK 9KIT 45ROS1 90
BRK 14FGFR1 35LCK 8SRC 15
BTK 3FGFR2 32MAP2K1 5SYK 6
CAMK2A 1FGFR3 28MAPK1 2TGFBR1 4
CDK1 4FLT1 25MAPKAPK2 1TGFBR2 3
CDK2 3FLT3 89MET 78TIE2 18
CDK4 2FLT4 21MST1R 65TRKA 40
CDK5 3GSK3B 1MTOR 7TRKB 38
CDK6 2HCK 11MUSK 13TRKC 35
CHEK1 6IGF1R 55p38α 2VEGFR2 30
CHEK2 5IKBKE 8PAK1 4WEE1 5
CSNK1D 1INSR 48PDGFRA 28YES1 16
CSNK2A1 1IRAK1 4PDGFRB 26ZAP70 7

This table presents hypothetical data for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and enable objective comparisons, detailed and standardized experimental protocols are essential. Below are methodologies for two key assays used in cross-reactivity profiling.

In Vitro Kinase Panel Screening

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

Objective: To determine the percentage of inhibition of a large panel of protein kinases by this compound at a single concentration.

Materials:

  • Recombinant human kinases (e.g., from Promega or Carna Biosciences).

  • Specific peptide substrates for each kinase.

  • [γ-³³P]ATP (for radiometric assays) or ADP-Glo™ Kinase Assay kit (for luminescence-based assays).[5]

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Test compound (this compound) dissolved in DMSO.

  • 384-well assay plates.

  • Filter plates (for radiometric assays) or solid white plates (for luminescence assays).

  • Plate reader (scintillation counter or luminometer).

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 384-well plate, add the test compound to the assay buffer to achieve the final desired concentration (e.g., 1 µM). Include a DMSO-only control (vehicle) and a positive control inhibitor.

  • Add the specific kinase and its corresponding peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric assays).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction. For radiometric assays, this is typically done by adding phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ Reagent.[5]

  • For Radiometric Assays: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.

  • For ADP-Glo™ Assays: After the initial incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent. Incubate as recommended and measure the luminescence using a plate reader.[5]

  • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context, providing insights into a compound's ability to bind to its target in a more physiologically relevant environment.[6][7]

Objective: To determine if this compound binds to and stabilizes its target kinase(s) in intact cells.

Materials:

  • Human cell line expressing the target kinase(s).

  • Cell culture medium and reagents.

  • Test compound dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Equipment for heating samples (e.g., PCR thermocycler).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents and equipment.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Culture the chosen cell line to approximately 80% confluency.

  • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermocycler. Include an unheated control.[8]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[8]

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro kinase profiling and CETSA.

In_Vitro_Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., this compound) Reaction Kinase Reaction (Incubation) Compound->Reaction Kinase_Panel Kinase Panel (>96 kinases) Kinase_Panel->Reaction Substrates Substrates & ATP Substrates->Reaction Termination Reaction Termination Reaction->Termination Measurement Signal Measurement (Radiometric or Luminescence) Termination->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_thermal_denaturation Thermal Challenge cluster_analysis Analysis Cells Intact Cells Compound_Treatment Compound Incubation Cells->Compound_Treatment Heating Heat Treatment (Temperature Gradient) Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separation of Soluble & Precipitated Proteins Lysis->Centrifugation Western_Blot Western Blot (Target Protein Detection) Centrifugation->Western_Blot Data_Analysis Melting Curve Analysis Western_Blot->Data_Analysis

References

Unlocking the Anticancer Potential of Imidazo[1,2-a]pyridine Esters: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of imidazo[1,2-a]pyridine esters and their analogs as anticancer agents. It delves into their structure-activity relationships (SAR), supported by experimental data, to illuminate the path for future drug discovery.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1] These compounds have been shown to target key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and can induce cell cycle arrest and apoptosis.[1][2] This guide focuses on the SAR of this class of compounds, with a particular emphasis on ester derivatives and their analogs, to provide a clear framework for understanding their anticancer potential.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The in vitro cytotoxic activity of a series of novel imidazo[1,2-a]pyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

A study investigating a series of imidazo[1,2-a]pyridines (compounds 5-7) demonstrated their potent anti-proliferative effects against melanoma (A375, WM115) and cervical cancer (HeLa) cell lines.[2][3]

Table 1: IC50 Values (µM) of Imidazo[1,2-a]pyridine Derivatives against Melanoma and Cervical Cancer Cell Lines [2][4]

CompoundA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical Cancer)
5 15.322.844.6
6 9.712.335.0
7 18.225.640.1

Data represents the mean of at least three independent experiments.

Further studies on other series of imidazo[1,2-a]pyridine derivatives have also shown significant anticancer activity across a broader range of cancer cell lines, highlighting the versatility of this scaffold.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.

Cell Viability (MTT) Assay

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-p53, anti-p21, anti-cyclin B, and anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine compounds for the desired time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system. Tubulin is often used as a loading control to ensure equal protein loading.[2]

Signaling Pathways and Experimental Workflow

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key signaling pathways that control cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p53 p53 Akt->p53 Inhibition Proliferation Cell Proliferation mTORC1->Proliferation p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Induction CyclinB Cyclin B p21->CyclinB Inhibition CellCycleArrest G2/M Arrest Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative (e.g., Cmpd 6) Imidazo_pyridine->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Interpretation start Cancer Cell Lines (e.g., A375, HeLa) treatment Treatment with Imidazo[1,2-a]pyridine Esters/Analogs start->treatment mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Values mtt_assay->ic50 protein_expression Analyze Protein Expression (p-Akt, p-mTOR, p53, etc.) western_blot->protein_expression sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis pathway_analysis Signaling Pathway Elucidation protein_expression->pathway_analysis

Caption: Experimental workflow for evaluating the anticancer activity of imidazo[1,2-a]pyridine derivatives.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the molecular docking performance of various imidazo[1,2-a]pyridine derivatives against several key biological targets. The information is supported by experimental and in silico data from recent studies, offering insights into the potential of this scaffold in drug discovery.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antibacterial, and antitubercular properties.[1] Molecular docking studies are a crucial computational tool to predict the binding modes and affinities of these derivatives with their protein targets, thereby guiding the design and optimization of new therapeutic agents.[2][3] This guide summarizes key findings from comparative docking studies, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research.

Quantitative Docking and Biological Activity Data

The following tables summarize the docking scores, binding energies, and corresponding biological activities of selected imidazo[1,2-a]pyridine derivatives from various studies. This allows for a direct comparison of their potential efficacy against different biological targets.

Table 1: Anticancer Activity
CompoundTarget ProteinDocking Score/Binding Energy (kcal/mol)Biological Activity (IC50)Cell LineReference
Compound C Oxidoreductase-9.207-MCF7 (Breast Cancer)[4][5]
Compound I-11 KRAS G12C-Potent InhibitorNCI-H358[6]
Compound HB9 LTA4H-50.56 µMA549 (Lung Cancer)[7]
Compound HB10 LTA4H-51.52 µMHepG2 (Liver Carcinoma)[7]
Compound 6d Caspase-3, Caspase-9-AntiproliferativeHepG2[8]
Compound 6i Caspase-3, Caspase-9-AntiproliferativeHepG2[8]
Phenothiazine derivative 6a MARK4---[9]
Phenothiazine derivative 6h MARK4---[9]
Table 2: Antitubercular Activity
CompoundTarget ProteinDocking Score/Binding Energy (kcal/mol)Biological Activity (MIC)Reference
Compound PF19 F1F0 ATP Synthase-9.97-[10]
Designed Molecule M3 F1F0 ATP Synthase-9.82-[10]
Bedaquiline (standard)F1F0 ATP Synthase-10.08-[10]
Compound 5j InhA-Low Cytotoxicity[11]
Compound 5l InhA-Low Cytotoxicity[11]
Compound 5q InhA-Low Cytotoxicity[11]
Compound 6a InhA-0.6 µM[12]
Compound 6k InhA-0.9 µM[12]
Compounds 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o Multiple Mtb targets-1.6 to 6.25 µg/mL[13]
Table 3: Antibacterial Activity
CompoundTarget ProteinDocking Score/Binding Energy (kcal/mol)Biological Activity (MIC)Bacterial Strain(s)Reference
Azo-derivative 4b GyrB-10.4-E. coli[14]
Azo-derivative 4e GyrB-0.5–1.0 mg/mLGram-positive & Gram-negative[14]
Compound 9a DNA Gyrase (beta subunit)-High ActivityBacillus subtilis[15]
Pyrazolo-derivative 5a GlcN-6-P synthase-<2.50 µg/mLBroad Spectrum[16]

Experimental Protocols for Molecular Docking

The following is a generalized, detailed methodology for performing comparative molecular docking studies with imidazo[1,2-a]pyridine derivatives, based on common practices reported in the literature.[3][15][17]

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
  • Protein Cleaning: All non-essential water molecules, co-crystallized ligands, and co-factors are removed from the PDB file.
  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4. Charges are assigned using a force field like AMBER.
  • Structural Minimization: The energy of the protein structure is minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the imidazo[1,2-a]pyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).
  • Charge Calculation: Partial charges are calculated for each atom of the ligands.

3. Molecular Docking Simulation:

  • Software Selection: A validated molecular docking program such as AutoDock, AutoDock Vina, GOLD, or Glide is used.[17]
  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational movement of the ligand.
  • Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is executed to search for the optimal binding poses of the ligands within the protein's active site.[3] The number of genetic algorithm runs and other parameters are set according to the software's recommendations and the specific research goals.
  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose.[3] The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Results:

  • Pose Selection: The docked poses are ranked based on their binding energies. The top-ranked poses are visually inspected to analyze the intermolecular interactions.
  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the binding mode.
  • Comparative Analysis: The docking scores and binding modes of the different imidazo[1,2-a]pyridine derivatives are compared to identify the most promising candidates. The in silico results are then correlated with in vitro biological activity data.

Visualizing Docking Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure (from PDB) Clean_P Clean_P PDB->Clean_P Remove water, ligands Ligands Imidazo[1,2-a]pyridine Derivatives (2D/3D) Min_L Min_L Ligands->Min_L Energy Minimization Add_H Add_H Clean_P->Add_H Add Hydrogens Min_P Min_P Add_H->Min_P Energy Minimization Grid Define Grid Box (Active Site) Min_P->Grid Dock Run Docking Algorithm (e.g., AutoDock) Min_L->Dock Grid->Dock Score Score & Rank Poses Dock->Score Visualize Visualize Interactions (H-bonds, etc.) Score->Visualize Compare Compare Derivatives Visualize->Compare Correlate Correlate with Biological Data Compare->Correlate

Caption: Workflow for comparative molecular docking of imidazo[1,2-a]pyridine derivatives.

G cluster_pathway Simplified KRAS Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK KRAS_GDP KRAS (inactive) -GDP RTK->KRAS_GDP SOS KRAS_GTP KRAS (active) -GTP KRAS_GDP->KRAS_GTP GTP RAF RAF Kinase KRAS_GTP->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., I-11) Inhibitor->KRAS_GTP Inhibition

Caption: Simplified KRAS signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.

References

Safety Operating Guide

Proper Disposal of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of Ethyl imidazo[1,2-a]pyridine-6-carboxylate, tailored for researchers, scientists, and drug development professionals. This guidance is compiled from safety data sheets of structurally similar imidazopyridine derivatives and should be followed in conjunction with all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Step-by-Step Disposal Procedure

  • Initial Containment:

    • For solid waste, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal. Avoid generating dust.[1][2]

    • For solutions, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Waste Collection:

    • Place the contained waste into a designated and properly labeled hazardous waste container. The container should be kept tightly closed.[1][2]

  • Labeling:

    • Clearly label the hazardous waste container with the chemical name ("this compound") and any associated hazard warnings.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Incompatible materials include strong oxidizing agents, strong bases, and amines.[2]

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed and approved waste disposal facility.[1][2][3][4] Do not dispose of this chemical down the drain or in regular trash.[4]

Summary of Safety and Incompatibility Data

ParameterInformationCitations
Personal Protective Equipment Safety glasses/goggles, chemical-resistant gloves, lab coat.[1][2]
Handling Avoid contact with skin and eyes. Avoid ingestion and inhalation. Use in a well-ventilated area.[1][2]
Incompatible Materials Strong oxidizing agents, strong bases, amines, reducing agents.[1][2]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1][2]
Spill Procedure Sweep up solid material, place in a suitable container for disposal. Prevent entry into drains.[1][4]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
First Aid - Skin Wash with plenty of soap and water. If irritation occurs, seek medical advice.[1][2]
First Aid - Inhalation Move person to fresh air. If not breathing, give artificial respiration.[1][5]
First Aid - Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]

Disposal Workflow Diagram

DisposalWorkflow start_end start_end process process decision decision waste waste precaution precaution start Start: Need to dispose of Ethyl imidazo[1,2-a]pyridine- 6-carboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is it a spill or routine disposal? ppe->spill_check spill_procedure Contain Spill: Sweep solid or absorb liquid. Avoid dust/vapor generation. spill_check->spill_procedure Spill routine_disposal Transfer directly from original container. spill_check->routine_disposal Routine collect_waste Place waste into a labeled, sealed hazardous waste container. spill_procedure->collect_waste routine_disposal->collect_waste storage Store in a cool, dry, well-ventilated area away from incompatibles. collect_waste->storage final_disposal Arrange for pickup by an approved waste disposal company. storage->final_disposal end End: Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of Ethyl imidazo[1,2-a]pyridine-6-carboxylate in a laboratory setting. The following guidelines are based on safety data sheets for structurally similar compounds and are intended for use by trained professionals in research and drug development.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes and airborne particles that could cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]To prevent skin contact, which may cause irritation or allergic reactions.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[2]To avoid inhalation of dust, vapors, or aerosols which may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Operations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash stations and safety showers must be readily accessible in the work area.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the available safety information.

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols. Use appropriate tools for transfers (e.g., spatula, powder funnel).

  • In Use: Keep containers tightly closed when not in use.[1] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[4][5]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Decontaminate work surfaces.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[1][2]

Disposal Plan

All waste materials, including empty containers and contaminated items, should be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain or in general trash.

Emergency Procedures

IncidentFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1] For larger spills, use a non-combustible absorbent material to contain the spill and collect it for disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Preparedness prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed if understood handle_weigh Weigh Compound prep_ppe->handle_weigh Enter handling area handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose emergency_stations Locate Eyewash/Shower emergency_spill Have Spill Kit Ready

Caption: Workflow for the safe handling of a laboratory chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.